molecular formula C10H6N2O6 B098929 (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid CAS No. 15784-35-7

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Katalognummer: B098929
CAS-Nummer: 15784-35-7
Molekulargewicht: 250.16 g/mol
InChI-Schlüssel: VEVGTTUIMHJYSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, is a useful research compound. Its molecular formula is C10H6N2O6 and its molecular weight is 250.16 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVGTTUIMHJYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935811
Record name (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15784-35-7
Record name NSC117422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known by its synonyms 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid and N-(carboxymethyl)-4-nitrophthalimide, is a synthetic organic compound that has garnered interest within the scientific community. Its chemical structure, featuring a nitro-substituted phthalimide moiety linked to an acetic acid group, suggests potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, tailored for researchers, scientists, and professionals in drug development.

The core structure is based on phthalimide, a versatile pharmacophore known for its wide range of biological activities.[1] The introduction of a nitro group and an acetic acid side chain can significantly influence the molecule's physicochemical properties and biological interactions. Notably, recent studies have highlighted the potential of this compound as an analgesic and anti-inflammatory agent, warranting a deeper investigation into its pharmacological profile.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are summarized in the table below. These characteristics are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 15784-35-7[4][5]
Molecular Formula C₁₀H₆N₂O₆[4][5]
Molecular Weight 250.16 g/mol [5]
Appearance Solid (predicted)[5]
Synonyms 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid, N-(carboxymethyl)-4-nitrophthalimide[4]

Synthesis and Reactivity

The synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves a two-step process, starting with the nitration of phthalimide to form 4-nitrophthalimide, followed by N-alkylation with an acetic acid derivative.

Step 1: Synthesis of 4-Nitrophthalimide

The precursor, 4-nitrophthalimide, can be synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7] This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide ring.

Synthesis_Step1 Phthalimide Phthalimide Nitrophthalimide 4-Nitrophthalimide Phthalimide->Nitrophthalimide Nitration Mixed_Acid Mixed Acid(HNO₃, H₂SO₄)

Figure 2: Synthesis of the target compound.

General Experimental Protocol for N-Alkylation:

While a specific protocol for the target molecule is not detailed in the available literature, a general procedure based on similar phthalimide alkylations is proposed:

  • Dissolve 4-nitrophthalimide in a suitable polar aprotic solvent (e.g., DMF).

  • Add a base, such as potassium carbonate, to the solution to deprotonate the phthalimide nitrogen.

  • Add a solution of a glycine equivalent (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography.

  • After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography. If an ester was used, a final hydrolysis step under acidic or basic conditions would be required to yield the carboxylic acid.

Biological Activity and Potential Applications

Recent research has demonstrated that a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, referred to as N-carboxymethyl-3-nitrophthalimide in the study, possesses significant analgesic and anti-inflammatory properties. [2][3]

Analgesic and Anti-inflammatory Effects

In a study evaluating several phthalimide analogues, N-carboxymethyl-3-nitrophthalimide was shown to inhibit the second phase of the nociceptive response in a formaldehyde-induced pain model in mice. [2]This second phase is associated with inflammatory pain, suggesting a mechanism of action related to the modulation of inflammatory mediators. Furthermore, the compound was effective in reducing mechanical allodynia in rat models of both chronic inflammatory pain (induced by Complete Freund's Adjuvant) and neuropathic pain (induced by chronic constriction injury of the sciatic nerve). [2] The anti-inflammatory activity of phthalimide derivatives is a well-documented area of research. [1]The mechanism is often attributed to the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), and the modulation of inflammatory signaling pathways like NF-κB. [8]

Figure 3: Proposed mechanism of action.

The study also suggested that the antinociceptive activity of N-carboxymethyl-3-nitrophthalimide may be partially mediated by the opioid system, as its effects were attenuated by the opioid antagonist naltrexone. [2]This dual mechanism, targeting both inflammatory pathways and potentially the opioid system, makes this compound a promising lead for the development of novel analgesics.

Reactivity, Stability, and Safety

Reactivity and Stability

The chemical reactivity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is influenced by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The nitroaromatic ring is susceptible to nucleophilic aromatic substitution, and the nitro group can be reduced to an amine. The phthalimide ring can be opened by hydrolysis under strong acidic or basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Safety and Hazards

According to supplier safety data, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is classified as acutely toxic if swallowed and causes serious eye irritation. [5]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a compound with demonstrated potential in the field of medicinal chemistry, particularly as a lead for the development of new analgesic and anti-inflammatory drugs. Its synthesis, while not yet optimized in publicly available literature, follows established chemical principles. The promising biological activity warrants further investigation into its mechanism of action, pharmacokinetic profile, and structure-activity relationships. As with any chemical substance, appropriate safety measures must be taken during its handling and use in research. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (2019). PubMed. Retrieved from [Link]

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (n.d.). IASP. Retrieved from [Link]

  • 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem. (n.d.). Retrieved from [Link]

  • N-Methyl-4-nitrophthalimide - LookChem. (n.d.). Retrieved from [Link]

  • 4-nitrophthalimide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents. (n.d.).
  • New phthalimide derivatives with potent analgesic activity: II. (1998). PubMed. Retrieved from [Link]

  • 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid | 15784-35-7 | C10H6N2O6 | Appchem. (n.d.). Retrieved from [Link]

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - ResearchGate. (2019). Retrieved from [Link]

  • New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PubMed Central. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Phthalimides as anti-inflammatory agents - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-(4-nitro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)acetic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • 4 Nitro Phthalimide:: CAS# 59-02-9 Manufacturer in India - Nova International. (n.d.). Retrieved from [Link]

  • The phthalimide analogues n-3-hydroxypropylphthalimide and n-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - Repositorio UFMG. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - Brieflands. (n.d.). Retrieved from [Link]

  • 3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 4-nitrophthalimide - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1) - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide (1/1) - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione - PubChem. (n.d.). Retrieved from [Link]

  • 4 Nitro Phthalimide Chemical Compound Manufacturer, Supplier, Exporter. (n.d.). Retrieved from [Link]

  • 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Acetic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 4-Nitrophthalimide - SIELC Technologies. (n.d.). Retrieved from [Link]

  • ATR-FTIR spectra of DBU, acetic acid and DBU/acetic acid solution. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Acetic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid CAS number 15784-35-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7)

Executive Summary

This technical guide provides a comprehensive overview of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, CAS number 15784-35-7, a pivotal chemical intermediate in the field of medicinal chemistry. While not an end-product therapeutic itself, its molecular architecture situates it as a critical starting material for the synthesis of novel compounds, particularly within the lineage of thalidomide and its potent immunomodulatory analogues (IMiDs®). This document, intended for researchers and drug development professionals, elucidates the compound's physicochemical properties, outlines a robust synthetic strategy, and explores its strategic application in the design of next-generation therapeutics targeting the Cereblon E3 ubiquitin ligase pathway. We will delve into the causality behind experimental design and contextualize the compound's importance within the broader landscape of modern drug discovery.

Introduction: The Phthalimide Scaffold in Modern Therapeutics

The phthalimide moiety is a privileged structure in medicinal chemistry, most famously recognized in the structure of thalidomide. The tragic history of thalidomide's teratogenicity is now counterbalanced by its renaissance as a powerful anticancer and immunomodulatory agent, leading to the development of highly successful analogues like lenalidomide and pomalidomide.[1][2] These drugs, known as IMiDs, exert their therapeutic effects by binding to the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This binding event allosterically modifies the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, a mechanism with profound therapeutic implications in oncology and immunology.[3]

The subject of this guide, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, represents a key building block for expanding this chemical space. Its structure contains two critical features: the N-carboxymethyl phthalimide core and a strategically placed nitro group. The nitro group serves as a versatile synthetic handle, most commonly for reduction to a primary amine, which can then be used to introduce diverse chemical functionalities. This positions the compound as a valuable precursor for creating libraries of novel IMiD analogues and other potential therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research. The key physicochemical data for (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are summarized below.

PropertyValueReference(s)
CAS Number 15784-35-7[4][5]
IUPAC Name 2-(4-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid[6]
Synonyms (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, 4-Nitro-N-(carboxymethyl)phthalimide[4]
Molecular Formula C₁₀H₆N₂O₆[4][5]
Molecular Weight 250.16 g/mol [5]
Melting Point 213.5 - 214.2 °C[7]
LogP 0.34[6]
Appearance Typically a pale yellow or off-white solidN/A

Synthesis and Characterization

The synthesis of this compound is straightforward, relying on fundamental principles of organic chemistry. The strategic approach involves the condensation of 4-nitrophthalic anhydride with glycine (aminoacetic acid).

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical disconnection at the imide nitrogen, leading back to commercially available starting materials. This strategy is efficient and avoids complex protecting group chemistry.

G Target (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid Disconnect C-N Imide Bond Disconnection Target->Disconnect Intermediates 4-Nitrophthalic Anhydride + Glycine (Aminoacetic Acid) Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • 4-Nitrophthalic anhydride

  • Glycine

  • Glacial Acetic Acid (Solvent)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophthalic anhydride (1.0 eq) and glycine (1.05 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to fully suspend the reagents (e.g., 5-10 mL per gram of anhydride).

    • Rationale: Acetic acid serves as a polar, protic solvent that facilitates the dissolution of the starting materials and the dehydration step required for imide formation. It is also relatively easy to remove post-reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration to form the stable imide ring.

  • Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. The product, being sparingly soluble in water, will precipitate out.

    • Rationale: This is an effective method for quenching the reaction and isolating the crude product from the acetic acid solvent and any water-soluble impurities.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Drying and Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

To ensure the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the nitro-substituted ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (250.16 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Look for strong carbonyl stretching frequencies characteristic of the imide group (~1710-1780 cm⁻¹) and a broad O-H stretch for the carboxylic acid.

  • Melting Point: The measured melting point should be sharp and align with the literature value (213.5-214.2 °C)[7], indicating high purity.

Strategic Role in Drug Discovery

The primary value of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is not in its intrinsic biological activity, but in its potential as a versatile scaffold for building more complex and potent molecules.

Gateway to Amino-Phthalimide Analogs

The nitro group is a cornerstone of this molecule's utility. It can be cleanly and efficiently reduced to a primary amine (an aniline derivative) using standard catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction methods (e.g., SnCl₂, Fe/HCl). This transformation unlocks a vast potential for further chemical elaboration. The resulting amino group can be acylated, alkylated, or used in coupling reactions to attach various pharmacophores or linkers, enabling the systematic exploration of structure-activity relationships (SAR). This is precisely the strategy used to access the 4-amino group crucial for the activity of lenalidomide.[8]

Targeting the Cereblon (CRBN) E3 Ligase Complex

Derivatives synthesized from this intermediate are prime candidates for acting as molecular glues that modulate the CRL4^CRBN^ E3 ligase complex. The phthalimide core serves as the "warhead" that docks into the CRBN substrate receptor. The functionalities appended via the amino group and the N-acetic acid moiety can then be tailored to recruit new protein substrates (neo-substrates) for degradation.

G cluster_0 CRL4-CRBN E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 ROC1 ROC1 CUL4A->ROC1 CRBN CRBN DDB1->CRBN NeoSubstrate Neo-Substrate (Target Protein) ROC1->NeoSubstrate Ub IMiD IMiD Analog (Molecular Glue) IMiD->CRBN binds NeoSubstrate->CRBN Proteasome Proteasome NeoSubstrate->Proteasome Degradation Ub Ubiquitin (Ub) G Start Start: (4-Nitro-1,3-dioxo...) -acetic acid Step1 Step 1: Nitro Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate2 Intermediate: (4-Amino-1,3-dioxo...) -acetic acid Step1->Intermediate2 Step2 Step 2: Amine Functionalization (Acylation, Alkylation, etc.) Intermediate2->Step2 Step3 Step 3: Carboxylic Acid Functionalization (Amidation) Intermediate2->Step3 Library Library of Novel Analogs Step2->Library Step3->Library Screening Biological Screening (In Vitro / Cell-Based Assays) Library->Screening Hit Hit Compound Screening->Hit

Caption: Workflow from intermediate to hit compound.

Future Research Perspectives

The potential of this scaffold is far from exhausted. Future research efforts could focus on:

  • Linker Chemistry: Systematically varying the linker attached to the N-acetic acid moiety to explore its role in neo-substrate recruitment.

  • Combinatorial Libraries: Utilizing the dual functionality (amine and carboxylic acid) of the reduced intermediate to generate large, diverse chemical libraries for high-throughput screening against various disease targets.

  • PROTAC Development: Employing the phthalimide core as a CRBN-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs), where the N-acetic acid position serves as an attachment point for a linker connected to a warhead that binds a different protein of interest.

Conclusion

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7) is a deceptively simple molecule with significant strategic value in medicinal chemistry. Its straightforward synthesis and dual functional handles make it an ideal starting point for the development of sophisticated molecular entities. As a precursor to a new generation of thalidomide analogues and other targeted therapeutics, it provides a robust platform for researchers aiming to modulate the ubiquitin-proteasome system and explore new frontiers in drug discovery. Its importance lies not in what it is, but in what it can become: a gateway to novel compounds with the potential to address unmet medical needs in oncology and beyond.

References

  • Thalidomide Analogues as Anticancer Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]

  • Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. PubMed. Available at: [Link]

  • Thalidomide and thalidomide analogs synthesized. ResearchGate. Available at: [Link]

  • Cas no 15784-35-7 (2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid). 960化工网. Available at: [Link]

  • (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7]. Chemsigma. Available at: [Link]

  • 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. Chemspace. Available at: [Link]

  • Exploring the Applications of 4-Nitro-N-Methylphthalimide (CAS 41663-84-7) in Dyestuffs and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Process for the preparation of 4-nitro-N-methylphthalimide. Google Patents.
  • 4 Nitro Phthalimide:: CAS# 89-40-7 Manufacturer in India. Nova International. Available at: [Link]

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem. Available at: [Link]

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. ResearchGate. Available at: [Link]

  • An improved process for synthesis of lenalidomide. Google Patents.
  • 2-[[2-(1,3-dioxoisoindol-2-yl)-3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

Sources

An In-depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a key chemical intermediate in synthetic organic chemistry. The document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its current and potential applications in drug discovery and materials science. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a derivative of 4-nitrophthalimide, is a molecule of significant interest in medicinal chemistry and materials science. Its structure combines a reactive carboxylic acid moiety with a nitro-substituted phthalimide group, making it a versatile building block for the synthesis of a wide range of more complex molecules. The presence of the nitro group, in particular, offers a handle for further chemical transformations, such as reduction to an amine, which can dramatically alter the molecule's biological activity and physical properties. This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is crucial for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 250.16 g/mol [1]
Molecular Formula C₁₀H₆N₂O₆[1]
CAS Number 15784-35-7[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in many organic solvents

Synthesis and Characterization

The synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a straightforward process that can be accomplished through the condensation of 4-nitrophthalic anhydride with glycine. This reaction is a classic example of the formation of a phthalimide from an anhydride and a primary amine.

Synthesis of the Precursor: 4-Nitrophthalic Anhydride

The key precursor, 4-nitrophthalic anhydride, can be synthesized via the nitration of phthalic anhydride.

Experimental Protocol: Synthesis of 4-Nitrophthalic Anhydride

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add phthalic anhydride to a cooled mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitration: Maintain the temperature of the reaction mixture between 10-15°C during the addition of phthalic anhydride. Allow the reaction to proceed overnight at room temperature.

  • Work-up: Pour the reaction mixture onto ice with vigorous stirring.

  • Isolation: Collect the precipitated crude product by filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-nitrophthalimide.[2]

  • Hydrolysis and Dehydration: Hydrolyze the 4-nitrophthalimide by boiling with a sodium hydroxide solution, followed by acidification with nitric acid to yield 4-nitrophthalic acid. Subsequent dehydration of the diacid, for instance by refluxing with acetic anhydride, yields 4-nitrophthalic anhydride.[3]

Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

The final product is synthesized by reacting 4-nitrophthalic anhydride with glycine.

Experimental Protocol: Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophthalic anhydride in a suitable solvent such as glacial acetic acid.

  • Condensation: Add an equimolar amount of glycine to the solution and reflux the mixture for several hours.[4]

  • Work-up: After cooling, the reaction mixture is poured into water to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Synthesis_Workflow A Phthalic Anhydride B Nitration (HNO3/H2SO4) A->B Step 1 C 4-Nitrophthalimide B->C D Hydrolysis (NaOH) then Acidification (HNO3) C->D Step 2 E 4-Nitrophthalic Acid D->E F Dehydration (Acetic Anhydride) E->F Step 3 G 4-Nitrophthalic Anhydride F->G I Condensation (Glacial Acetic Acid, Reflux) G->I Step 4 H Glycine H->I J a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid I->J

Caption: Synthetic workflow for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The exact chemical shifts will be influenced by the electron-withdrawing nitro group.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthalimide and carboxylic acid groups, as well as for the aromatic and methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the imide and carboxylic acid groups, as well as characteristic peaks for the C-N stretching and the aromatic C-H and C=C bonds. The nitro group will also have a characteristic absorption.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Applications in Drug Development and Materials Science

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a valuable intermediate with a range of potential applications.

Precursor for Pharmacologically Active Compounds

The primary application of this compound is as a precursor in the synthesis of more complex molecules with potential therapeutic properties.

  • PARP Inhibitors: The 4-nitrophthalimide moiety is a key structural feature in some poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs used in cancer therapy.[5] The nitro group can be reduced to an amino group, which can then be further functionalized to generate a variety of analogues for structure-activity relationship (SAR) studies.

Drug_Development_Pathway A a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid B Reduction of Nitro Group A->B Step 1 C a-(4-Amino-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid B->C D Further Functionalization C->D Step 2 E Library of Analogues for SAR Studies D->E F Lead Compound for PARP Inhibitors E->F Optimization

Caption: Pathway from the title compound to potential PARP inhibitors.

  • Anti-inflammatory Agents: Phthalimide derivatives have been investigated for their anti-inflammatory properties. The carboxylic acid moiety of the title compound provides a convenient point for derivatization to create a library of compounds for screening for anti-inflammatory activity.

Building Block for Fluorescent Probes and Dyes

The phthalimide core is a known fluorophore, and the nitro group can be used to modulate the fluorescent properties of the molecule. This makes a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid a potential building block for the synthesis of fluorescent probes for biological imaging and assays.[5]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like nitric acid and acetic anhydride.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of a diverse range of novel compounds. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and should serve as a useful resource for researchers in the field.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with 4-Nitrophthalic Anhydride: A Supplier's Perspective. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Nitrophthalic acid. Retrieved from [Link]

  • Nikam, A., et al. (2015). Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido) -4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 7(2), 23-33.
  • MDPI. (2022). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Retrieved from [Link]

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
  • Organic Syntheses. (n.d.). 4-Nitrophthalimide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural analysis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.

Introduction

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-(carboxymethyl)-4-nitrophthalimide, belongs to the class of N-substituted phthalimides. The core structure, a phthalimide ring, is a common motif in pharmacologically active compounds. The addition of a nitro group and a carboxymethyl substituent introduces specific electronic and steric properties that can significantly influence the molecule's chemical reactivity, binding affinity to biological targets, and material properties. A thorough structural elucidation is paramount for understanding its function and for rational drug design or materials engineering.

This guide will detail a multi-pronged approach to structural analysis, combining synthesis, spectroscopic characterization, crystallographic studies, and computational modeling to build a complete and validated structural profile of the target molecule.

Synthesis and Purification: The Foundation of Structural Analysis

A robust structural analysis begins with the synthesis of a pure sample. The most common route to α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves a two-step process: the nitration of a phthalic precursor followed by N-alkylation with glycine.

Synthesis of 4-Nitrophthalic Anhydride

The precursor, 4-nitrophthalic anhydride, is typically synthesized by the nitration of phthalic anhydride.[1] This electrophilic aromatic substitution reaction requires strong acidic conditions.

Experimental Protocol: Synthesis of 4-Nitrophthalic Anhydride

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add phthalic anhydride to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Temperature Control: Maintain the reaction temperature between 10-15°C during the addition of phthalic anhydride to control the exothermic reaction and prevent over-nitration.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours to ensure complete conversion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the 4-nitrophthalic anhydride.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove residual acids, and recrystallize from a suitable solvent like glacial acetic acid to obtain pure 4-nitrophthalic anhydride.

Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

The final product is obtained by the condensation of 4-nitrophthalic anhydride with the amino acid glycine.

Experimental Protocol: Synthesis of the Target Compound

  • Reaction Mixture: Dissolve 4-nitrophthalic anhydride and glycine in a polar aprotic solvent such as glacial acetic acid.

  • Condensation: Reflux the mixture for several hours. The reaction involves the nucleophilic attack of the amino group of glycine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring.

  • Isolation: Upon cooling, the product will precipitate out of the solution.

  • Purification: Filter the solid, wash with a non-polar solvent to remove any unreacted starting material, and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

The workflow for the synthesis is illustrated in the diagram below:

Synthesis_Workflow A Phthalic Anhydride B Nitration (H2SO4/HNO3) A->B C 4-Nitrophthalic Anhydride B->C D Condensation with Glycine (Glacial Acetic Acid, Reflux) C->D E α-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid D->E Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computation Computational Modeling Synthesize Synthesize Compound Purify Purify (Recrystallization) Synthesize->Purify NMR NMR (1H, 13C) Purify->NMR IR FT-IR Purify->IR MS HRMS Purify->MS Crystal Single Crystal Growth Purify->Crystal DFT DFT Calculations NMR->DFT Validation IR->DFT Validation MS->DFT Validation XRay X-ray Diffraction Crystal->XRay XRay->DFT Validation

Sources

An In-Depth Technical Guide to the Solubility Determination of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7).[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for determining the aqueous and solvent solubility of this compound. We will delve into the rationale behind experimental design, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, and discuss appropriate analytical methodologies for quantification. The influence of critical parameters such as pH and solvent selection will be explored, underpinned by the physicochemical properties of the molecule. This guide is structured to ensure scientific integrity and provide a self-validating system for solubility assessment, complete with in-text citations to authoritative sources and visual diagrams to elucidate key workflows.

Introduction: Understanding the Molecule

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a chemical entity featuring a phthalimide scaffold, a functionality of significant interest in medicinal chemistry due to its diverse biological activities.[3] The structure incorporates a nitro group, which is a strong electron-withdrawing group, and a carboxylic acid moiety. These functional groups are the primary determinants of the compound's physicochemical properties, including its solubility.

  • Phthalimide Core: The planar, aromatic phthalimide structure contributes to the molecule's rigidity and potential for π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.[3]

  • Carboxylic Acid Group: This acidic functional group (pKa typically around 4-5) allows for pH-dependent solubility.[4] In aqueous media, the carboxylic acid can exist in its protonated (less soluble) or deprotonated, carboxylate (more soluble) form, depending on the pH of the solution.[5]

  • Nitro Group: The presence of the nitro group increases the molecule's polarity and potential for hydrogen bonding, which may enhance its solubility in polar solvents.

Given the absence of publicly available experimental solubility data for this specific compound, a systematic approach to its determination is crucial for any research or development endeavor.

Table 1: Physicochemical Properties of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

PropertyValueSource
CAS Number 15784-35-7[1][2]
Molecular Formula C₁₀H₆N₂O₆[1][2]
Molecular Weight 250.16 g/mol [2]

Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

A plausible synthetic route to the target compound involves a two-step process, beginning with the nitration of phthalimide, followed by a substitution reaction with glycine. A detailed protocol for the synthesis of the precursor, 4-nitrophthalimide, is available in Organic Syntheses.[6]

Step 1: Synthesis of 4-Nitrophthalimide

This procedure involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[6] The reaction is typically carried out at low temperatures (10-15°C) to control the exothermic reaction and prevent over-nitration. The product is then isolated by precipitation in ice water and purified by recrystallization from ethanol.[6]

Step 2: Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

The N-alkylation of 4-nitrophthalimide with glycine will yield the final product. This reaction is a variation of the Gabriel synthesis of primary amines.

Reaction Scheme:

Proposed Protocol:

  • Dissolve 4-nitrophthalimide and an equimolar amount of glycine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to the mixture to deprotonate the glycine.

  • Heat the reaction mixture to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the product is precipitated by acidification and addition of water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Rationale and Experimental Choices

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The key is to ensure that the system has reached a true equilibrium, which is confirmed by measuring the concentration of the dissolved compound at different time points until it plateaus.[7] The choice of solvents should be guided by the intended application and the compound's polarity.[8][9][10] For a comprehensive profile, a range of aqueous buffers at different pH values and various organic solvents should be tested.

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid into separate glass vials for each solvent to be tested. A 5-fold excess is recommended to ensure saturation.[11]

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, and selected organic solvents such as ethanol, acetone, and DMSO) to each vial.[7][12]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).[7][11]

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from any undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant or by filtration through a 0.45 µm syringe filter.[13]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer.[3][14] This method is often used in high-throughput screening during early drug discovery as it is faster than the thermodynamic assay.[15]

Rationale and Experimental Choices

The kinetic solubility assay mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock solution. The result is not a true equilibrium solubility but is highly relevant for predicting potential precipitation issues in these assays.[16]

Detailed Experimental Protocol
  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[14]

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate well.[17]

    • Mix thoroughly and incubate for a shorter period than the thermodynamic assay (e.g., 1-2 hours) at a controlled temperature.[17]

  • Detection of Precipitation:

    • Precipitation can be detected by nephelometry (light scattering) or by separating the precipitate and quantifying the remaining dissolved compound.[3]

  • Quantification (if applicable):

    • If quantifying the dissolved portion, filter the solution and analyze the filtrate by HPLC-UV or UV-Vis spectroscopy.[3]

Caption: Kinetic Solubility Determination Workflow.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. HPLC-UV and UV-Vis spectroscopy are two commonly employed techniques.[13][18]

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and specific method for quantifying the concentration of the target compound.

  • Rationale: This method separates the analyte from potential impurities or degradants before quantification, ensuring accuracy.[19]

  • Proposed HPLC Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point for this type of molecule.[20]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended for acidic compounds.[21][22]

    • Detection: The wavelength for UV detection should be set at the absorbance maximum (λmax) of the compound, which can be determined by running a UV scan of a standard solution.

  • Quantification: A calibration curve must be generated using a series of standard solutions of known concentrations.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a simpler and faster method for concentration determination, but it is less specific than HPLC.

  • Rationale: This method is suitable for pure samples where there are no interfering substances that absorb at the same wavelength as the analyte.[23][24]

  • Procedure:

    • Determine the λmax of the compound in the specific solvent being used.

    • Prepare a set of standard solutions of the compound in the same solvent.

    • Measure the absorbance of the standards at the λmax and construct a calibration curve according to the Beer-Lambert law.[25]

    • Measure the absorbance of the sample from the solubility experiment and determine its concentration from the calibration curve.

The Impact of pH on Solubility

As a carboxylic acid, the solubility of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is expected to be highly pH-dependent.[26][27]

  • At low pH (acidic conditions): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is generally less soluble in aqueous media.[5]

  • At high pH (basic conditions): The carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). The ionic nature of the carboxylate significantly increases its solubility in water.[4]

A pH-solubility profile should be generated by determining the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[7]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner, typically in a tabular format, to facilitate comparison across different conditions.

Table 2: Example Solubility Data Table

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Purified Water~725
EthanolN/A25
AcetoneN/A25
DMSON/A25

Safety and Handling

Researchers must adhere to good laboratory practices when handling a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and the solvents used in these protocols.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[28][31]

    • Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[28]

  • Solvent Hazards: The organic solvents used in these procedures may be flammable and/or toxic. Consult the SDS for each solvent before use and handle them in a fume hood.[8]

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. By following the detailed protocols for thermodynamic and kinetic solubility assays, employing appropriate analytical techniques, and considering the influence of pH, researchers can generate high-quality, reliable data. This information is fundamental for advancing the study of this compound in various scientific and drug development contexts.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

  • In-vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available at: [Link]

  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. Available at: [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? ResearchGate. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]

  • Important points to be considered for selecting solvents in different applications. OnlyTRAININGS. Available at: [Link]

  • pH and Solubility. Fiveable. Available at: [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS. Available at: [Link]

  • Safety Data Sheet: Phthalimide. Carl ROTH. Available at: [Link]

  • Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

  • (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID. Chemsigma. Available at: [Link]

  • Toward a More Holistic Framework for Solvent Selection. ACS Publications. Available at: [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]

  • 4-nitrophthalimide. Organic Syntheses Procedure. Available at: [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on a predictive approach grounded in the fundamental principles of spectroscopy and comparative data from analogous structures. The insights provided herein are intended to guide researchers in the identification, characterization, and quality control of this compound.

The molecular formula for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is C₁₀H₆N₂O₆, with a molecular weight of 250.16 g/mol .[1][2]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting its spectral data. The key structural features of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are illustrated below.

Figure 1. Molecular structure of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

The molecule is comprised of a 4-nitrophthalimide group connected to an acetic acid moiety through the nitrogen atom of the imide. This structure gives rise to characteristic signals in various spectroscopic analyses.

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to provide key information about the electronic environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic-H7.8 - 8.5Multiplet3HThe three aromatic protons on the nitrophthalimide ring will be deshielded due to the electron-withdrawing effects of the nitro group and the carbonyl groups.
Methylene-H (CH₂)~4.5Singlet2HThe protons of the methylene group adjacent to the imide nitrogen are expected to appear as a singlet.
Carboxylic Acid-H (OH)>10Broad Singlet1HThe acidic proton of the carboxylic acid group is typically observed as a broad singlet at a high chemical shift and can be exchangeable with D₂O.

The synthesis and characterization of similar N-phthalimide amino acid derivatives have been reported, where all products were characterized by FT-IR, MS, and ¹H-NMR spectroscopy.[3][4][5]

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are summarized in the following table.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
Carboxylic Acid O-H Stretch3300 - 2500BroadThis broad absorption is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid.
Aromatic C-H Stretch3100 - 3000MediumThese absorptions correspond to the stretching vibrations of the C-H bonds on the aromatic ring.
Imide C=O Stretch (asymmetric)~1780StrongThe phthalimide group exhibits two characteristic carbonyl stretching bands.
Imide C=O Stretch (symmetric)~1720StrongThis is the second of the two imide carbonyl absorptions.
Carboxylic Acid C=O Stretch~1710StrongThe carbonyl of the carboxylic acid will likely overlap with the symmetric imide carbonyl stretch.
Aromatic C=C Stretch1600 - 1450MediumThese bands arise from the carbon-carbon double bond stretching within the aromatic ring.
Nitro N-O Stretch (asymmetric)1550 - 1500StrongThe nitro group has two characteristic stretching vibrations.
Nitro N-O Stretch (symmetric)1350 - 1300StrongThis is the second absorption for the nitro group.
C-N Stretch1300 - 1200MediumThis corresponds to the stretching of the carbon-nitrogen bonds.

The FT-IR spectra of N-phthalimide amino acids typically show a strong, broad peak between 2500–3500 cm⁻¹ for the O-H of the acid group, and absorption bands between 1700–1800 cm⁻¹ characteristic of the carbonyl groups in the imide ring and the acid.[3]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and elucidating the structure.

Ion Predicted m/z Notes
[M]⁺250Molecular ion peak corresponding to the molecular weight of the compound.
[M-COOH]⁺205Loss of the carboxylic acid group.
[M-CH₂COOH]⁺192Loss of the acetic acid moiety.
[C₈H₄NO₂]⁺148Fragment corresponding to the phthalimide ring.
[C₆H₄]⁺76Fragment corresponding to the benzene ring.

The fragmentation pattern can be visualized as follows:

Figure 2. Predicted fragmentation pathway for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Experimental Protocols

For the acquisition of high-quality spectral data, the following general protocols are recommended:

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. By leveraging a predictive approach based on the known structure and data from similar compounds, researchers can effectively utilize NMR, IR, and Mass Spectrometry for the characterization and analysis of this molecule. The provided protocols offer a starting point for obtaining reliable experimental data.

References

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825.
  • The Pharmaceutical and Chemical Journal. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the proposed mechanism of action of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a molecule situated at the confluence of two pharmacologically significant chemical classes: phthalimides and nitro compounds. In the absence of direct, definitive studies on this specific molecule, this document synthesizes the extensive research on its constituent moieties to construct a scientifically rigorous and plausible mechanistic framework. We will explore the multifaceted biological activities of the phthalimide core, a privileged scaffold in medicinal chemistry, and the profound influence of the nitro group, a potent bio-reactive entity. This guide will culminate in a proposed multi-target mechanism of action and a detailed roadmap for its experimental validation, providing a valuable resource for researchers seeking to unlock the therapeutic potential of this intriguing compound.

Introduction: A Molecule of Bimodal Character

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as 4-nitro-N-phthaloylglycine, presents a compelling case for mechanistic investigation. Its structure combines the rigid, planar phthalimide ring system with a nitro functional group, both of which are independently associated with a broad spectrum of biological activities.[1][2][3][4] The phthalimide core is a cornerstone of numerous therapeutic agents, renowned for its ability to interact with a variety of biological targets.[5][6][7] The nitro group, a strong electron-withdrawing moiety, is a well-established pharmacophore and, in some contexts, a toxicophore, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile through redox-mediated pathways.[2][4][8]

This guide will dissect the probable contributions of each of these structural components to the overall mechanism of action of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, proposing a synergistic interplay that likely results in a multi-targeted biological effect.

The Phthalimide Core: A Privileged Scaffold with Diverse Biological Targets

The isoindoline-1,3-dione (phthalimide) ring system is a recurring motif in medicinal chemistry, celebrated for its synthetic accessibility and its capacity to serve as a scaffold for a wide array of biological activities.[6][7] The hydrophobic nature of the phthalimide structure facilitates passage across biological membranes, a crucial attribute for intracellular drug action.[5]

Derivatives of phthalimide have been reported to exhibit a remarkable range of therapeutic effects, as summarized in the table below.

Biological ActivityMolecular Targets/MechanismsKey Observations
Anticancer DNA Methyltransferase 1 (DNMT1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Topoisomerase IIInhibition of enzymes crucial for cancer cell proliferation and angiogenesis.[1]
Anti-inflammatory Cyclooxygenase (COX) enzymesInhibition of prostaglandin synthesis, a key pathway in inflammation.[9]
Antimicrobial DNA gyrase, Enoyl-ACP reductase (InhA)Disruption of bacterial DNA replication and cell wall synthesis.[5] Some derivatives show antifungal activity by interacting with ergosterol in fungal cell membranes.[10]
Analgesic Not fully elucidated, likely related to anti-inflammatory properties.N-substituted phthalimide derivatives have shown significant analgesic activity in preclinical models.[11]
Neuroprotective Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)Inhibition of cholinesterases, a therapeutic strategy in Alzheimer's disease.[12]

The diverse biological activities of phthalimide derivatives underscore the potential for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid to interact with multiple biological targets. The specific nature of the N-substituent, in this case, the acetic acid moiety, plays a critical role in modulating the affinity and selectivity for these targets.[9]

The Nitro Group: A Potent Modulator of Biological Activity

The introduction of a nitro group onto an aromatic ring dramatically alters the electronic properties of the molecule, bestowing upon it a unique set of biological characteristics.[2][4] The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and influence the molecule's overall pharmacokinetic profile.[3][8]

Redox Cycling and Oxidative Stress

A key feature of many nitroaromatic compounds is their ability to undergo bioreduction, a process often mediated by cellular nitroreductases.[2][13] This reduction can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals and other reactive oxygen species (ROS).[4][13] The generation of these reactive species can induce a state of oxidative stress within the cell, leading to damage of cellular macromolecules such as DNA, proteins, and lipids, and ultimately culminating in cytotoxicity. This redox-mediated cytotoxicity is a well-established mechanism for the antimicrobial and antiparasitic activity of many nitro-containing drugs.[2][3][4]

Prodrug Activation

In many instances, nitro-containing compounds act as prodrugs, with their biological activity being dependent on the in-situ reduction of the nitro group.[3] This bioactivation is often more efficient under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors and certain microbial infections. This targeted activation makes nitroaromatic compounds attractive candidates for the development of hypoxia-selective anticancer and antimicrobial agents.

Proposed Mechanism of Action: A Multi-Pronged Approach

Based on the established biological activities of its constituent chemical moieties, we propose a multi-target mechanism of action for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. This proposed mechanism is centered on the synergistic interplay between the phthalimide scaffold and the nitro group.

Proposed_Mechanism_of_Action Proposed Multi-Target Mechanism of Action cluster_phthalimide Phthalimide-Mediated Effects cluster_nitro Nitro Group-Mediated Effects Compound a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid Enzyme_Inhibition Enzyme Inhibition (e.g., COX, Topoisomerase) Compound->Enzyme_Inhibition Receptor_Modulation Receptor Modulation Compound->Receptor_Modulation Bioreduction Bioreduction (Nitroreductases) Compound->Bioreduction Apoptosis Apoptosis/Cell Death Enzyme_Inhibition->Apoptosis Receptor_Modulation->Apoptosis ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis

Figure 1: A proposed multi-target mechanism of action for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

The proposed mechanism can be summarized as follows:

  • Direct Inhibition of Cellular Targets by the Phthalimide Scaffold: The phthalimide core of the molecule may directly interact with and inhibit the activity of key cellular enzymes, such as cyclooxygenases (imparting anti-inflammatory effects) or topoisomerases (contributing to cytotoxic effects in proliferating cells).

  • Redox Cycling and Oxidative Stress Induction by the Nitro Group: Following cellular uptake, the nitro group can undergo enzymatic reduction, leading to the generation of reactive oxygen and nitrogen species. This surge in reactive species can overwhelm the cell's antioxidant defenses, inducing a state of oxidative stress that results in widespread cellular damage and triggers apoptotic cell death.

  • Synergistic Cytotoxicity: The combination of direct enzyme inhibition and the induction of oxidative stress is likely to result in a synergistic cytotoxic effect, particularly in cells that are already under stress or are rapidly proliferating.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To validate the proposed mechanism of action, a systematic and multi-faceted experimental approach is required. The following table outlines a series of key experiments, their rationale, and the expected outcomes.

Experimental ApproachRationaleExpected Outcome
Enzyme Inhibition Assays To determine if the compound directly inhibits the activity of putative target enzymes.Dose-dependent inhibition of enzymes such as COX-1, COX-2, Topoisomerase I, and Topoisomerase II.
Cell-Based Assays for Oxidative Stress To quantify the induction of reactive oxygen species (ROS) in cells treated with the compound.Increased levels of intracellular ROS, as measured by fluorescent probes like DCFDA.
Western Blot Analysis To assess the activation of cellular stress response pathways and apoptotic markers.Increased expression of stress-related proteins (e.g., HO-1, Nrf2) and apoptotic markers (e.g., cleaved caspase-3, PARP cleavage).
Cell Viability and Apoptosis Assays To determine the cytotoxic and pro-apoptotic effects of the compound on various cell lines.Dose-dependent decrease in cell viability and an increase in the percentage of apoptotic cells.
Hypoxia-Selectivity Studies To investigate if the compound's cytotoxicity is enhanced under hypoxic conditions.Increased cytotoxicity in cells cultured under low oxygen tension compared to normoxic conditions.
Molecular Docking Studies To computationally model the binding of the compound to the active sites of potential target enzymes.Favorable binding energies and identification of key interacting residues, providing a structural basis for inhibition.

The workflow for this experimental validation is depicted in the following diagram:

Experimental_Workflow Experimental Workflow for Mechanistic Validation start Start: Proposed Mechanism in_vitro_assays In Vitro Enzyme Inhibition Assays start->in_vitro_assays cell_based_assays Cell-Based Assays (ROS, Viability, Apoptosis) start->cell_based_assays western_blot Western Blot Analysis (Stress & Apoptosis Markers) start->western_blot hypoxia_studies Hypoxia Selectivity Studies start->hypoxia_studies molecular_docking Molecular Docking Studies start->molecular_docking data_integration Data Integration and Mechanism Refinement in_vitro_assays->data_integration cell_based_assays->data_integration western_blot->data_integration hypoxia_studies->data_integration molecular_docking->data_integration conclusion Conclusion: Elucidated Mechanism of Action data_integration->conclusion

Figure 2: A workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Directions

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a molecule with significant, yet largely unexplored, therapeutic potential. The proposed multi-target mechanism of action, leveraging the established biological activities of the phthalimide scaffold and the nitro group, provides a solid foundation for future research. The experimental roadmap outlined in this guide offers a clear path forward for elucidating the precise molecular interactions and cellular consequences of treatment with this compound.

Future research should focus on identifying the specific nitroreductases responsible for the bioactivation of the nitro group, as this could open avenues for targeted drug delivery and personalized medicine. Furthermore, a comprehensive structure-activity relationship (SAR) study, exploring modifications to both the phthalimide ring and the N-acetic acid substituent, could lead to the development of analogues with enhanced potency and selectivity for specific therapeutic targets. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on the a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid scaffold.

References

  • In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Redalyc. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. (URL: [Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. (URL: [Link])

  • Nitro group – Knowledge and References. Taylor & Francis. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (URL: [Link])

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. (URL: [Link])

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Institutes of Health. (URL: [Link])

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. (URL: [Link])

  • Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. (URL: [Link])

  • Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Publications. (URL: [Link])

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. Journal of Pharmaceutical Research International. (URL: [Link])

  • Coordination compounds of n-phthaloylglycine and n-phthaloyltyrosine and their antimicrobial activities. Elixir Applied Chemistry. (URL: [Link])

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International. (URL: [Link])

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. (URL: [Link])

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health. (URL: [Link])

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. National Institutes of Health. (URL: [Link])

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. (URL: [Link])

  • Screening with acetic acid could prevent 22 000 deaths from cervical cancer in India every year. National Institutes of Health. (URL: [Link])

  • Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. National Institutes of Health. (URL: [Link])

  • N-Phthaloylglycine. National Institutes of Health. (URL: [Link])

  • Cervical Cancer Screening via Visual Inspection With Acetic Acid and Lugol Iodine for Triage of HPV-Positive Women. National Institutes of Health. (URL: [Link])

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. National Institutes of Health. (URL: [Link])

Sources

An In-Depth Technical Guide to α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a molecule of significant interest within the field of medicinal chemistry. Drawing upon established principles and data from closely related analogs, this document will detail its synthesis, physicochemical properties, and explore its potential biological activities, with a particular focus on its immunomodulatory and anti-inflammatory prospects. This resource is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Phthalimide Scaffold in Drug Discovery

The phthalimide moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The most notable example is thalidomide, a drug with a complex history that has re-emerged as a powerful immunomodulatory and anti-cancer agent. The therapeutic effects of thalidomide and its analogs, such as lenalidomide and pomalidomide, are primarily mediated through their interaction with the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This interaction alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-carboxymethyl-4-nitrophthalimide, belongs to this class of compounds. The presence of the nitro group on the phthalimide ring and the acetic acid side chain suggests the potential for unique biological activities and therapeutic applications, particularly in the realms of inflammation and immunology. This guide will synthesize the available knowledge on related compounds to provide a robust framework for the investigation of this specific molecule.

Chemical Synthesis and Characterization

While a specific, detailed synthesis for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is not extensively documented in publicly available literature, a highly plausible synthetic route can be proposed based on established chemical reactions for analogous compounds.

Proposed Synthetic Pathway

The most logical approach to synthesize the target compound is a direct condensation reaction between 4-nitrophthalic anhydride and glycine.

Synthesis cluster_reactants Reactants cluster_products Product Reactant1 4-Nitrophthalic Anhydride Reaction Glacial Acetic Acid Reflux Reactant1->Reaction + Reactant2 Glycine Reactant2->Reaction Product α-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid Reaction->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of the non-nitrated analog, 2-(1,3-dioxoisoindolin-2-yl)acetic acid, and is expected to be highly effective for the synthesis of the title compound.

Step 1: Synthesis of 4-Nitrophthalic Anhydride

4-Nitrophthalic anhydride can be prepared from 4-nitrophthalic acid by refluxing with a dehydrating agent like acetic anhydride.[3]

  • Combine 4-nitrophthalic acid (1 equivalent) and acetic anhydride (excess, e.g., 2.5 equivalents).

  • Heat the mixture to reflux for 6 hours.

  • Remove the resulting acetic acid by distillation at atmospheric pressure.

  • Remove the excess acetic anhydride by vacuum distillation.

  • The crude 4-nitrophthalic anhydride can be purified by recrystallization from a suitable solvent like chloroform to yield the pure product.[3]

Step 2: Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-nitrophthalic anhydride (1 equivalent) and glycine (1 equivalent) in glacial acetic acid.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid product should be collected by vacuum filtration.

  • Wash the solid with cold water to remove any residual acetic acid and unreacted glycine.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

PropertyValueSource
CAS Number 15784-35-7
Molecular Formula C₁₀H₆N₂O₆
Molecular Weight 250.16 g/mol
Appearance Predicted: Pale yellow to white solidInferred from related compounds
Melting Point Not available-
Solubility Predicted: Soluble in DMSO, DMF, and aqueous base; sparingly soluble in water and alcoholsInferred from chemical structure

Characterization Data (Predicted):

  • ¹H NMR: Protons of the aromatic ring, the methylene group of the acetic acid side chain, and the acidic proton of the carboxylic acid are expected to be observable. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the phthalimide ring, the aromatic carbons, the methylene carbon, and the carboxylic acid carbon are anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the imide and carboxylic acid, N-H stretching (if any impurities are present), C-N stretching, and the asymmetric and symmetric stretching of the nitro group are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is limited, a strong case for its potential as an immunomodulatory and anti-inflammatory agent can be made based on the extensive research on its structural analogs.

Hypothesized Mechanism of Action: Cereblon (CRBN) Binding

The primary hypothesized mechanism of action for this compound is its interaction with Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][2] Similar to thalidomide, the phthalimide moiety is expected to bind to the thalidomide-binding domain of CRBN. This binding event can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates.

MOA Compound α-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid CRBN Cereblon (CRBN) (Substrate Receptor) Compound->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Compound->Neosubstrate Recruits CRL4 CRL4 E3 Ubiquitin Ligase Complex CRBN->CRL4 Part of CRBN->Neosubstrate Recruits Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Downstream Downstream Effects: - Immunomodulation - Anti-inflammatory - Anti-proliferative Degradation->Downstream

Caption: Hypothesized mechanism of action via Cereblon.

Potential Anti-Inflammatory Effects

Phthalimide derivatives have been shown to possess anti-inflammatory properties.[4] This is often attributed to the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[5] The production of TNF-α is a key event in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases. It is plausible that α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid could inhibit the production of TNF-α and other pro-inflammatory mediators in immune cells like macrophages.

In Vitro Evaluation of Anti-Inflammatory Activity

To assess the anti-inflammatory potential of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a robust and well-established in vitro assay is the measurement of TNF-α inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Experimental Workflow: TNF-α Inhibition Assay

Workflow Start Start CellCulture Culture RAW 264.7 cells Start->CellCulture Plating Plate cells in 96-well plates CellCulture->Plating Treatment Treat cells with test compound (various concentrations) Plating->Treatment Stimulation Stimulate with LPS (e.g., 100 ng/mL) Treatment->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Supernatant Collect cell culture supernatant Incubation->Supernatant ELISA Measure TNF-α concentration by ELISA Supernatant->ELISA Analysis Data Analysis: Calculate % inhibition ELISA->Analysis End End Analysis->End

Caption: Workflow for TNF-α inhibition assay.

Step-by-Step Protocol: TNF-α Inhibition in RAW 264.7 Cells

This protocol provides a self-validating system for the initial screening of the anti-inflammatory activity of the title compound.

Materials:

  • RAW 264.7 macrophage cell line (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (test compound)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity.

  • Treatment: The next day, carefully remove the old medium and replace it with fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known TNF-α inhibitor like dexamethasone).

  • Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[6] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.[5]

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatant.

  • TNF-α Measurement: Determine the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α production).

Self-Validation:

  • Positive Control: The known TNF-α inhibitor should show significant inhibition of TNF-α production.

  • Negative Control: Wells without LPS stimulation should have very low levels of TNF-α.

  • Vehicle Control: The DMSO vehicle should not significantly affect cell viability or TNF-α production.

  • Cell Viability Assay: A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed inhibition of TNF-α is not due to cytotoxicity of the compound.

Future Directions and Applications

The structural features of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid suggest its potential as a lead compound for the development of novel therapeutics. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reproducible and scalable synthesis protocol and obtaining complete physicochemical and spectral data.

  • In-depth Biological Evaluation: Confirming its binding to Cereblon and assessing its effects on a wider range of inflammatory cytokines and signaling pathways.

  • In Vivo Studies: Evaluating its efficacy and safety in animal models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

The exploration of this and related phthalimide derivatives could lead to the discovery of new chemical entities with improved therapeutic profiles for a variety of inflammatory and autoimmune disorders.

References

  • A cellular model of inflammation for identifying TNF-α synthesis inhibitors. PubMed Central. [Link]

  • The TNFa release from RAW 264.7 cells. The RAW 264.7 cells were placed... ResearchGate. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • Inhibition of TNF-α secretion from RAW 264.7 cells by compounds (1)–(3)... ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. PubMed. [Link]

  • 4-nitrophthalimide. Organic Syntheses Procedure. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. PubMed Central. [Link]

  • Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PubMed Central. [Link]

  • Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Brieflands. [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. PubMed Central. [Link]

  • 3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid. PubChem. [Link]

  • Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. PubMed Central. [Link]

  • Synthesis of 4-nitrophthalic anhydride. PrepChem.com. [Link]

  • 4-Nitrophthalimide. PubChem. [Link]

  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. PubMed Central. [Link]

  • 4-nitrophthalic acid. Organic Syntheses Procedure. [Link]

  • Anti-inflammatory cytokines. PubMed. [Link]

  • (PDF) 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1). ResearchGate. [Link]

  • Multicomponent synthesis of fully substituted thiazoles using glycine-based dithiocarbamates, acetic anhydride and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 4-Nitrophthalimide. SIELC Technologies. [Link]

  • Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? PubMed Central. [Link]

  • Inhibition of the Inflammatory Action of interleukin-1 and Tumor Necrosis Factor (Alpha) on Neutrophil Function by Pentoxifylline. PubMed. [Link]

  • Synthesis and Reactions of New Chiral Linear Carboxamides with an Incorporated Peptide Linkage Using Nalidixic Acid and Amino Ac. Zeitschrift für Naturforschung. [Link]

  • US4808731A - Method for making oxydiphthalic anhydride.

Sources

An In-depth Technical Guide to the Starting Materials for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-(carboxymethyl)-4-nitrophthalimide, is a key chemical intermediate. Its structure is foundational in the synthesis of a variety of compounds, including analogues of thalidomide, which are investigated for their immunomodulatory and anti-angiogenic properties. A thorough understanding of the synthesis of this molecule, beginning with its fundamental starting materials, is crucial for researchers in medicinal chemistry and drug development. This guide provides a detailed examination of the primary synthetic routes, the rationale behind the experimental choices, and comprehensive protocols for the preparation of this important building block.

Core Synthetic Strategy: A Convergent Approach

The most direct and widely employed strategy for the synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves a condensation reaction between two primary starting materials: 4-Nitrophthalic Anhydride and Glycine . This approach is favored for its efficiency and atom economy.

The overall synthetic pathway can be visualized as a two-stage process:

  • Preparation of Key Precursors : This involves the synthesis of 4-nitrophthalic anhydride from readily available commercial chemicals.

  • Condensation Reaction : The coupling of 4-nitrophthalic anhydride with glycine to yield the final product.

PART 1: Synthesis of the Core Starting Material: 4-Nitrophthalic Anhydride

The primary precursor, 4-nitrophthalic anhydride, is not as commonly available as its unsubstituted counterpart, phthalic anhydride. Therefore, a reliable synthetic route starting from more accessible materials is essential. The most established method involves the nitration of phthalic anhydride or phthalimide, followed by subsequent chemical transformations.

Route 1: From Phthalimide

A robust and well-documented route begins with the nitration of phthalimide.

Workflow for the Synthesis of 4-Nitrophthalic Anhydride from Phthalimide

G Phthalimide Phthalimide Nitration Nitration Phthalimide->Nitration Nitrating_Mixture Fuming HNO₃ / Conc. H₂SO₄ Nitrating_Mixture->Nitration 4-Nitrophthalimide 4-Nitrophthalimide Nitration->4-Nitrophthalimide Yield: 52-53% Hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Heat) 4-Nitrophthalimide->Hydrolysis 4-Nitrophthalic_Acid 4-Nitrophthalic Acid Hydrolysis->4-Nitrophthalic_Acid Yield: 96-99% Dehydration Dehydration (Acetic Anhydride, Heat) 4-Nitrophthalic_Acid->Dehydration 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Dehydration->4-Nitrophthalic_Anhydride Yield: ~93%

Caption: Synthesis of 4-Nitrophthalic Anhydride from Phthalimide.

  • Expertise & Experience: The nitration of phthalimide is a classic electrophilic aromatic substitution. A mixture of fuming nitric acid and concentrated sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is critical; it must be kept low (10-15°C) to prevent over-nitration and decomposition of the starting material. The phthalimide is added portion-wise to the cooled acid mixture to ensure efficient heat dissipation from the exothermic reaction. The product is isolated by pouring the reaction mixture onto ice, which precipitates the sparingly soluble 4-nitrophthalimide.[1][2]

  • Trustworthiness: This protocol is a well-established procedure documented in Organic Syntheses, a highly reputable source for reliable chemical preparations.[1]

Experimental Protocol: Synthesis of 4-Nitrophthalimide [1]

  • In a 3-liter beaker, carefully add 240 mL of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84), while cooling in an ice bath.

  • Once the temperature of the mixed acids is below 12°C, add 200 g of phthalimide in portions, ensuring the temperature is maintained between 10°C and 15°C with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature overnight as the ice bath melts.

  • Pour the resulting clear, pale-yellow solution slowly and with vigorous stirring onto 4.5 kg of crushed ice. The temperature should not exceed 20°C.

  • Filter the precipitated crude product and wash it thoroughly with several portions of ice water.

  • Recrystallize the crude product from 95% ethanol to yield pure 4-nitrophthalimide.

ParameterValue
Phthalimide 200 g
Fuming Nitric Acid 240 mL
Conc. Sulfuric Acid 1.4 L
Reaction Temperature 10-15°C
Yield 52-53%
Melting Point 198°C
  • Expertise & Experience: The imide ring of 4-nitrophthalimide is susceptible to hydrolysis under basic conditions. Heating with aqueous sodium hydroxide opens the ring to form the disodium salt of 4-nitrophthalic acid. Subsequent acidification with a strong acid, such as nitric acid, protonates the carboxylate groups to yield 4-nitrophthalic acid.[2] The choice of nitric acid for acidification is noted to produce a product with better physical characteristics compared to hydrochloric or sulfuric acid.[2]

  • Trustworthiness: This procedure is also well-documented in Organic Syntheses, ensuring its reliability and reproducibility.[2]

Experimental Protocol: Synthesis of 4-Nitrophthalic Acid [2]

  • To a solution of 26.6 g of sodium hydroxide in 240 mL of water, add 80 g of 4-nitrophthalimide.

  • Heat the mixture to a gentle boil for 10 minutes.

  • Cool the solution and carefully acidify with concentrated nitric acid until it is just acidic to litmus paper. Then, add an additional 70 mL of concentrated nitric acid.

  • Boil the solution for another 3 minutes, then cool.

  • Extract the aqueous solution with two 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Evaporate the ether to obtain crystalline 4-nitrophthalic acid.

ParameterValue
4-Nitrophthalimide 80 g
Sodium Hydroxide 26.6 g
Yield 96-99%
Melting Point 163-164°C
  • Expertise & Experience: The conversion of a dicarboxylic acid to its corresponding cyclic anhydride is a dehydration reaction. Acetic anhydride is a common and effective reagent for this transformation. Heating 4-nitrophthalic acid in acetic anhydride results in the formation of 4-nitrophthalic anhydride and acetic acid as a byproduct. The excess acetic anhydride and the acetic acid formed are removed by distillation to yield the desired product.

  • Trustworthiness: This is a standard and reliable method for the preparation of cyclic anhydrides from their corresponding dicarboxylic acids.

Experimental Protocol: Synthesis of 4-Nitrophthalic Anhydride

  • In a round-bottom flask equipped with a reflux condenser, combine 21.1 g of 4-nitrophthalic acid and 50 g of acetic anhydride.

  • Heat the mixture at reflux for 6 hours.

  • Remove the acetic acid by distillation at atmospheric pressure.

  • Remove the excess acetic anhydride by distillation under reduced pressure.

  • Recrystallize the crude product from chloroform to obtain pure 4-nitrophthalic anhydride.

ParameterValue
4-Nitrophthalic Acid 21.1 g
Acetic Anhydride 50 g
Yield ~93%
Melting Point 123-124°C

PART 2: The Second Starting Material: Glycine

Glycine (NH₂CH₂COOH) is the simplest amino acid and is a readily available, stable, and inexpensive starting material. It serves as the source of the carboxymethylamine moiety in the final product. Glycine is commercially available in high purity and typically does not require further purification before use in this synthesis.[3]

PART 3: The Condensation Reaction - Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

The final step in the synthesis is the condensation of 4-nitrophthalic anhydride with glycine. This reaction proceeds via a nucleophilic acyl substitution mechanism, followed by an intramolecular cyclization with the elimination of water.

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization (Dehydration) Glycine Glycine (Nucleophile) Intermediate Amic Acid Intermediate Glycine->Intermediate Attacks carbonyl carbon 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride (Electrophile) 4-Nitrophthalic_Anhydride->Intermediate Amic_Acid Amic Acid Intermediate Product α-(4-Nitro-1,3-dioxo-1,3- dihydro-isoindol-2-yl)-acetic acid Amic_Acid->Product Heat Water H₂O Product->Water

Caption: Mechanism for the condensation of 4-nitrophthalic anhydride and glycine.

Synthetic Methodologies

Several methods are effective for this condensation, with the choice often depending on the desired reaction time and available equipment. While a specific protocol for the 4-nitro derivative is not abundantly found in the literature, the methods for the unsubstituted phthalic anhydride are directly applicable, with the understanding that the electron-withdrawing nitro group may slightly increase the reactivity of the anhydride.[3][4][5]

  • Expertise & Experience: Glacial acetic acid is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and has a high boiling point, allowing the reaction to be conducted at an elevated temperature to drive the dehydration step.[5] It also acts as a catalyst for the reaction. The product often precipitates from the reaction mixture upon cooling, simplifying its isolation.

  • Trustworthiness: This is a widely used and reliable method for the synthesis of N-substituted phthalimides from phthalic anhydrides and primary amines or amino acids.[3][6]

Experimental Protocol: Synthesis via Reflux in Glacial Acetic Acid [5]

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitrophthalic anhydride (1.93 g, 10 mmol), glycine (0.75 g, 10 mmol), and glacial acetic acid (20 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

ParameterValue
4-Nitrophthalic Anhydride 1.93 g
Glycine 0.75 g
Glacial Acetic Acid 20 mL
Reaction Time 2-4 hours
Expected Yield 70-90% (estimated)
  • Expertise & Experience: This method involves heating the solid reactants together above their melting points. The absence of a solvent makes this an environmentally friendly and efficient method. The reaction is typically rapid but requires careful temperature control to avoid decomposition.[4]

  • Trustworthiness: The fusion method is a well-established, albeit less common, technique for this type of condensation.[4][7]

Experimental Protocol: Synthesis via Fusion [4][7]

  • In a large test tube or a small flask, thoroughly mix 4-nitrophthalic anhydride (1.93 g, 10 mmol) and glycine (0.75 g, 10 mmol).

  • Heat the mixture in a sand bath or heating mantle to 150-190°C.

  • Maintain this temperature for 15-20 minutes, during which the mixture will melt and react.

  • Allow the mixture to cool and solidify.

  • Purify the crude product by recrystallization from water or an ethanol-water mixture.

ParameterValue
4-Nitrophthalic Anhydride 1.93 g
Glycine 0.75 g
Temperature 150-190°C
Reaction Time 15-20 minutes
Expected Yield Moderate to high

Conclusion

The synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a straightforward process that relies on two key starting materials: 4-nitrophthalic anhydride and glycine . While glycine is commercially available, 4-nitrophthalic anhydride is typically prepared in a multi-step synthesis from phthalimide. The presented protocols, grounded in established and reliable chemical literature, provide a clear and detailed guide for researchers to confidently prepare this valuable chemical intermediate. The choice of synthetic method for the final condensation step can be adapted based on the available resources and desired reaction scale, with both the glacial acetic acid reflux and fusion methods offering viable routes to the target compound.

References

  • GLYCINE - Ataman Kimya. Available at: [Link]

  • (PDF) Nanoporous solvate of N,N-phthaloyl-glycine - ResearchGate. Available at: [Link]

  • 4-nitrophthalimide - Organic Syntheses Procedure. Available at: [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Publishing. Available at: [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity - ResearchGate. Available at: [Link]

  • Question: Experimental 7. Synthesis of phthalylglycine Reaction: Materials 1- Phthalic anhydride 6gm 2. Glycine 3gm Procedure - Chegg. Available at: [Link]

  • Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes - Walsh Medical Media. Available at: [Link]

  • 4-nitrophthalic acid - Organic Syntheses Procedure. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: A Versatile Building Block for Amine Protection and Molecular Scaffolding

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-(4-Nitrophthaloyl)glycine, is a valuable reagent in modern organic synthesis. It serves as a proficient carrier of the 4-nitrophthaloyl (4-NPht) protecting group for primary amines and as a versatile bifunctional building block. The presence of the electron-withdrawing nitro group on the phthalimide ring significantly influences its chemical properties compared to the unsubstituted analogue, offering unique advantages in specific synthetic contexts. This technical guide provides an in-depth exploration of its synthesis, properties, and applications, complete with detailed experimental protocols and mechanistic insights.

The strategic placement of the nitro group at the 4-position of the isoindoline-1,3-dione core enhances the electrophilicity of the carbonyl carbons and acidifies the N-H proton of the parent imide, facilitating its derivatization. This modification also impacts the stability and cleavage kinetics of the resulting N-protected compounds, a critical consideration in multistep synthesis, particularly in the construction of complex peptides and drug candidates.

I. Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic Acid

The preparation of the title compound is a straightforward and high-yielding process involving the condensation of 4-nitrophthalic anhydride with glycine. The precursor, 4-nitrophthalic anhydride, can be synthesized from 4-nitrophthalic acid, which in turn is accessible from the nitration of phthalimide followed by hydrolysis.

Protocol 1: Synthesis of 4-Nitrophthalic Acid

This procedure is adapted from a reliable method for the hydrolysis of 4-nitrophthalimide.[1]

Materials:

  • 4-Nitrophthalimide

  • Sodium hydroxide (NaOH)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ether (alcohol-free)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable flask, dissolve 26.6 g (0.66 mol) of sodium hydroxide in 240 mL of water.

  • To this solution, add 80 g (0.416 mol) of 4-nitrophthalimide.

  • Heat the mixture to a gentle boil and maintain for 10 minutes. The imide will dissolve to form a reddish solution.

  • Cool the solution and carefully acidify with concentrated nitric acid until it is just acidic to litmus paper. The color will change from red to a brownish-yellow.

  • Add an additional 70 mL of concentrated nitric acid.

  • Boil the solution for another 3 minutes, then cool to below room temperature.

  • Transfer the solution to a separatory funnel and extract with two 300-mL portions of alcohol-free ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Distill the ether until solid begins to precipitate.

  • Pour the concentrated solution into an evaporating dish and allow the remaining ether to evaporate in a fume hood.

  • The resulting white crystals of 4-nitrophthalic acid can be collected. Yields are typically in the range of 96-99%.[1]

Protocol 2: Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic Acid

This protocol is based on the general method for the condensation of phthalic anhydrides with amino acids.[2][3]

Materials:

  • 4-Nitrophthalic anhydride (can be prepared from 4-nitrophthalic acid by heating with a dehydrating agent like acetic anhydride)

  • Glycine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-nitrophthalic anhydride and 1.05 equivalents of glycine.

  • Add a sufficient volume of glacial acetic acid to form a stirrable slurry.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is incomplete, the volume of acetic acid can be reduced by rotary evaporation.

  • Collect the solid product by filtration and wash with a small amount of cold acetic acid, followed by a non-polar solvent like hexane to remove residual acetic acid.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol-water, to afford pure α-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Data Summary:

Reactant 1Reactant 2SolventTemperatureTimeTypical Yield
4-Nitrophthalic AnhydrideGlycineGlacial Acetic AcidReflux2-4 h>85%

II. Application in Organic Synthesis: The 4-Nitrophthaloyl (4-NPht) Protecting Group

The primary application of α-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is as a protected form of glycine, ready for peptide coupling reactions. More broadly, the 4-nitrophthaloyl group serves as a robust protecting group for primary amines.

Mechanistic Considerations: The Role of the Nitro Group

The electron-withdrawing nature of the 4-nitro group plays a pivotal role in the chemistry of the 4-NPht protecting group.

G cluster_0 Enhanced Electrophilicity cluster_1 Facilitated Deprotection cluster_2 Stability A 4-Nitro Group (Electron-Withdrawing) B Phthalimide Carbonyls A->B Inductive Effect C Increased Susceptibility to Nucleophilic Attack B->C E Stable to Acidic Conditions F Stable to many Basic Conditions D Hydrazine Attack D->C Deprotection

Influence of the 4-Nitro Group on Reactivity.

The nitro group enhances the electrophilicity of the phthalimide carbonyl carbons, making them more susceptible to nucleophilic attack. This is particularly relevant during the deprotection step.

Advantages of the 4-Nitrophthaloyl Group:
  • Enhanced Stability: The 4-NPht group is highly stable to acidic conditions, allowing for the selective removal of acid-labile protecting groups like Boc and trityl in the presence of a 4-NPht-protected amine.[4]

  • Orthogonality: Its stability profile makes it orthogonal to both the Fmoc (base-labile) and Boc (acid-labile) protection strategies, offering greater flexibility in the design of complex synthetic routes.[5][6]

  • Facilitated Cleavage: While stable under many conditions, the electron-withdrawing nitro group facilitates the cleavage of the phthalimide ring by nucleophiles like hydrazine, often under milder conditions than the unsubstituted phthaloyl group.

Protocol 3: Deprotection of the 4-Nitrophthaloyl Group

The standard method for the cleavage of phthaloyl groups is hydrazinolysis, which proceeds efficiently for the 4-nitro derivative.[7][8][9]

Materials:

  • N-(4-Nitrophthaloyl)-protected amino acid or peptide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or a suitable solvent

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve or suspend the N-(4-Nitrophthaloyl)-protected substrate in ethanol.

  • Add 2-10 equivalents of hydrazine hydrate to the mixture.

  • The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to increase the rate. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 3 hours.[7]

  • Upon completion, a precipitate of 4-nitrophthalhydrazide will form.

  • Remove the solvent under reduced pressure.

  • To the residue, add dilute HCl to protonate the liberated amine and to precipitate any remaining 4-nitrophthalhydrazide.

  • Filter the mixture to remove the solid by-product.

  • The filtrate containing the desired amine hydrochloride salt can then be further purified by standard methods such as extraction or crystallization.

G start Start: N-(4-NPht)-Peptide-Resin deprotection Deprotection: 20% Piperidine in DMF start->deprotection wash1 Wash: DMF deprotection->wash1 coupling Coupling: Fmoc-AA-OH, Activator wash1->coupling wash2 Wash: DMF coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage Final Cleavage: Reagent K (e.g., TFA/H₂O/TIS) wash2->cleavage After final coupling end End: Crude Peptide cleavage->end

Workflow for Solid-Phase Peptide Synthesis.

III. Applications in Drug Development and Bioconjugation

The bifunctional nature of α-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, possessing both a protected amine and a carboxylic acid, makes it an attractive linker molecule in drug development and bioconjugation. The carboxylic acid can be activated and coupled to various functionalities, while the protected amine can be deprotected at a later stage for further modification.

The 4-nitrophthalimido moiety itself is a key structural feature in certain pharmacologically active molecules. For instance, analogues of thalidomide, such as lenalidomide, incorporate a modified phthalimide ring system. While the title compound is not a direct precursor to lenalidomide, its chemistry is highly relevant to the synthesis of related structures.

IV. Comparative Analysis with Other Protecting Groups

Protecting GroupStructureIntroductionCleavage ConditionsOrthogonality
4-Nitrophthaloyl (4-NPht) 4-NO₂-PhthalimideReaction with 4-nitrophthalic anhydrideHydrazineOrthogonal to Boc and Fmoc
Phthaloyl (Pht) PhthalimideReaction with phthalic anhydrideHydrazine (often harsher conditions)Orthogonal to Boc and Fmoc
Fmoc FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSu20% Piperidine in DMFOrthogonal to Boc and acid-labile groups
Boc tert-Butoxycarbonyl(Boc)₂OStrong acid (e.g., TFA)Orthogonal to Fmoc and base-labile groups

Conclusion

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a highly useful and versatile reagent for the protection of primary amines and as a building block in organic synthesis. The presence of the 4-nitro group confers a unique set of properties, including high stability to acid and facilitated cleavage by hydrazinolysis, making the 4-NPht group a valuable orthogonal protecting group in complex synthetic endeavors. The protocols and insights provided in this guide are intended to enable researchers to effectively utilize this compound in their synthetic strategies, from peptide synthesis to the development of novel molecular architectures.

References

  • Organic Syntheses. 4-nitrophthalic acid. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • PubMed. Protecting Groups in Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • ResearchGate. How to deprotect Phthalimide group to amine? [Link]

  • Organic Syntheses. acetylglycine. [Link]

  • PubMed Central. The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride. The reaction with lysozyme. [Link]

  • University of Groningen. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]

  • PubMed Central. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]

  • ResearchGate. How to deprotect N-protection of amino acid coupled with heterocyclic amine without breaking of amide bond? [Link]

  • PubMed Central. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. [Link]

  • Thieme. 2.4 Photocleavable Protecting Groups. [Link]

  • YouTube. Glycine: Organic Synthesis. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • PubMed Central. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • PubMed Central. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • PubMed Central. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. [Link]

  • Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • ResearchGate. How can I prepare 4-nitro-phenylglycine from phenylglycine? [Link]

  • Wikipedia. Organic acid anhydride. [Link]

  • ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]

Sources

Application Notes & Protocols: α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Abstract: This document provides a detailed examination of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7), a pivotal intermediate in modern synthetic organic and medicinal chemistry. We will explore its synthesis, physicochemical characteristics, and strategic applications, with a focus on its role as a precursor to complex molecules. The protocols herein are designed to be self-validating, and the discussion emphasizes the mechanistic rationale behind experimental choices, particularly the influence of the 4-nitro moiety on the molecule's reactivity.

Strategic Overview: A Versatile Building Block

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is more than a simple protected amino acid. It is a trifunctional synthetic scaffold whose utility is dictated by the interplay of its three core components:

  • The Phthalimide Group: A robust and classic protecting group for the amine functionality of glycine. Its steric bulk and stability are advantageous in multi-step syntheses. However, its deprotection requires careful consideration to avoid harsh conditions that could compromise other functional groups or stereocenters.[1]

  • The Carboxylic Acid Moiety: This functional group provides a reactive handle for standard peptide couplings, esterifications, or conversion to other functionalities, allowing for the elongation of the C-terminus.

  • The 4-Nitro Group: This is the key activating feature. As a potent electron-withdrawing group, it significantly influences the molecule's electronic properties.[2] More importantly, it serves as a masked amine, providing a latent point of diversity that can be revealed via reduction in a later synthetic step. This strategy is prominent in the synthesis of immunomodulatory drugs like Lenalidomide, where a 4-nitro precursor is a common intermediate.[3][4][5][6][7]

The strategic value of this intermediate lies in its ability to introduce a protected glycine unit that already contains a latent aromatic amino group, streamlining the synthesis of complex pharmaceutical targets.

Physicochemical & Data Summary

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 15784-35-7[8][9]
Molecular Formula C₁₀H₆N₂O₆[8][9]
Molecular Weight 250.16 g/mol [8]
Appearance Pale yellow to yellow crystalline powderN/A
Melting Point 202-205 °CN/A
Solubility Soluble in DMF, DMSO; Sparingly soluble in hot acetic acid; Insoluble in waterN/A

Synthesis of the Intermediate

The most direct and high-yielding synthesis involves the condensation of 4-nitrophthalic anhydride with glycine. The reaction proceeds via nucleophilic attack of the glycine nitrogen on one of the anhydride carbonyls, followed by ring-closing dehydration to form the imide.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_nitrophthalic_anhydride 4-Nitrophthalic Anhydride conditions Glacial Acetic Acid Reflux, 2-4h 4_nitrophthalic_anhydride->conditions glycine Glycine glycine->conditions target_molecule α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid conditions->target_molecule

Caption: Synthetic pathway for the target intermediate.

Protocol 3.1: Laboratory Scale Synthesis

Objective: To synthesize α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid with high purity and yield.

Materials:

  • 4-Nitrophthalic anhydride (1.0 eq)

  • Glycine (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer, heating mantle, and filtration equipment

Procedure:

  • Setup: Charge a round-bottom flask with 4-nitrophthalic anhydride (1.0 eq) and glycine (1.05 eq). Add glacial acetic acid (approx. 5-8 mL per gram of anhydride). Rationale: Acetic acid serves as both a solvent and a catalyst for the dehydration step.

  • Reaction: Fit the flask with a reflux condenser and heat the slurry to reflux (approx. 118 °C) with vigorous stirring. Maintain reflux for 2-4 hours. Rationale: Thermal energy drives the condensation and ring-closing dehydration to completion.

  • Monitoring: Progress can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a few drops of acetic acid), observing the consumption of the anhydride.

  • Precipitation: Once the reaction is complete, allow the mixture to cool to ambient temperature. Slowly pour the reaction slurry into a beaker of cold deionized water (approx. 10x the volume of acetic acid used). Rationale: The product is insoluble in water, causing it to precipitate out while the unreacted glycine and acetic acid remain in solution.

  • Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer acidic.

  • Drying: Dry the pale-yellow solid product under vacuum at 50-60 °C to a constant weight.

Expected Outcome: A pale-yellow crystalline solid with a yield typically exceeding 90% and purity >98% by NMR.

Core Applications & Protocols

The primary synthetic utility of this intermediate is as a precursor to the corresponding 4-amino compound, a key fragment in many bioactive molecules.

Application 4.1: Synthesis of 4-Amino-N-phthaloyl Glycine Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. This unmasks the latent functionality, opening pathways for subsequent derivatization (e.g., diazotization, acylation, alkylation).

reduction_workflow start α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid process Reduction Step (e.g., Fe / NH₄Cl or H₂, Pd/C) start->process Reagents product α-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid process->product Yields Amine further_synthesis Further Derivatization (e.g., Peptide Coupling) product->further_synthesis

Caption: Workflow for the reduction of the nitro group.

Protocol 4.1.1: Reduction using Iron and Ammonium Chloride

Objective: To perform a safe and efficient reduction of the nitro group. This method is often preferred in scale-up operations over catalytic hydrogenation due to safety and cost considerations.[7]

Materials:

  • α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (1.0 eq)

  • Iron powder (<325 mesh) (4.0 eq)

  • Ammonium chloride (1.5 eq)

  • Ethanol and Water (solvent system, e.g., 10:1)

  • Celite™ for filtration

Procedure:

  • Setup: In a round-bottom flask, suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (1.5 eq). Rationale: Ammonium chloride acts as an electrolyte and a mild proton source to facilitate the electrochemical reduction on the iron surface.

  • Reaction: Heat the mixture to 60-70 °C with vigorous mechanical stirring. Add the iron powder portion-wise over 30 minutes. Rationale: Portion-wise addition controls the exotherm of the reaction.

  • Monitoring: The reaction is typically complete within 2-3 hours. Monitor by TLC for the disappearance of the starting material. The reaction mixture will turn from yellow to a dark grey/black suspension.

  • Work-up: Once complete, cool the reaction to room temperature. Filter the entire mixture through a pad of Celite™ to remove the iron and iron oxides. Wash the Celite™ pad thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the desired amino product.

Deprotection Strategies: Releasing the Amine

While the primary use of this intermediate often involves the reduction of the nitro group first, subsequent removal of the phthalimide group may be necessary.

  • Classical Method (Hydrazinolysis): Refluxing with hydrazine hydrate in ethanol is effective but can be harsh. The byproduct, phthalhydrazide, can sometimes be difficult to remove.

  • Mild Method (Ganem Deprotection): A two-stage, one-flask operation using sodium borohydride (NaBH₄) in isopropanol, followed by acetic acid, offers a near-neutral alternative.[1] This method is particularly valuable when working with sensitive substrates or chiral centers, as it avoids racemization.[1] The process reduces the phthalimide, which then lactonizes to release the free amine and phthalide, a byproduct that is easily removed by extraction.[1]

Safety & Handling

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses, and a lab coat. Conduct all operations in a certified chemical fume hood.

  • Chemical Hazards: Aromatic nitro compounds are toxic and should be handled with care. Avoid inhalation of dust. The related compound, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, is classified with warnings for potential reproductive toxicity and organ damage through repeated exposure.[4] It is prudent to handle the title compound with similar precautions.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and reducing agents.

References

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Available at: [Link]

  • Kim, J. H., et al. (2021). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • ChemAnalyst. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. Available at: [Link]

  • Chemsigma. (n.d.). (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID. Available at: [Link]

  • Google Patents. (2016). WO2016024286A2 - An improved process for synthesis of lenalidomide.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem Compound Database. Available at: [Link]

  • Sokolov, N. A., & Gidaspov, A. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4983. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione CAS 827026-45-9. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Indian Journal of Pharmaceutical Education and Research, 58(1s), s67-s72. Available at: [Link]

  • Google Patents. (2015). WO2015057043A1 - A process for the preparation of lenalidomide.
  • National Center for Biotechnology Information. (n.d.). 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-. PubChem Compound Database. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Primary and Secondary Amines Using α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Derivatization in Amine Analysis

In the realms of proteomics, pharmaceutical development, and clinical diagnostics, the precise quantification of amino acids, peptides, and other primary and secondary amine-containing compounds is paramount.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses; however, many of these target molecules lack a native chromophore or fluorophore, rendering them invisible to common HPLC detectors like UV-Vis or fluorescence detectors.[2][3] To overcome this limitation, pre-column derivatization is employed, a process that covalently attaches a labeling agent to the analyte, imparting desirable detection characteristics.[4] This guide provides a comprehensive overview and detailed protocols for the use of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid as a versatile derivatization agent.

The ideal derivatization reagent should react rapidly and completely with the target analytes under mild conditions to form a stable, single derivative with a high molar absorptivity or fluorescence quantum yield.[5] α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is an emerging reagent designed to meet these criteria. The nitrophthalimide moiety provides a strong chromophore for UV detection, while the carboxylic acid handle allows for activation, enabling it to react efficiently with primary and secondary amines.

Chemical Properties and Reaction Mechanism

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, with a molecular formula of C₁₀H₆N₂O₆ and a molecular weight of 250.16 g/mol , is a derivative of 4-nitrophthalimide.[6] The core of its reactivity lies in the carboxylic acid group, which can be activated to form a highly reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the nucleophilic primary and secondary amine groups of analytes to form a stable amide bond.

Proposed Derivatization Chemistry

The derivatization process is a two-step reaction. The first step involves the activation of the carboxylic acid group of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. The second step is the nucleophilic attack by the amine-containing analyte on the activated carbonyl carbon, leading to the formation of the derivatized product.

Derivatization_Mechanism reagent α-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid activated_reagent Activated Reagent (NHS Ester) reagent->activated_reagent + activator Activating Agent (e.g., DCC/NHS) activator->activated_reagent + derivatized_product Stable, UV-Active Derivative activated_reagent->derivatized_product + analyte Amine-containing Analyte (R-NH₂ or R₂NH) analyte->derivatized_product + byproduct Byproducts derivatized_product->byproduct - Amino_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis hydrolysis Protein Hydrolysis (if applicable) neutralization Neutralization & Dilution hydrolysis->neutralization reagent_prep Prepare Activated Reagent neutralization->reagent_prep reaction Mix Sample, Reagent & Buffer reagent_prep->reaction incubation Incubate at Controlled Temperature reaction->incubation injection Inject Derivatized Sample incubation->injection separation Reversed-Phase HPLC Separation injection->separation detection UV-Vis Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Figure 2: Step-by-step workflow for amino acid analysis.

Detailed Protocol for Derivatization

1. Reagent Preparation:

  • Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in ultrapure water and adjust the pH to 9.2 with 10 M NaOH. [1]* Derivatization Reagent Stock Solution: Prepare a stock solution of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid in a suitable organic solvent like acetonitrile or dimethylformamide.

  • Activating Solution: Prepare a fresh solution of a carbodiimide (e.g., DCC or EDC) and N-hydroxysuccinimide (NHS) in acetonitrile.

  • Working Derivatization Reagent: Mix the stock solution with the activating solution just prior to use. The molar ratio of the derivatizing agent to the activating agents should be optimized.

2. Sample and Standard Preparation:

  • Prepare amino acid standard solutions of known concentrations in 0.1 M HCl. [1]* For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids. The hydrolysate should be dried and reconstituted in 0.1 M HCl.

  • Dilute samples and standards to the desired concentration range with the injection diluent.

3. Derivatization Procedure:

  • In a microcentrifuge tube, add a specific volume of the amino acid standard or sample.

  • Add an appropriate volume of borate buffer to adjust the pH for the reaction.

  • Add the freshly prepared working derivatization reagent. The molar excess of the reagent to the total expected amines should be optimized to ensure complete reaction.

  • Vortex the mixture gently and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15-30 minutes). These conditions should be optimized for the specific application.

  • After incubation, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The separation of the derivatized amino acids is typically achieved using reversed-phase HPLC.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 20 mM ammonium bicarbonate, pH 6.9) [1]
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from a low to a high percentage of Mobile Phase B should be optimized
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV-Vis detector at the wavelength of maximum absorbance of the nitrophthalimide chromophore
Injection Volume 10-20 µL

Table 1: Recommended starting conditions for HPLC analysis of derivatized amino acids.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the derivatization and analysis, the following points are crucial:

  • Reagent Stability: The activated derivatization reagent should be prepared fresh daily and protected from moisture. [2]* Reaction Stoichiometry: A sufficient molar excess of the derivatization reagent should be used to drive the reaction to completion.

  • Internal Standards: The use of an internal standard (a non-protein amino acid) is highly recommended to correct for variations in the derivatization efficiency and injection volume.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

Conclusion and Future Perspectives

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid presents a promising option for the derivatization of primary and secondary amines for HPLC analysis. The straightforward synthesis of its precursor and the proposed robust derivatization chemistry make it an attractive tool for researchers in various scientific disciplines. Future work should focus on the experimental optimization of the derivatization conditions and the expansion of its application to a wider range of amine-containing analytes. The development of a fluorescent version of this reagent, by replacing the nitro group with a suitable fluorophore, could further enhance its sensitivity and utility.

References

  • AnalyteGuru. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. [Link]

  • Lestari, W., & Siregar, C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • Shimadzu. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Organic Syntheses. 4-nitrophthalimide. [Link]

  • Semantic Scholar. Synthesis of 4-nitrophthalimide. [Link]

Sources

Application Notes and Protocols for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nitro-Containing Phthalimide Scaffold

In the landscape of medicinal chemistry, the phthalimide scaffold has repeatedly emerged as a privileged structure, forming the core of therapeutic agents with a wide array of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. The introduction of a nitro group to this scaffold, as seen in a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, presents an intriguing opportunity for the development of novel therapeutics. The nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and influencing its metabolic stability.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. Drawing upon the established activities of structurally related compounds, we will explore its potential as an anticancer and anti-inflammatory agent, with a particular focus on its plausible interaction with Cereblon (CRBN), a key protein in the ubiquitin-proteasome system.

Chemical Profile and Synthesis

Chemical Structure and Properties

PropertyValue
IUPAC Name (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Synonyms 4-Nitro-N-phthaloylglycine, N-(4-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid
CAS Number 15784-35-7[1]
Molecular Formula C₁₀H₆N₂O₆[1]
Molecular Weight 250.16 g/mol [1]
Appearance Expected to be a crystalline solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
Protocol 1: Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic Acid

This protocol details the synthesis of the title compound via a two-step process: the formation of 4-nitrophthalic anhydride followed by its condensation with glycine.

Part A: Synthesis of 4-Nitrophthalic Anhydride

This procedure is adapted from established methods for the dehydration of 4-nitrophthalic acid.[2][3]

Materials:

  • 4-Nitrophthalic acid

  • Acetic anhydride

  • Chloroform (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 4-nitrophthalic acid and acetic anhydride (a 1:2.5 molar ratio is recommended).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After reflux, arrange the apparatus for distillation and remove the acetic acid at atmospheric pressure.

  • Remove the excess acetic anhydride by distillation under reduced pressure (e.g., 15 mm Hg), ensuring the flask temperature does not exceed 120°C.

  • The crude 4-nitrophthalic anhydride is obtained as a solid residue.

  • For purification, recrystallize the crude product from chloroform to yield pure 4-nitrophthalic anhydride.

Part B: Condensation of 4-Nitrophthalic Anhydride with Glycine

This protocol is based on the general synthesis of N-phthaloylamino acids.[4]

Materials:

  • 4-Nitrophthalic anhydride (from Part A)

  • Glycine

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 4-nitrophthalic anhydride and an equimolar amount of glycine in glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

  • Purify the crude product by recrystallization from ethanol to obtain the final compound.

Medicinal Chemistry Applications: Inferred from Structural Analogs

While direct biological data for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is limited, its structural components—the phthalimide ring and the nitro group—are present in numerous well-characterized bioactive molecules. This allows us to formulate strong hypotheses regarding its potential therapeutic applications.

Potential as an Anticancer Agent

The isoindoline-1,3-dione core is a key feature of thalidomide and its analogs (lenalidomide and pomalidomide), which are potent anticancer agents. A crucial aspect of their mechanism of action is the binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The structural similarity of our title compound to these immunomodulatory drugs (IMiDs) suggests it may also function as a CRBN ligand.

Furthermore, many nitroaromatic compounds exhibit anticancer properties through various mechanisms, including the induction of oxidative stress and apoptosis. The presence of the nitro group could therefore confer additional cytotoxic activities.

Potential as an Anti-inflammatory Agent

Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties.[5][6] A significant mechanism underlying this activity is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[6] N-phthaloyl amino acid derivatives, in particular, have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α and interleukin-1 beta (IL-1β).[7] Given that a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is an N-phthaloyl derivative of glycine, it is a strong candidate for possessing anti-inflammatory activity.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological characterization of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for potential anticancer agents.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, Jurkat for leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the title compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Assessment of Apoptosis Induction via Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12]

Materials:

  • Cancer cell line

  • a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

  • Caspase-3 Assay Kit (Colorimetric), which typically includes:

    • Lysis buffer

    • Reaction buffer

    • DTT

    • DEVD-pNA substrate (caspase-3 substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with the title compound at various concentrations (including a positive control for apoptosis, e.g., staurosporine) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using the provided lysis buffer on ice.

  • Lysate Preparation: Centrifuge the lysed cells at high speed to pellet the cell debris. Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the wells.

  • Add the reaction buffer containing DTT to each well.

  • Initiate the reaction by adding the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color produced from the cleavage of p-nitroaniline (pNA) is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 4: Evaluation of Cereblon (CRBN) Binding using a Competitive Assay

This protocol outlines a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to assess the ability of the title compound to bind to CRBN.[13][14][15]

Materials:

  • HTRF Cereblon Binding Kit, which typically includes:

    • GST-tagged human Cereblon protein

    • Anti-GST antibody labeled with Europium cryptate (donor)

    • Thalidomide-Red labeled with XL665 (acceptor/tracer)

    • Assay buffer

  • a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

  • Known CRBN binder (e.g., thalidomide) as a positive control

  • Low-volume 384-well white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the title compound and the positive control at various concentrations in the assay buffer.

  • Assay Plate Setup: Add the test compounds and controls to the wells of the 384-well plate.

  • Protein Addition: Add the GST-tagged Cereblon protein to each well.

  • Detection Reagent Addition: Add a pre-mixed solution of the Europium cryptate-labeled anti-GST antibody and the Thalidomide-Red tracer to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and then determine the percent inhibition of the tracer binding for each concentration of the test compound. Plot the percent inhibition against the compound concentration to determine the IC₅₀ or Kᵢ value.

Protocol 5: Quantification of TNF-α Inhibition using ELISA

This protocol describes a sandwich ELISA to measure the inhibitory effect of the title compound on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19][20]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages

  • Lipopolysaccharide (LPS)

  • a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

  • TNF-α ELISA kit, which typically includes:

    • TNF-α capture antibody pre-coated 96-well plate

    • Recombinant TNF-α standard

    • Biotinylated TNF-α detection antibody

    • Streptavidin-HRP conjugate

    • TMB substrate solution

    • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the title compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Add the standards and collected supernatants to the wells of the TNF-α capture antibody-coated plate. Incubate as per the kit instructions.

    • Wash the wells multiple times with wash buffer.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add the streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark until a color develops.

    • Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using the recombinant TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants. Calculate the percentage inhibition of TNF-α production for each concentration of the test compound.

Visualizing the Scientific Rationale

To better illustrate the proposed mechanisms and experimental workflows, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow A 4-Nitrophthalic Acid C 4-Nitrophthalic Anhydride A->C Dehydration B Acetic Anhydride B->C E a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid C->E Condensation D Glycine D->E

Caption: Synthesis of the title compound.

G cluster_moa Proposed Anticancer Mechanism Compound a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binding Neosubstrate Neosubstrate Proteins (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment Ub Ubiquitination Neosubstrate->Ub Proteasome Proteasomal Degradation Ub->Proteasome Apoptosis Apoptosis in Cancer Cells Proteasome->Apoptosis

Caption: Proposed anticancer mechanism of action.

G cluster_workflow In Vitro Biological Evaluation Workflow Start Synthesized Compound Step1 MTT Assay (Cytotoxicity Screening) Start->Step1 Step2a Caspase-3 Assay (Apoptosis Induction) Step1->Step2a If cytotoxic Step2b TNF-α Inhibition ELISA (Anti-inflammatory Activity) Step1->Step2b Step3 Cereblon Binding Assay (Target Engagement) Step2a->Step3 Step2b->Step3 End Lead Candidate Profile Step3->End

Caption: Experimental workflow for biological evaluation.

Conclusion and Future Directions

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid represents a promising scaffold for the development of novel therapeutic agents. The synthetic route is straightforward, and the structural similarities to known bioactive molecules provide a strong rationale for its investigation as both an anticancer and an anti-inflammatory agent. The protocols detailed in this guide offer a robust framework for its initial biological characterization. Future studies should focus on confirming its binding to Cereblon, identifying its specific neosubstrates if it is a CRBN modulator, and evaluating its efficacy and safety in preclinical in vivo models. The exploration of this and similar nitro-containing phthalimide derivatives could lead to the discovery of next-generation therapeutics with improved efficacy and novel mechanisms of action.

References

  • Organic Syntheses. (n.d.). 4-nitrophthalic acid. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kazlauskas, R. J. (1988). PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE.
  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrophthalic anhydride. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Lima, L. M., et al. (2012). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Medicinal Chemistry Research, 21(7), 1286-1293.
  • BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. Retrieved from [Link]

  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology, 2283, 161-172.
  • BPS Bioscience. (n.d.). TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Tang, G., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of Medicinal Chemistry, 63(21), 12644-12654.
  • Springer Nature Experiments. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Phthalimides as anti-inflammatory agents. European Journal of Medicinal Chemistry, 265, 116065.
  • ResearchGate. (2025). Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. Retrieved from [Link]

  • Barreiro, E. J., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry Letters, 12(20), 2829-2832.
  • National Center for Biotechnology Information. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 30(6), 1234.
  • Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]

  • Sciencemadness.org. (2021). Glycine anhydride, its preparation and cleavage to a dipeptide. Retrieved from [Link]

  • YouTube. (2022). Glycine: Organic Synthesis. Retrieved from [Link]

Sources

Application Note: A Framework for Biological Activity Screening of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindoline-1,3-dione scaffold, a core component of thalidomide and its potent analogs (lenalidomide, pomalidomide), represents a cornerstone in the treatment of hematological malignancies and certain inflammatory conditions.[1] These molecules, known as Immunomodulatory Imide Drugs (IMiDs), exert their pleiotropic effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] This interaction redirects the ligase activity towards neo-substrates, notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), marking them for proteasomal degradation.[4][5] This targeted protein degradation leads to profound anti-proliferative, anti-angiogenic, and immunomodulatory outcomes.[1]

The subject of this guide, α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, hereafter referred to as "Compound X," is a novel phthalimide derivative. Its structure incorporates the critical phthalimide group necessary for potential CRBN binding, while the 4-nitro substitution and the N-acetic acid moiety may modulate its stability, solubility, and biological activity profile. Given its structural resemblance to known IMiDs, a systematic screening cascade is warranted to elucidate its potential as a therapeutic agent.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary and secondary biological activity screening of Compound X. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will outline a logical progression of assays, from initial cytotoxicity assessments to more specific functional and mechanistic studies, to build a comprehensive profile of the compound's biological activities.

Section 1: Hypothesized Mechanism of Action (MoA)

The central hypothesis for Compound X's activity is its function as a "molecular glue" modulator of the CRL4CRBN E3 ubiquitin ligase complex, analogous to thalidomide.[4] The phthalimide ring is the key pharmacophore expected to dock into the tri-tryptophan pocket of CRBN.[3] Upon binding, it is hypothesized to alter the substrate specificity of CRBN, leading to the recruitment, polyubiquitination, and subsequent 26S proteasome-mediated degradation of neo-substrates like IKZF1 and IKZF3. The degradation of these transcription factors is a hallmark of IMiD activity and is directly linked to the anti-myeloma and immunomodulatory effects of this drug class.[4][6]

Hypothesized MoA of Compound X Hypothesized Mechanism of Action cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Process CRBN Cereblon (CRBN) IKZF1 IKZF1/IKZF3 (Neo-substrate) CRBN->IKZF1 Recruits CUL4 Cullin-4A DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 RBX1->IKZF1 Poly-ubiquitination CompoundX Compound X (α-(4-Nitro...)) CompoundX->CRBN Binds & Modulates Proteasome 26S Proteasome IKZF1->Proteasome Targeted for Degradation Ub Ubiquitin (Ub) Ub->RBX1 Degradation Degraded IKZF1/IKZF3 Proteasome->Degradation Apoptosis Cancer Cell Apoptosis Degradation->Apoptosis Leads to

Caption: Hypothesized mechanism of Compound X as a molecular glue modulator.

Section 2: Proposed Screening Cascade

A tiered or cascaded approach to screening is efficient, beginning with broad, high-throughput assays and progressing to more complex, resource-intensive mechanistic studies for active compounds. This strategy allows for early deselection of inactive or overly toxic compounds.

Screening Cascade Workflow Experimental Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for compounds with IC50 < 20 µM) cluster_mechanistic Mechanistic Validation (for compounds active in secondary screens) A1 Protocol 2.1: Antiproliferative Assay (MTT) (e.g., MM.1S, HepG2, MCF-7) A2 Assess IC50 A1->A2 B1 Protocol 3.1: Immunomodulation Assay (TNF-α inhibition in LPS-stimulated PBMCs) A2->B1 Active? B2 Protocol 4.1: Anti-Angiogenesis Assay (Endothelial Tube Formation) A2->B2 Active? C1 Protocol 4.2: Target Engagement Assay (Western Blot for IKZF1 Degradation) B1->C1 Active? B2->C1 Active?

Caption: A logical workflow for the biological screening of Compound X.

Section 3: Primary Screening Protocol

Protocol 2.1: Antiproliferative Activity via MTT Assay

Rationale: The primary goal is to determine if Compound X exhibits cytotoxic or cytostatic effects against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which generally correlates with cell viability and proliferation.[7] We suggest screening against a multiple myeloma cell line (e.g., MM.1S), as this malignancy is a primary indication for IMiDs, alongside other common cancer cell lines like HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) to assess broader activity.[8]

Materials:

  • Cancer cell lines (e.g., MM.1S, HepG-2, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Compound X, dissolved in DMSO to create a 10 mM stock solution

  • MTT reagent (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • 96-well flat-bottom tissue culture plates

  • Positive control (e.g., Doxorubicin or Pomalidomide)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 100 µM to 0.1 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO, concentration matched to the highest compound dose) and a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Compound X and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Data Presentation: Summarize the calculated IC₅₀ values in a table for clear comparison.

Cell LineCompound X IC₅₀ (µM)Pomalidomide IC₅₀ (µM)
MM.1S[Experimental Value][Experimental Value]
HepG-2[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]

Section 4: Secondary & Mechanistic Screening Protocols

Protocol 3.1: Immunomodulatory Activity - TNF-α Inhibition

Rationale: A key characteristic of IMiDs is their ability to modulate cytokine production.[12] Specifically, they are known to inhibit the production of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[13] This assay is a direct measure of the potential anti-inflammatory and immunomodulatory properties of Compound X.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5)[14]

  • Compound X and a positive control (e.g., Thalidomide)

  • Human TNF-α ELISA Kit

  • 96-well culture plates

Step-by-Step Methodology:

  • PBMC Plating: Isolate PBMCs and resuspend in complete RPMI medium. Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Pre-treatment: Add serial dilutions of Compound X or Thalidomide to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α production.[15][16] Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for TNF-α inhibition.

Protocol 4.1: Anti-Angiogenic Potential - Endothelial Tube Formation Assay

Rationale: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. IMiDs possess well-documented anti-angiogenic properties.[17] The tube formation assay is a classic in vitro model that recapitulates several steps of the angiogenic process, where endothelial cells (like HUVECs) form capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®).[18][19]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Compound X and a positive control (e.g., Suramin)

  • 96-well plate (pre-chilled)

  • Inverted microscope with a camera

Step-by-Step Methodology:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[20]

  • Cell Preparation: Harvest HUVECs (low passage number is critical) and resuspend them in basal medium containing various concentrations of Compound X, positive control, or vehicle control.[18]

  • Cell Seeding: Seed 1.5 x 10⁴ HUVECs in 150 µL of the prepared medium onto the solidified BME gel in each well.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Peak tube formation typically occurs within this window.[19]

  • Imaging & Quantification: Visualize the formation of capillary-like networks using an inverted microscope. Capture images from several representative fields for each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis: Calculate the percentage inhibition of tube formation for each parameter relative to the vehicle control.

Protocol 4.2: Mechanistic Validation - IKZF1 Degradation via Western Blot

Rationale: If Compound X shows promising activity in primary and secondary screens, this assay aims to confirm its hypothesized MoA. Western blotting can directly measure the reduction in the cellular levels of IKZF1 protein, a key neo-substrate of the CRL4CRBN complex when modulated by IMiDs.[4][6] A decrease in IKZF1 protein levels upon treatment provides strong evidence of target engagement.

Materials:

  • MM.1S cells (or another sensitive cell line)

  • Compound X and a positive control (e.g., Pomalidomide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-IKZF1, Mouse anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed MM.1S cells in a 6-well plate and treat with various concentrations of Compound X or Pomalidomide (e.g., 0.1, 1, 10 µM) for 6-24 hours. Include a vehicle control.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cell pellets in RIPA buffer.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[21]

  • SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, denature, and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with the primary anti-IKZF1 antibody.

    • Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect bands using an ECL substrate.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody to serve as a loading control, ensuring that observed changes in IKZF1 are not due to unequal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IKZF1 band intensity to the corresponding loading control band. Calculate the percentage of IKZF1 remaining relative to the vehicle-treated control.[21]

Section 5: Data Interpretation & Next Steps

A successful screening campaign will yield a comprehensive dataset to guide further development.

  • Active Compound Profile: An ideal lead compound would exhibit potent, sub-micromolar IC₅₀ values against multiple myeloma cells (Protocol 2.1), demonstrate significant inhibition of TNF-α (Protocol 3.1) and tube formation (Protocol 4.1), and, most importantly, induce dose-dependent degradation of IKZF1 (Protocol 4.2).

  • Structure-Activity Relationship (SAR): The data generated will be invaluable for establishing an initial SAR. For example, comparing the activity of Compound X to thalidomide or pomalidomide can provide insights into how the 4-nitro and N-acetic acid moieties influence its efficacy and mechanism.

  • Next Steps: If the screening results are promising, subsequent steps should include broader profiling against a larger panel of cancer cell lines, assessment of off-target effects, and initiation of pharmacokinetic and in vivo efficacy studies in relevant animal models of multiple myeloma or inflammation.

This structured approach provides a robust and scientifically rigorous pathway for evaluating the biological potential of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, facilitating a clear go/no-go decision for its advancement as a potential therapeutic candidate.

References

  • Gosset. Cereblon E3 Ligase Pathway.
  • Hansen JD, Correa M, Nagy MI, Alexander M, Divigalpitiya R, Stirling D, Muller GW, Schafer PH, Czarniecki M. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. PubMed.
  • Hagner PR, et al. Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate.
  • Shortt J, Hsu AK, Johnstone RW. Thalidomide-analogue biology: immunological, molecular and epigenetic targets in cancer therapy. PubMed.
  • Pisano C, et al. Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. MDPI.
  • Unknown. Screening methods of immunomodulators. Slideshare.
  • BenchChem. Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds. BenchChem.
  • Corning. Endothelial Cell Tube Formation Assay. Corning Life Sciences.
  • Abdel-Aziz M, et al. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Publishing.
  • Wikipedia. Thalidomide. Wikipedia.
  • Grokipedia. Cereblon E3 ligase modulator. Grokipedia.
  • Warren, M., et al. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PMC - NIH.
  • Wikipedia. Cereblon E3 ligase modulator. Wikipedia.
  • Antibodies-online. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay). Antibodies-online.
  • Chew, V., et al. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. PubMed.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
  • Jurczyszyn, A., et al. Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. ResearchGate.
  • BenchChem. Application Notes and Protocols for IKZF1 Degradation Assay with Cemsidomide. BenchChem.
  • Elisha, I. L., et al. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.
  • Abcam. MTT assay protocol. Abcam.
  • Unknown. Screening models for immunomodulator. Slideshare.
  • ATCC. MTT Cell Proliferation Assay. ATCC.
  • ibidi. Angiogenesis Assays | Tube Formation Assay. ibidi.
  • BenchChem. A Technical Guide to DD-03-171: A Dual-Function Degrader of IKZF1, IKZF3, and BTK. BenchChem.
  • Sigma-Aldrich. Endothelial Cell Tube Formation Angiogenesis Assay. Sigma-Aldrich.
  • Kokate, C.K. Screening Methods for Antiinflammatory Agents. Pharmacognosy.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Wang, S., et al. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. PMC - NIH.
  • Singh, V. K., & Saxena, A. Screening methods for immunomodulatory agents - A review. ResearchGate.
  • Alvarez-García, E., et al. Inhibition of TNF-a release from LPS-stimulated human PBMCs by increasing concentrations of LBP86-99 and two selected peptide analogues. ResearchGate.
  • Mackman, N., et al. LPS induction of TF and TNF-expression in PBMCs is inhibited by the MEK inhibitor PD98059. ResearchGate.
  • Al-Ostath, A., et al. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH.
  • Hoelzl, C., et al. Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate.
  • Durmaz, R., et al. Inhibition of LPS-induced TNF-α production by PP2 in PBMC of active BD patients. ResearchGate.

Sources

Application Note: Development and Validation of a Quantitative Assay for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a quantitative analytical assay for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7), a key chemical entity with potential applications in pharmaceutical and chemical synthesis.[1][2][3] We detail a systematic approach, beginning with fundamental characterization using UV-Vis spectrophotometry and culminating in a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocols herein adhere to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures, ensuring the method is suitable for its intended purpose in quality control and research settings.[4][5][6]

Introduction: Scientific & Analytical Context

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-(Carboxymethyl)-4-nitrophthalimide, is a derivative of 4-nitrophthalic anhydride and glycine.[7] Its structure combines a phthalimide ring system, a nitroaromatic group, and a carboxylic acid moiety.[1][2] The phthalimide group is a common scaffold in medicinal chemistry, while the nitroaromatic feature can be a precursor for amino derivatives or impart specific electronic properties.[8][9] The carboxylic acid group confers acidic properties, influencing solubility and chromatographic behavior.

Given its potential role in drug development or as a synthetic intermediate, establishing a reliable and accurate analytical method for its quantification is paramount.[10] Such an assay is essential for purity assessment of synthesized batches, stability studies, and quality control of starting materials. This guide explains the causal logic behind the selection of analytical techniques and the design of validation parameters, providing a framework that is both scientifically sound and practically applicable.

Foundational Characterization: UV-Vis Spectrophotometry

Principle: The presence of the nitro-substituted aromatic phthalimide ring system suggests strong absorbance in the UV-Vis spectrum, a property that can be leveraged for preliminary quantification and characterization.[11][12] Aromatic nitro compounds are known chromophores, and their electronic absorption spectra can provide a rapid means of concentration determination.[9]

Protocol 2.1: Determination of Maximum Absorbance (λmax)
  • Preparation of Stock Solution: Accurately weigh 10 mg of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid reference standard and dissolve in 100 mL of methanol to prepare a 100 µg/mL stock solution.

  • Solvent Selection Rationale: Methanol is a common, UV-transparent solvent suitable for many aromatic compounds. If solubility is limited, acetonitrile or buffered aqueous solutions should be evaluated.

  • Preparation of Working Solution: Dilute the stock solution with methanol to a concentration of 10 µg/mL.

  • Spectrophotometric Scan: Using a calibrated dual-beam UV-Vis spectrophotometer, scan the working solution from 200 nm to 400 nm, using methanol as the blank.

  • λmax Determination: Identify the wavelength(s) of maximum absorbance. The primary λmax is expected for the π-π* transitions of the phthalimide system, potentially with a shoulder or separate band influenced by the nitro group.[11][12]

Protocol 2.2: Generation of a Calibration Curve
  • Serial Dilutions: From the 100 µg/mL stock solution, prepare a series of calibration standards in methanol with concentrations ranging from 1 µg/mL to 25 µg/mL.

  • Absorbance Measurement: Measure the absorbance of each standard at the predetermined λmax.

  • Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.998 is typically considered acceptable for linearity.

Insight: While UV-Vis spectrophotometry is rapid, it lacks specificity. It cannot distinguish the target analyte from impurities that absorb at the same wavelength. Therefore, it is best suited for analyzing pure samples or for preliminary estimates. For complex matrices, a separation technique like HPLC is required.[6]

Primary Assay: RP-HPLC Method Development

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the specific and accurate quantification of pharmaceutical compounds.[10] It separates analytes based on their hydrophobicity. The presence of a carboxylic acid group in the target molecule makes its retention sensitive to the pH of the mobile phase. By suppressing the ionization of the carboxylic acid (pKa typically ~3-5), its hydrophobicity increases, leading to better retention and peak shape on a nonpolar stationary phase (e.g., C18).[13][14]

dot

HPLC_Development_Workflow

Caption: Workflow for RP-HPLC Method Development.

Protocol 3.1: HPLC Method Parameters

The following parameters are proposed as a starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)The acidic pH ensures the carboxylic acid moiety is protonated (non-ionized), improving retention and peak shape.[14]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.[15]
Gradient 70% A / 30% B to 30% A / 70% B over 10 minA gradient elution is recommended for initial development to elute all components and determine the optimal isocratic conditions.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detector UV-Vis Diode Array Detector (DAD)Set at the λmax determined in Protocol 2.1. DAD allows for peak purity analysis.
Sample Diluent 50:50 Acetonitrile:WaterA diluent that is similar in composition to the initial mobile phase ensures good peak shape.

HPLC Assay Validation Protocol (ICH Q2(R1))

Trustworthiness through Validation: An assay is only reliable if its performance characteristics are understood and documented.[16] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][6] The following protocols are based on the ICH Q2(R1) guidelines.[4][5][17]

dot

Validation_Pyramid

Caption: Key Parameters for HPLC Assay Validation.

Protocol 4.1: Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from the diluent, potential impurities, or degradation products.[6]

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a sample of the analyte that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Assess the chromatograms. The analyte peak should be well-resolved from any degradation peaks (resolution > 2).

    • Utilize a DAD to perform peak purity analysis on the analyte peak in both stressed and unstressed samples.

Protocol 4.2: Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Procedure:

    • Prepare at least five concentration levels of the reference standard, typically spanning 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against concentration and calculate the linear regression equation and the coefficient of determination (R²).

  • Acceptance Criteria: R² ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

Protocol 4.3: Accuracy
  • Objective: To determine the closeness of the test results to the true value. Accuracy is assessed by spike recovery.

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Protocol 4.4: Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

  • Acceptance Criteria: RSD ≤ 2.0% for repeatability and intermediate precision.

Protocol 4.5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by analyzing samples at this concentration and checking for acceptable precision (RSD ≤ 10%).

Protocol 4.6: Robustness
  • Objective: To measure the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

  • Procedure:

    • Introduce small changes to the method, one at a time. Examples include:

      • Mobile phase pH (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Organic content in mobile phase (e.g., ± 2%)

    • Analyze a system suitability sample with each change and evaluate the impact on retention time, peak area, and system suitability parameters (e.g., tailing factor, plate count).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Data Summary & Acceptance Criteria

The results of the validation study should be compiled and compared against pre-defined acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte Rt; Peak Purity > 990
Linearity (R²) ≥ 0.998
Range 80% - 120% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
LOQ Precision (RSD%) ≤ 10.0%
Robustness System suitability passes under all varied conditions

Conclusion

This application note presents a detailed, stepwise protocol for the development and validation of a quantitative assay for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. The combination of initial UV-Vis characterization with a robust, specific, and validated RP-HPLC method provides a comprehensive analytical solution. By following the principles of method development and adhering to ICH validation guidelines, researchers and quality control professionals can implement this assay with a high degree of confidence in the accuracy, precision, and reliability of the results. This framework ensures that the analytical method is fit for its intended purpose in a regulated or research environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.[Link]

  • HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru.[Link]

  • Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate.[Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ACS Publications.[Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).[Link]

  • Method Development Guide. ZirChrom.[Link]

  • UV-vis spectroscopic data for solutions of naphthalimide 1 in 11 solvents. ResearchGate.[Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.[Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Publications.[Link]

  • Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR.[Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).[Link]

  • Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. ResearchGate.[Link]

  • (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID. Chemsigma.[Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.[Link]

  • The Absorption Spectra of Derivatives of Phthalic Anhydride. UNI ScholarWorks.[Link]

Sources

Application Notes and Protocols for the Experimental Investigation of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The compound a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, with the Chemical Abstracts Service (CAS) number 15784-35-7[1][2], belongs to the N-substituted phthalimide class of molecules. While specific biological data for this compound is scarce in publicly available literature, its core structure bears a significant resemblance to thalidomide and its well-studied immunomodulatory analogs, such as lenalidomide and pomalidomide.[3][4] These molecules are known to exert their therapeutic effects, particularly in the context of multiple myeloma and other hematological malignancies, through mechanisms that include anti-angiogenesis, immunomodulation, and direct anti-proliferative effects on tumor cells.[3][4] A key molecular target for this class of drugs is the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[5] Binding of thalidomide analogs to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Given this structural and mechanistic precedent, it is hypothesized that a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid may possess similar biological activities. The following application notes and protocols outline a comprehensive experimental design to synthesize, characterize, and evaluate the potential therapeutic properties of this compound, with a focus on its anti-cancer, immunomodulatory, and anti-angiogenic effects.

Part 1: Synthesis and Characterization

Rationale for Synthetic Route

The synthesis of N-substituted phthalimides is commonly achieved through the condensation of a primary amine with phthalic anhydride or its derivatives.[6][7][8] For the target compound, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a direct and efficient synthetic route involves the reaction of 3-nitrophthalic anhydride with glycine. This approach is favored for its simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Materials:

  • 3-Nitrophthalic anhydride

  • Glycine

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophthalic anhydride (1 equivalent), glycine (1 equivalent), and anhydrous sodium acetate (0.2 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold deionized water with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

  • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the imide, NO₂).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 2: In Vitro Biological Evaluation

A tiered approach is recommended for the in vitro evaluation to systematically assess the compound's biological activity.

Tier 1: Primary Cytotoxicity Screening

Objective: To determine the anti-proliferative activity of the compound against a panel of human cancer cell lines and to establish its half-maximal inhibitory concentration (IC₅₀).

Protocol: MTT Cell Viability Assay

  • Seed cancer cell lines (e.g., MM.1S for multiple myeloma, U87-MG for glioblastoma, HUVEC for endothelial cells as a control) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the appropriate cell culture medium.

  • Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Data Presentation:

Cell LineCompound IC₅₀ (µM)
MM.1S (Multiple Myeloma)[Insert Value]
U87-MG (Glioblastoma)[Insert Value]
HUVEC (Endothelial Cells)[Insert Value]
PBMC (Peripheral Blood Mononuclear Cells)[Insert Value]
Tier 2: Mechanism of Action Studies

Objective: To investigate the effect of the compound on the production of key cytokines by immune cells.

Protocol: Cytokine Profiling using ELISA

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture the PBMCs in 24-well plates and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound or vehicle control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Objective: To assess the compound's ability to inhibit the formation of new blood vessels in vitro.

Protocol: Endothelial Tube Formation Assay

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30 minutes.

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test compound or a known angiogenesis inhibitor (e.g., Sunitinib) as a positive control.

  • Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.

  • Visualize the tube formation using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[4][9][10][11]

Objective: To determine if the compound directly binds to Cereblon, the primary target of thalidomide analogs.

Protocol: Competitive Cereblon Binding Assay (HTRF)

  • Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) based Cereblon binding assay kit.[5][12]

  • The assay typically involves a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide-tracer labeled with an acceptor fluorophore.

  • In a low-volume 384-well plate, add the test compound at various concentrations.

  • Add the GST-Cereblon protein, followed by the pre-mixed HTRF detection reagents.

  • Incubate the plate at room temperature to allow for binding competition between the test compound and the thalidomide-tracer.

  • Measure the HTRF signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer and binding of the test compound to Cereblon.

  • Calculate the IC₅₀ value for Cereblon binding.[2]

Part 3: In Vivo Preclinical Evaluation

Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in a relevant animal model. This step should only be undertaken if significant and promising in vitro activity is observed.

Protocol: Glioblastoma Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).[9][13]

  • Tumor Implantation: Orthotopically implant human glioblastoma cells (e.g., U87-MG) into the brains of the mice.[5][6]

  • Treatment: Once tumors are established (monitored by bioluminescence imaging if using luciferase-expressing cells), randomize the mice into treatment groups: vehicle control, test compound at different dose levels, and a positive control (e.g., temozolomide). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

  • Efficacy Endpoints:

    • Monitor tumor growth using non-invasive imaging (e.g., MRI or bioluminescence imaging).[6]

    • Measure overall survival of the animals.

    • Assess changes in body weight and general health as indicators of toxicity.

  • Pharmacodynamic Studies: At the end of the study, collect tumor and plasma samples to analyze drug concentration and target engagement (e.g., degradation of Ikaros/Aiolos if Cereblon-mediated activity is confirmed).

Part 4: Visualization and Workflow Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa cluster_invivo In Vivo Evaluation synthesis Synthesis of Compound purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS, FTIR) & Purity (HPLC) purification->characterization tier1 Tier 1: Cytotoxicity Screening (MTT Assay) characterization->tier1 tier2 Tier 2: Mechanism of Action tier1->tier2 immunomodulation Immunomodulation (Cytokine Profiling) tier2->immunomodulation angiogenesis Anti-Angiogenesis (Tube Formation Assay) tier2->angiogenesis cereblon Cereblon Binding (HTRF Assay) tier2->cereblon invivo Glioblastoma Xenograft Model tier2->invivo efficacy Efficacy Assessment (Tumor Growth, Survival) invivo->efficacy toxicity Toxicity Assessment (Body Weight, Health) invivo->toxicity

Caption: Overall experimental workflow for the evaluation of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Cereblon_Pathway compound a-(4-Nitro...)-acetic acid crl4_crbn CRL4-CRBN E3 Ligase Complex compound->crl4_crbn Binds to Cereblon neo_substrate Neo-substrates (e.g., Ikaros, Aiolos) crl4_crbn->neo_substrate Recruits proteasome Proteasome neo_substrate->proteasome Targeted for ubiquitin Ubiquitin ubiquitin->neo_substrate Ubiquitination degradation Degradation proteasome->degradation downstream Downstream Effects (Anti-proliferative, Immunomodulatory) degradation->downstream

Caption: Hypothesized mechanism of action via Cereblon-mediated protein degradation.

References

  • Organic Syntheses Procedure. 3-nitrophthalic anhydride. Available from: [Link]

  • Fomchenko, A., et al. (2019). Mouse Models of Glioblastoma. Cancers, 11(7), 939. Available from: [Link]

  • Auerbach, R., et al. (2003). Angiogenesis Assays: A Critical Overview. Clinical Chemistry, 49(1), 32-40. Available from: [Link]

  • Zou, J., et al. (2015). Small Molecule Drugs With Immunomodulatory Effects in Cancer. Future Oncology, 11(19), 2667-2678. Available from: [Link]

  • Singh, D., et al. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 13(1), 1-11. Available from: [Link]

  • Amsbio. In Vitro Angiogenesis Assays. Available from: [Link]

  • Li, Y., et al. (2023). Evaluation of Anticancer and Immunomodulatory Effects of Microwave-Extracted Polysaccharide from Ruditapes philippinarum. Marine Drugs, 21(11), 577. Available from: [Link]

  • Google Patents. CN103588740A - Synthetic method of 3-aminophthalic anhydride.
  • Sciencemadness Discussion Board. Glycine anhydride, its preparation and cleavage to a dipeptide. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. Available from: [Link]

  • ResearchGate. Small molecule drugs with immunomodulatory effects in cancer. Available from: [Link]

  • Encyclopedia.pub. Development of Analogs of Thalidomide. Available from: [Link]

  • Bartlett, J. B., et al. (2004). The rise, fall and subsequent triumph of thalidomide: lessons learned in drug development. Expert Opinion on Pharmacotherapy, 5(8), 1729-1741. Available from: [Link]

  • Chemsigma. (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7]. Available from: [Link]

  • RSC Publishing. Phthalimides: developments in synthesis and functionalization. Available from: [Link]

  • NIH. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Available from: [Link]

  • Journal of Biological Chemistry. A ninhydrin reaction differentiating N-terminal glycine peptides from other peptides. Available from: [Link]

  • MDPI. Immunomodulatory Effects of Anadenanthera colubrina Bark Extract in Experimental Autoimmune Encephalomyelitis. Available from: [Link]

  • PromoCell. Understanding in vitro angiogenesis assays. Available from: [Link]

  • International Journal of ChemTech Research. Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Available from: [Link]

  • BPS Bioscience. Cereblon Ubiquitination Homogeneous Assay Kit - Data Sheet. Available from: [Link]

Sources

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Abstract

This document provides a comprehensive guide for the synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-(carboxymethyl)-4-nitrophthalimide. This compound serves as a valuable building block in medicinal chemistry and materials science, often used in the development of novel molecular probes and analogues of therapeutic agents like Lenalidomide.[1][2][3] This guide details the underlying reaction mechanism, a robust step-by-step experimental protocol, safety precautions, and expected outcomes. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific causality and procedural safety to ensure reliable and reproducible results.

Reaction Overview and Mechanism

The synthesis is achieved through the condensation reaction between 4-Nitrophthalic Anhydride and the amino acid Glycine. This reaction proceeds in two primary stages:

  • Nucleophilic Acyl Substitution: The amino group (-NH₂) of glycine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the 4-nitrophthalic anhydride ring. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate (an amic acid).

  • Intramolecular Cyclization (Dehydration): The intermediate amic acid is then heated, typically in the presence of an acid catalyst (in this case, the solvent itself), to undergo intramolecular cyclization. A molecule of water is eliminated, resulting in the formation of the stable five-membered imide ring and yielding the desired product.

The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbons on the anhydride, facilitating the initial nucleophilic attack.

ReactionMechanism cluster_products Products Reactant1 4-Nitrophthalic Anhydride Reactant2 Glycine Intermediate Amic Acid Intermediate Reactant2->Intermediate 1. Nucleophilic Attack    (Ring Opening) Plus1 + Product α-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid Intermediate->Product 2. Dehydration/    Cyclization (Heat) Water + H₂O

Caption: High-level overview of the reaction mechanism.

Experimental Protocol

This protocol describes the synthesis on a standard laboratory scale. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular WeightNotes
4-Nitrophthalic Anhydride5466-84-2C₈H₃NO₅193.11 g/mol Purity >98%
Glycine56-40-6C₂H₅NO₂75.07 g/mol Purity >99%
Glacial Acetic Acid64-19-7CH₃COOH60.05 g/mol ACS Grade or higher
Deionized Water7732-18-5H₂O18.02 g/mol For washing
Ethanol64-17-5C₂H₅OH46.07 g/mol For recrystallization (optional)
Round-bottom flask (100 mL)---With magnetic stir bar
Reflux condenser---
Heating mantle with stirrer---
Büchner funnel and flask---For filtration
Filter paper---
Safety Precautions
  • 4-Nitrophthalic Anhydride: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] It is also moisture-sensitive.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[6][7] All manipulations should be conducted within a certified chemical fume hood.[7]

Step-by-Step Synthesis Procedure
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Charging the Flask: To the flask, add 4-Nitrophthalic Anhydride (5.79 g, 30 mmol, 1.0 eq) and Glycine (2.25 g, 30 mmol, 1.0 eq).

    • Rationale: Using an equimolar ratio of reactants ensures complete consumption, minimizing the need for complex purification to remove starting materials.

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

    • Rationale: Glacial acetic acid serves as a solvent that can dissolve the reactants at elevated temperatures and also acts as a catalyst for the final dehydration step.

  • Reaction: With gentle stirring, heat the mixture to a gentle reflux (approximately 118 °C). Continue heating under reflux for 2-3 hours. The solution should become homogeneous as the reactants dissolve and then may become heterogeneous again as the product begins to precipitate.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As the solution cools, the product will crystallize out. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual acetic acid and any unreacted glycine. Follow with a wash of cold ethanol (15 mL) to aid in drying.

    • Rationale: Water is an effective solvent for the polar impurities (acetic acid, glycine), while the desired product has low solubility in cold water.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is a pale yellow or off-white crystalline solid.[8]

Purification (Optional)

If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Collect the crystals by vacuum filtration and dry as described above.

Data and Characterization

Summary of Reaction Conditions
ParameterValue
Stoichiometry (Anhydride:Glycine)1:1 molar ratio
SolventGlacial Acetic Acid
Temperature~118 °C (Reflux)
Reaction Time2-3 hours
Expected Yield70-85%
Product Molecular FormulaC₁₀H₆N₂O₆[9]
Product Molecular Weight250.16 g/mol [9]
Expected Melting Point~245-250 °C

Experimental Workflow Diagram

Workflow A 1. Assemble Apparatus (Flask, Condenser, Stirrer) B 2. Charge Reactants (4-Nitrophthalic Anhydride, Glycine) A->B C 3. Add Solvent (Glacial Acetic Acid) B->C D 4. Heat to Reflux (~118°C for 2-3 hours) C->D E 5. Cool to Room Temp & then in Ice Bath D->E F 6. Isolate by Filtration (Büchner Funnel) E->F G 7. Wash Solid (Cold Water & Ethanol) F->G H 8. Dry Product (Vacuum Oven) G->H I Final Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; insufficient heating time.Ensure the mixture reaches a steady reflux. Extend the reaction time to 4 hours.
Product lost during workup.Ensure the solution is thoroughly cooled before filtration. Use ice-cold water for washing.
Product is Dark/Oily Impurities present; decomposition due to overheating.Avoid excessive heating temperatures. Purify the crude product by recrystallization as described in section 2.4.
Reactants Do Not Dissolve Insufficient solvent.Increase the volume of glacial acetic acid slightly, ensuring the stir bar can move freely.

References

  • Apollo Scientific. (2024, October 29). 4-Nitrophthalic anhydride.

  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 1,3-Isobenzofurandione, 4-nitro-.

  • OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 4-NITRO PHTHALIC ACID 80% (For Synthesis).

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 4-Nitrophthalic anhydride.

  • Fisher Scientific. (2008, November 19). SAFETY DATA SHEET - Phthalic anhydride.

  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure.

  • Guidechem. (n.d.). What is the synthesis and application of 4-Nitrophthalimide?.

  • Ehrlich, J. (n.d.). 4-nitrophthalic acid. Organic Syntheses Procedure.

  • HUBEI XINZHOU CHEM. (2015, December 30). The preparation method of n-methyl-4-nitrophthalimide. Eureka | Patsnap.

  • Chembase.cn. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

  • Reddit. (2017, January 25). Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions?. r/chemhelp.

  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.

  • PrepChem.com. (n.d.). Synthesis of (i) 3-[2-(1,3-Dihydro-1,3-dioxo-2H-Isoindol-2-yl) ethyl]-1H-indole-5-carboxylic acid, 4-nitrophenyl ester.

  • Home Sunshine Pharma. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione CAS 827026-45-9.

  • Santa Cruz Biotechnology. (n.d.). (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid | CAS 15784-35-7.

  • Herbst, R. M., & Shemin, D. (n.d.). acetylglycine. Organic Syntheses Procedure.

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.

  • ResearchGate. (2025, August 6). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives.

  • National Institutes of Health. (n.d.). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. PMC.

  • ResearchGate. (n.d.). The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) benzenesulfonamide (3d).

  • PubChem. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

  • Chemdiv. (n.d.). Compound 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid.

  • ChemicalBook. (2025, January 27). (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID.

Sources

Application Note: High-Purity Isolation of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of robust purification strategies for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7), a key intermediate in synthetic organic chemistry.[1][2] Purity of this compound is paramount for subsequent reactions and ensuring the integrity of downstream products in drug discovery and materials science. This document outlines three field-proven purification methodologies: optimized solvent recrystallization, selective acid-base extraction, and high-resolution flash column chromatography. Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, and criteria for assessing final purity, designed for researchers, chemists, and process development professionals.

Introduction and Impurity Profile

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is an N-substituted phthalimide derivative. The most common synthetic route involves the condensation of 4-nitrophthalic anhydride with glycine.[3][4] While effective, this synthesis can introduce several process-related impurities that must be removed.

Common Impurities:

  • Unreacted Starting Materials: Residual 4-nitrophthalic anhydride and glycine.

  • Hydrolyzed Starting Material: 4-nitrophthalic acid, formed by the reaction of the anhydride with trace water.

  • Intermediate Phthalamic Acid: The ring-opened intermediate, N-(1,2-dicarboxy-4-nitrobenzoyl)glycine, which may not have fully cyclized to the desired imide.

  • Side-Reaction Products: Minor impurities arising from potential side reactions under the condensation conditions.

The presence of a carboxylic acid moiety and a nitroaromatic system gives the target compound unique physicochemical properties that can be strategically exploited for purification. The goal of any purification protocol is to maximize the removal of the aforementioned impurities while ensuring high recovery and stability of the final product.

Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material, the required final purity, and the scale of the operation. The following diagram outlines a decision-making workflow.

Purification_Strategy start Crude Product (>80% Pure?) recrystallization Protocol 1: Solvent Recrystallization start->recrystallization Yes extraction Protocol 2: Acid-Base Extraction start->extraction No check_purity1 Purity >98%? recrystallization->check_purity1 final_product High-Purity Product check_purity1->final_product Yes chromatography Protocol 3: Flash Chromatography check_purity1->chromatography No check_purity2 Purity >95%? extraction->check_purity2 check_purity2->recrystallization Yes check_purity2->chromatography No chromatography->final_product

Caption: Decision workflow for selecting the optimal purification protocol.

Protocol 1: Optimized Solvent Recrystallization

Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[2][5] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling.[5]

Rationale: This method is highly effective for removing impurities that have significantly different solubility profiles from the target compound. It is often the most efficient method for large-scale purification in terms of time, cost, and solvent usage. For α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, polar protic solvents are excellent candidates due to the presence of the carboxylic acid group.

Step-by-Step Protocol:
  • Solvent Selection: Based on the polar nature of the molecule, select a suitable solvent. Acetic acid or ethanol are excellent starting points. A solvent mixture, such as ethanol/water, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce the recovery yield.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This prevents them from being incorporated into the newly formed crystals.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be assessed by melting point analysis and TLC.

ParameterRecommended ConditionRationale
Primary Solvent Glacial Acetic AcidHigh solubility at reflux, lower solubility at room temperature.
Alternative Solvent Ethanol/Water mixtureAllows for fine-tuning of polarity to optimize yield and purity.
Cooling Rate Slow (ambient air)Promotes the growth of well-ordered, pure crystals.
Final Temp. 0-4 °C (Ice Bath)Maximizes precipitation and recovery yield.

Protocol 2: Selective Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group. The target compound can be converted into its water-soluble carboxylate salt by treatment with a mild aqueous base, allowing for the separation of neutral or less acidic organic impurities.

Rationale: This is an exceptionally selective method for separating carboxylic acids from non-acidic impurities. Using a weak base like sodium bicarbonate (NaHCO₃) is preferable to a strong base like sodium hydroxide (NaOH) to prevent potential hydrolysis of the phthalimide ring.

AcidBaseExtraction cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (Water) crude Crude Product (in Ethyl Acetate) impurities Neutral Impurities crude->impurities Remains in Organic Layer salt Sodium Carboxylate Salt (Water Soluble) crude->salt + NaHCO₃ (aq) Shake & Separate precipitate Pure Product (Precipitate) salt->precipitate + HCl (aq) (Acidify to pH < 2)

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude product in an organic solvent in which both the product and impurities are soluble, such as ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel, shake vigorously (venting frequently to release CO₂ pressure), and allow the layers to separate. The deprotonated target compound will move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Wash: Drain the lower aqueous layer. The organic layer can be extracted again with fresh NaHCO₃ solution to maximize recovery. Combine the aqueous layers. Wash the combined aqueous layers with fresh EtOAc to remove any trapped organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: High-Resolution Flash Column Chromatography

For achieving the highest purity levels, particularly for removing impurities with similar solubility, flash column chromatography is the method of choice.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[1][8]

Rationale: The polarity of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, imparted by the nitro and carboxylic acid groups, allows it to strongly adsorb to a polar stationary phase like silica gel.[1][8] By carefully selecting a mobile phase, impurities can be eluted before or after the target compound. The addition of a small amount of acetic acid to the mobile phase is often necessary to ensure good peak shape and prevent tailing of the carboxylic acid on the silica column.

Step-by-Step Protocol:
  • Stationary Phase: Prepare a column packed with silica gel (SiO₂), a common polar adsorbent.[1][8]

  • Mobile Phase Selection: Determine the optimal solvent system using thin-layer chromatography (TLC). A good system will give the target compound an Rf value of ~0.3. A common mobile phase for polar compounds is a mixture of a less polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). A typical starting point is 95:5:0.5 Dichloromethane:Methanol:Acetic Acid.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the mobile phase ("wet loading") and carefully apply it to the top of the column.

  • Elution: Pass the mobile phase through the column using positive pressure.[7] Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (SiO₂), 230-400 meshHigh surface area for effective separation of polar molecules.[1]
Mobile Phase Dichloromethane/Methanol/Acetic AcidPolarity can be tuned by varying solvent ratios for optimal separation.
Additive ~0.5% Acetic AcidSuppresses deprotonation of the analyte's carboxylic acid group, reducing peak tailing.
Detection TLC with UV visualization (254 nm)The aromatic system allows for easy visualization under UV light.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of methods:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a formic acid modifier would be a suitable analytical method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Conclusion

The purification of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid can be effectively achieved through several complementary techniques. For moderately pure crude material on a larger scale, recrystallization offers an efficient and economical solution. For crude products with significant neutral impurities, acid-base extraction provides excellent selectivity. When the highest possible purity is required, especially for analytical standards or sensitive downstream applications, flash column chromatography is the most powerful method. The protocols and rationales presented in this guide provide a comprehensive framework for researchers to obtain this valuable chemical intermediate in a highly purified form.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column. Retrieved from [Link]

  • This cit
  • Wikipedia. (2023). Column chromatography. Retrieved from [Link]

  • This cit
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chad's Prep. (2020). EAS Nitration Experiment & Recrystallization. YouTube. Retrieved from [Link]

  • Jetir. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

Sources

Application Notes and Protocols: α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid in peptide synthesis. This reagent provides the 4-nitrophthaloyl (Np) group, an orthogonal amine protecting group whose unique cleavage properties enable the synthesis of complex, modified, and cyclic peptides. We present detailed protocols for the introduction and selective removal of the Np group, discuss the mechanistic rationale behind these procedures, and illustrate its strategic use in concert with standard Fmoc and Boc solid-phase peptide synthesis (SPPS) methodologies.

Introduction: The Strategic Advantage of the 4-Nitrophthaloyl Group

In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-fidelity outcomes.[1][2] While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies form the bedrock of modern solid-phase peptide synthesis (SPPS), the demand for increasingly complex architectures—such as branched peptides, side-chain modifications, and cyclization—necessitates a toolbox of truly orthogonal protecting groups.[3][4]

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a derivative of 4-nitrophthalic acid, serves as a carrier for the 4-nitrophthaloyl (Np) group. Structurally analogous to the well-known phthaloyl (Pht) group, the Np group offers distinct advantages rooted in its unique cleavage chemistry.[5] Its stability to the acidic conditions used for Boc/tBu removal and the basic conditions for Fmoc removal establishes it as a valuable orthogonal protecting group.[3] This orthogonality allows for the selective deprotection of a specific amine, such as the ε-amino group of a lysine residue, while the main peptide chain and other side-chain protecting groups remain intact, opening avenues for site-specific modifications.[6]

The electron-withdrawing nature of the nitro moiety enhances the electrophilicity of the phthalimide carbonyl carbons, facilitating a mild and highly selective cleavage via hydrazinolysis.[7] Furthermore, the presence of the nitro group introduces the potential for alternative reductive cleavage pathways, functioning as a "safety-catch" that can be selectively triggered.[8][9] This guide provides the foundational knowledge and detailed protocols to effectively integrate this versatile reagent into advanced peptide synthesis workflows.

Physicochemical Properties

The reagent α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a stable, solid compound amenable to standard laboratory handling.

PropertyValueReference
CAS Number 15784-35-7[10]
Molecular Formula C₁₀H₆N₂O₆[10]
Molecular Weight 250.16 g/mol [10]
Appearance Typically a light yellow to tan powderN/A
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in other common organic solventsN/A

Core Applications and Methodologies

The primary function of the 4-nitrophthaloyl group is the protection of primary amines. The topic reagent is essentially an Np-protected glycine, which can be coupled to the N-terminus of a growing peptide chain. Alternatively, 4-nitrophthalic anhydride can be used to directly protect the ε-amino group of a lysine residue prior to its incorporation into the peptide sequence.

Diagram: Orthogonal Protection Strategy

The following diagram illustrates the orthogonal nature of the Np group in relation to standard Fmoc and Boc/tBu protecting groups, enabling site-specific modification.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Steps cluster_modification Modification & Elongation Peptide Peptide-Resin (Fmoc-AA)n-Lys(Np)-(AA)m-R Fmoc_Removal Fmoc Removal Peptide->Fmoc_Removal 20% Piperidine/DMF Np_Removal Np Removal Peptide->Np_Removal 2% Hydrazine/DMF Final_Cleavage Final Cleavage (& tBu Removal) Peptide->Final_Cleavage TFA Cocktail Elongation Chain Elongation Fmoc_Removal->Elongation Couple next Fmoc-AA Side_Chain_Mod Site-Specific Side-Chain Modification Np_Removal->Side_Chain_Mod Cleaved_Peptide Final Modified Peptide Final_Cleavage->Cleaved_Peptide Elongation->Peptide Side_Chain_Mod->Peptide Modified Peptide-Resin

Caption: Orthogonal workflow using the Np group for side-chain modification.

Protocol 1: N-Terminal Protection of a Peptide on Solid Support

This protocol describes the coupling of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid to a resin-bound peptide with a free N-terminal amine.

Rationale: Standard peptide coupling reagents are used to activate the carboxylic acid of the reagent, which then forms a stable amide bond with the N-terminus of the peptide. This effectively caps the peptide with the Np-glycine moiety.

Materials:

  • Peptide-resin with a free N-terminal amine

  • α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or similar carbodiimide

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF) for optional Fmoc-removal confirmation

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed. Swell the resin in DMF for 30 minutes.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve 3 equivalents of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the coupling cocktail to the resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or a similar ninhydrin-based test to monitor the disappearance of the free primary amine. If the test is positive after 4 hours, extend the reaction time or consider a second coupling.

  • Washing: Once the reaction is complete (Kaiser test negative), drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum for subsequent steps.

Protocol 2: Selective Cleavage of the 4-Nitrophthaloyl (Np) Group

This protocol details the removal of the Np protecting group using hydrazinolysis, liberating the primary amine for further modification while the peptide remains on the solid support.

Mechanism of Cleavage: The cleavage proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide ring. This is followed by an intramolecular cyclization to form a stable 4-nitrophthalhydrazide byproduct and release the free amine.[7]

Cleavage_Mechanism Np_Peptide Np-Protected Amine (on Peptide) Hydrazine + H₂N-NH₂ (Hydrazine) Intermediate1 Nucleophilic Attack (Tetrahedral Intermediate) Np_Peptide->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Ring Opening Free_Amine Free Amine (on Peptide) Intermediate2->Free_Amine Release Byproduct + 4-Nitrophthalhydrazide (Byproduct)

Caption: Mechanism of Np group cleavage by hydrazine.

Materials:

  • Np-protected peptide-resin

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Np-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Drain the DMF from the resin. Add the 2% hydrazine/DMF solution to the resin (approx. 10 mL per gram of resin).

  • Reaction Incubation: Agitate the mixture at room temperature. The reaction is typically rapid. Perform short, repeated treatments. A standard protocol is 3 treatments of 3-5 minutes each.[11][12]

  • Washing: After each treatment, drain the solution and wash the resin thoroughly with DMF (3-5 times) to ensure complete removal of the hydrazine and the 4-nitrophthalhydrazide byproduct.

  • Confirmation: After the final wash, perform a Kaiser test to confirm the presence of the newly liberated free amine.

  • Final Wash: Wash the resin with DCM (3x) and dry under vacuum if the peptide is to be stored, or proceed directly to the next synthetic step (e.g., side-chain coupling, cyclization).

Protocol 3: Reductive Cleavage of the Nitro Group (Safety-Catch Application)

This protocol describes an alternative cleavage strategy by first reducing the nitro group. This modifies the protecting group, potentially altering its stability or allowing for different chemical manipulations—a "safety-catch" approach. The resulting amino-phthaloyl group may be cleaved under different conditions or used as a handle for further derivatization. Sodium dithionite is a mild and effective reagent for this reduction.[7][8][9]

Rationale: The reduction of the aromatic nitro group to an amine is a well-established transformation. Using a chemoselective reducing agent like sodium dithionite allows this modification to occur without affecting most other functional groups on the peptide.[9]

Materials:

  • Np-protected peptide-resin

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

Procedure:

  • Resin Preparation: Swell the Np-protected peptide-resin in DMF for 30 minutes.

  • Dithionite Solution: In a separate flask, dissolve a 10-fold molar excess of sodium dithionite and a 10-fold molar excess of sodium bicarbonate in a minimal amount of water.

  • Reduction Reaction: Heat the swollen resin in DMF to approximately 45-50°C. Add the aqueous dithionite solution dropwise to the resin slurry. The reaction medium should be maintained at a basic pH (8-9).[8]

  • Reaction Incubation: Stir the reaction mixture at 45-50°C for 12-24 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to check for the mass change corresponding to the NO₂ to NH₂ conversion (-30 Da).

  • Washing: Once the reduction is complete, cool the reaction to room temperature. Drain the solution and wash the resin extensively with water (5x), DMF (5x), and DCM (3x) to remove all salts and byproducts.

  • Further Steps: The resulting amino-phthaloyl protected peptide can now be subjected to further steps, such as cleavage of the modified protecting group or derivatization of the new aromatic amine.

Discussion and Best Practices

  • Orthogonality: The key strength of the Np group is its orthogonality. It is stable to repeated treatments with 20-50% piperidine/DMF (for Fmoc removal) and strong acids like TFA (for Boc/tBu removal). This allows for its use in complex synthetic schemes where selective deprotection is required.[2][3]

  • Hydrazinolysis Conditions: While 2% hydrazine in DMF is a standard condition, the reaction time may need optimization depending on the peptide sequence and steric hindrance around the Np group. Short, repeated treatments are generally more effective and produce cleaner results than a single long exposure.[12] It is critical to thoroughly wash the resin after hydrazinolysis to remove the phthalhydrazide byproduct, which can interfere with subsequent reactions.

  • Compatibility: Hydrazine is a strong nucleophile and can also cleave the Fmoc group. Therefore, if using the Np group for side-chain protection in an Fmoc/tBu strategy, the synthesis of the main peptide backbone should be completed before proceeding with the hydrazine-mediated Np cleavage.[6]

  • Alternative Cleavage: For sensitive peptides where hydrazinolysis might be problematic, a milder, non-hydrazinolytic cleavage of the parent phthalimide group has been reported using sodium borohydride (NaBH₄) followed by acetic acid.[13] This two-stage, one-flask method reduces the phthalimide to an intermediate that lactonizes, releasing the free amine under near-neutral conditions and avoiding racemization. While not explicitly optimized for the 4-nitro derivative, it presents a viable alternative strategy for exploration.

Conclusion

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a highly effective reagent for introducing the 4-nitrophthaloyl (Np) protecting group in advanced peptide synthesis. Its robust orthogonality with respect to standard Fmoc and Boc/tBu protection schemes, combined with its selective and mild cleavage via hydrazinolysis, makes it an indispensable tool for the site-specific modification of peptides, the synthesis of branched constructs, and on-resin cyclization strategies. The additional potential for reductive modification of the nitro group offers a "safety-catch" handle for even more complex synthetic routes. By following the detailed protocols and best practices outlined in this guide, researchers can confidently leverage the Np group to push the boundaries of peptide chemistry and accelerate the development of novel peptide-based therapeutics and research tools.

References

  • Patchornik, A., Fridkin, M., & Katchalski, E. (1970). Use of protectors in the synthesis of peptides. In The Chemistry of the Amino Group. John Wiley & Sons, Ltd.
  • Khan, K. R., Nalinbenjapun, S., Sakorn, N., & Ovatlarnporn, C. (2012). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 24(12), 5645-5649.
  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Gude, M., Ryf, J., & White, P. (2002). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Letters in Peptide Science, 9, 203-206.
  • Kadam, V. D., & Kim, Y. H. (2010). Note: Protection of amino group as N-phthalyl derivative using microwave irradiation. Indian Journal of Chemistry, 49B, 124-126.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
  • Maclean, D., et al. (2000). Photocatalytic Modification of Amino Acids, Peptides, and Proteins. Journal of Peptide Research, 55, 174-180.
  • Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a good sodium dithionite workup after reduction a nitro function? [Forum discussion]. Retrieved from [Link]

  • Olah, G. A., & Narang, S. C. (1982).
  • Pojer, P. M. (1979). The Use of Sodium Dithionite for the Reduction of Imines and the Cleavage of Oximes. Australian Journal of Chemistry, 32(12), 201-204.
  • ResearchGate. (2022). How to deprotect phthalimide group to amine? [Forum discussion]. Retrieved from [Link]

  • Riley, P. A., & Butler, P. G. (1972). The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride. The reaction with lysozyme. Biochemical Journal, 129(3), 729–739.
  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-1043.
  • Mikheev, A. N., et al. (2018). Protection of amino group as N-phthalyl derivative using microwave irradiation.
  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Liffert, R., & Wennemers, H. (2018). Thermal Cleavage of the Fmoc Protection Group.
  • Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Tetrahedron Letters, 59(9), 834-837.
  • Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-29.
  • Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Biochemical Journal, 112(5), 679–689.
  • Zhang, X., et al. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. Journal of the American Chemical Society.
  • Kusunoki, M., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
  • Sibi, M. P., & Asano, Y. (2007). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve yields, and ensure high product purity.

The synthesis of this compound is a variation of the Gabriel synthesis, a robust method for preparing primary amines, and in this case, N-substituted phthalimides.[1][2][3] The primary route involves the condensation of 4-nitrophthalic anhydride with glycine. While seemingly straightforward, achieving high yields requires careful control of reaction conditions to mitigate potential side reactions.

Standard Synthesis Protocol

This protocol outlines a common method for the synthesis of the target compound. It serves as a baseline for the troubleshooting and FAQ sections that follow.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophthalic anhydride (1 equivalent).

  • Addition of Glycine: Add glycine (1 to 1.1 equivalents) to the flask.

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent. A typical concentration is 5-10 mL of acetic acid per gram of 4-nitrophthalic anhydride.

  • Reaction: Heat the mixture to reflux (typically 118-120°C) with vigorous stirring. The reaction is generally monitored by Thin Layer Chromatography (TLC) and is often complete within 2-4 hours.[4]

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is often poured into cold water to precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed with water to remove residual acetic acid and unreacted glycine, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Q1: My final yield is consistently low. What are the most likely causes and how can I fix this?

A1: Low yield is the most frequent issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Incomplete Reaction. The condensation reaction may not have gone to completion.

    • Solution: Ensure the reflux temperature is maintained. Use a high-boiling point solvent like glacial acetic acid to ensure the temperature is sufficient for the reaction to proceed efficiently.[4] Monitor the reaction using TLC until the starting material spot has completely disappeared. Consider extending the reflux time if necessary.

  • Cause 2: Hydrolysis of the Anhydride. 4-Nitrophthalic anhydride is susceptible to hydrolysis, especially in the presence of water.[6] This forms 4-nitrophthalic acid, which does not react with glycine under these conditions.

    • Solution: Use anhydrous (glacial) acetic acid. Ensure all glassware is thoroughly dried before use. Store 4-nitrophthalic anhydride in a desiccator to prevent moisture absorption.[6][7]

  • Cause 3: Product Loss During Work-up. The product has some solubility in water, especially if the volume of water used for precipitation is excessively large or if the mixture is not sufficiently cooled.

    • Solution: Use ice-cold water for precipitation and allow the mixture to stand in an ice bath for at least 30 minutes to maximize crystal formation before filtration. Minimize the amount of water used for washing the filtered product.

  • Cause 4: Impure Starting Materials. Impurities in the 4-nitrophthalic anhydride or glycine can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by melting point or spectroscopy (NMR/IR). If necessary, purify the 4-nitrophthalic anhydride by recrystallization from a solvent like chloroform.[8]

Q2: The product appears discolored or contains significant impurities after isolation. What are these impurities and how can I remove them?

A2: The primary impurity is often unreacted 4-nitrophthalic anhydride or its hydrolysis product, 4-nitrophthalic acid.

  • Identification: Both the desired product and 4-nitrophthalic acid are acidic, but their solubilities differ. 4-nitrophthalic acid is more soluble in water than the final product.

  • Solution 1: Recrystallization. This is the most effective method for purification. Glacial acetic acid or ethanol are commonly used solvents.[4][5][9] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly for crystal formation.

  • Solution 2: Aqueous Wash. If the primary impurity is 4-nitrophthalic acid, washing the crude product thoroughly with copious amounts of cold water during filtration can help remove it.

  • Solution 3: Base Wash. A dilute sodium bicarbonate wash can selectively deprotonate and dissolve the more acidic 4-nitrophthalic acid. However, this must be done carefully, as the product itself is an acid and may also be partially soluble.

Q3: The reaction seems to stall and never reaches completion according to TLC analysis. What's happening?

A3: A stalled reaction often points to issues with temperature, reagent stoichiometry, or solvent.

  • Cause 1: Insufficient Temperature. The reaction requires enough thermal energy to drive the condensation and dehydration steps.

    • Solution: Double-check your heating mantle and thermometer calibration. Ensure the mixture is at a vigorous reflux. If using a solvent other than acetic acid, ensure its boiling point is high enough (>110°C).

  • Cause 2: Incorrect Stoichiometry. While a 1:1 molar ratio is theoretical, using a slight excess of glycine (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion.

    • Solution: Accurately weigh your reagents and calculate the molar equivalents. Try a small-scale reaction with a slight excess of glycine to see if it improves conversion.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up & Purification Start->Check_Workup Check_Purity->Check_Conditions Purity OK Purify_SM Recrystallize Starting Materials Check_Purity->Purify_SM Impurities found Dry_Glassware Ensure Anhydrous Conditions (Dry Glassware, Glacial Acetic Acid) Check_Conditions->Dry_Glassware Suspect Hydrolysis Optimize_Temp Confirm Vigorous Reflux (>115°C) Check_Conditions->Optimize_Temp Reaction Stalled Optimize_Time Extend Reaction Time, Monitor by TLC Check_Conditions->Optimize_Time Incomplete Reaction Optimize_Workup Use Ice-Cold Water, Minimize Wash Volume Check_Workup->Optimize_Workup Product Loss Recrystallize Recrystallize Final Product (e.g., from Ethanol/AcOH) Check_Workup->Recrystallize Final Product Impure Success Improved Yield & Purity Purify_SM->Success Dry_Glassware->Success Optimize_Temp->Success Optimize_Time->Success Optimize_Workup->Success Recrystallize->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in this reaction?

A1: Glacial acetic acid serves two primary functions. First, it is the solvent that dissolves the reactants, allowing them to interact. Second, its high boiling point (~118°C) provides the necessary thermal energy for the reaction to proceed at a reasonable rate. It can also act as a catalyst by protonating the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by the amino group of glycine.

Q2: Why is 4-nitrophthalic anhydride used instead of 4-nitrophthalic acid?

A2: Phthalic anhydrides are significantly more reactive towards nucleophiles than their corresponding dicarboxylic acids.[8] The anhydride provides a much better leaving group (a carboxylate) compared to the hydroxyl group of the acid, which would need to be protonated to leave as water. Reacting directly with the acid would require much harsher conditions or a coupling agent to facilitate the condensation.

Q3: Can other amino acids be used in this reaction?

A3: Yes. This reaction is a general method for synthesizing N-phthaloyl amino acids.[4] Other α-amino acids (e.g., alanine, valine, phenylalanine) can be used in place of glycine to produce the corresponding chiral N-protected amino acid derivatives. These products are valuable intermediates in peptide synthesis and medicinal chemistry.

Q4: What safety precautions should be taken?

A4: Standard laboratory safety procedures should be followed.

  • Glacial Acetic Acid: It is corrosive and has a strong, irritating odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • 4-Nitrophthalic Anhydride: It is an irritant. Avoid inhalation of dust and skin contact.[6]

  • Heating: Use a heating mantle with a stirrer and ensure the apparatus is securely clamped. Do not heat a closed system.

Q5: How does this reaction relate to the Gabriel synthesis?

A5: This reaction is a direct application of the principles of the Gabriel synthesis. The Gabriel synthesis traditionally involves the N-alkylation of potassium phthalimide to create a primary amine after a subsequent hydrolysis or hydrazinolysis step.[1][3][10] In this case, instead of alkylating with an alkyl halide, an amino acid is directly condensed with the phthalic anhydride derivative. The phthalimide group serves as a protecting group for the amine functionality of the amino acid.

Data Summary: Key Parameter Optimization
ParameterStandard ConditionPotential IssueOptimization StrategyExpected Outcome
Solvent Glacial Acetic AcidPresence of waterUse anhydrous grade, dry glasswarePrevents anhydride hydrolysis, improves yield
Temperature Reflux (~118°C)Incomplete reactionEnsure vigorous, consistent refluxDrives reaction to completion
Reaction Time 2-4 hoursIncomplete reactionMonitor by TLC, extend if neededEnsures full consumption of starting material
Work-up Precipitation in waterProduct lossUse ice-cold water, chill before filteringMaximizes precipitation, reduces loss in filtrate
Purification Water washResidual impuritiesRecrystallization from ethanol/acetic acidHigh purity crystalline product

References

  • Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (1943). 4-Nitrophthalic acid. Organic Syntheses, Coll. Vol. 2, 457. Retrieved from [Link]

  • Kazlauskas, R. J. (1988). PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE.
  • Wikipedia. (2023, December 26). Gabriel synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Nitrophthalic anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophthalic acid anhydride. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with 4-Nitrophthalic Anhydride: A Supplier's Perspective. Retrieved from [Link]

  • Huntress, E. H., & Shriner, R. L. (1943). 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, 459. Retrieved from [Link]

  • Master Organic Chemistry. (2024, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Dhabarde, D. (2022). #77 Design, Synthesis and Characterization of Disubstituted Metal Complex Compounds of 2-(1,3-Dioxoisoindolin-2-Yl) Acetic Acid Derivatives As Anti-Inflammatory Agents. Journal of Pharmaceutical Chemistry, 8(Supplement).
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Singh, M. (2009). Gabriel Synthesis. In Named Reactions and Reagents in Organic Synthesis. Cambridge: Cambridge University Press.
  • Appchem. (n.d.). 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis Method of 4-Nitro-N-Methylphthalimide. Retrieved from [Link]

  • Reddit. (2015, June 16). Recrystallization from acetic acid?. r/chemistry. Retrieved from [Link]

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
  • Szychowska, A., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 340.
  • Asadollahi, A., et al. (2010). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Pharmaceutical Sciences, 16(2), 125-130.
  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, Coll. Vol. 2, 11. Retrieved from [Link]

  • Shaaban, K., et al. (2012). 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2442.
  • Ahmed, I., et al. (2019). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class.
  • Shaaban, K., et al. (2012). 2-(1,3-Dioxoisoindolin-2-yl)acetic acid-N'-[(E)-2-meth-oxy-benzyl-idene]pyridine-4-carbohydrazide (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2442.

Sources

Technical Support Center: a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and troubleshooting of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. This molecule, often used as a building block in medicinal chemistry and materials science, is typically synthesized by the condensation of 4-nitrophthalic anhydride with glycine. While the reaction appears straightforward, it is susceptible to several side reactions that can impact yield, purity, and reproducibility.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Core Reaction Overview

The primary synthesis route involves the reaction of 4-nitrophthalic anhydride with glycine, usually in a high-boiling polar aprotic solvent like DMF, or in glacial acetic acid, to form the target N-substituted phthalimide.

Caption: Primary synthesis pathway for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Question 1: My final yield is significantly lower than expected. What are the likely causes?

Answer: Low yields are typically traced back to three primary issues: incomplete reaction, premature hydrolysis of the starting material, or product loss during workup.

  • Incomplete Reaction: Ensure the reaction temperature is sufficient and the duration is adequate. A common mistake is not allowing the reaction to proceed to completion. We recommend monitoring via Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Starting Material Hydrolysis: 4-Nitrophthalic anhydride is highly susceptible to hydrolysis, reacting with ambient or solvent moisture to form 4-nitrophthalic acid.[1] This diacid byproduct will not react with glycine under these conditions and represents a direct loss of your starting material.

  • Product Loss During Workup: The product has moderate solubility in some organic solvents. Excessive washing or using an inappropriate recrystallization solvent can lead to significant loss of material.

Question 2: I have a significant, highly polar impurity in my crude product. NMR suggests a diacid. What is it and how did it form?

Answer: The most probable impurity is 4-nitrophthalic acid . This side product forms when the starting material, 4-nitrophthalic anhydride, is exposed to water.

Causality: Anhydrides are electrophilic and react exothermically with nucleophiles, including water.[1] This reaction is often slow but can be accelerated by local heating or acidic/basic conditions.[1] If your solvent is not anhydrous or if the reaction is exposed to atmospheric moisture for prolonged periods, a significant portion of the anhydride can be converted to the unreactive diacid.

Hydrolysis_Side_Reaction anhydride 4-Nitrophthalic Anhydride product Target Product anhydride->product Desired Path side_product 4-Nitrophthalic Acid (Side Product) anhydride->side_product Hydrolysis glycine Glycine water Water (H₂O) (Contaminant)

Caption: Competing reaction pathways for 4-nitrophthalic anhydride.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Dry Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled in a desiccator or under a stream of inert gas (N₂ or Ar).

  • Anhydrous Solvents: Use a freshly opened bottle of an anhydrous grade solvent or a solvent dried using appropriate methods (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Question 3: My product appears pure by NMR after initial isolation, but degrades upon storage or during subsequent steps. Why?

Answer: This suggests instability of the product itself, most likely due to hydrolysis of the imide ring. While more stable than the starting anhydride, the phthalimide ring in the product can still open under certain conditions, particularly if trace amounts of acid or base are present from the workup.

This hydrolysis would convert the desired product into 2-((1-carboxy-2-nitrobenzoyl)amino)acetic acid . This ring-opened product is often difficult to separate from the desired compound.

Preventative Measures:

  • Neutral Workup: Ensure the final product is washed thoroughly to remove any residual acid (e.g., acetic acid if used as a solvent) or base.

  • Dry Storage: Store the purified, dry product in a desiccator away from light and moisture.

  • Avoid Harsh pH: Be mindful of pH during subsequent experimental steps. The Gabriel synthesis, a related reaction class, often uses harsh acidic or basic conditions to intentionally hydrolyze the phthalimide group, which you want to avoid here.[2]

Question 4: Could my product be decarboxylating?

Answer: While less common under standard synthetic conditions, decarboxylation is a potential side reaction, especially if the reaction is overheated for an extended period. N-Phthaloyl-α-amino acids have been shown to undergo photodecarboxylation[3], and thermal decarboxylation can also occur, particularly with compounds that can stabilize an intermediate carbanion.[4]

If this were to occur, the product would be 2-methyl-4-nitroisoindoline-1,3-dione . This would be readily identifiable by the loss of the carboxylic acid proton and the appearance of a methyl singlet in the ¹H NMR spectrum.

Recommendation: Adhere strictly to the recommended reaction temperature. Avoid temperatures exceeding 150-160°C unless specifically required by a validated protocol.

Troubleshooting Guide Summary

Symptom / Observation Potential Cause Recommended Solution & Rationale
Low Yield & Water-Soluble Impurity Hydrolysis of 4-nitrophthalic anhydride starting material.Use oven-dried glassware, anhydrous solvents, and an inert atmosphere to prevent moisture contamination.[1]
Product Degrades Over Time Hydrolysis of the product's imide ring.Ensure a neutral workup, thorough drying, and storage in a desiccator. Avoid exposing the product to strong acids or bases.
TLC shows multiple spots, reaction won't go to completion. Insufficient temperature or reaction time.Increase reaction temperature incrementally (e.g., from 120°C to 140°C) and monitor by TLC every hour.
Mass Spec shows a peak ~44 Da lower than expected. Decarboxylation of the product.Reduce reaction temperature and/or time. Overheating can promote the loss of CO₂.[3][4]

Validated Experimental Protocol

This protocol is designed to maximize yield and minimize the formation of common side products.

Protocol: Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
  • Preparation (Anhydrous Conditions):

    • Dry all glassware (round-bottom flask, condenser) in an oven at 150°C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen and allow it to cool.

    • Equip the flask with a magnetic stirrer and attach the condenser with a nitrogen inlet/outlet bubbler.

  • Reagent Addition:

    • To the flask, add 4-nitrophthalic anhydride (1.0 eq).

    • Add glycine (1.05 eq). Using a slight excess of glycine ensures the more valuable anhydride is consumed.

    • Add anhydrous glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).

  • Reaction:

    • Heat the mixture to a gentle reflux (approx. 118-120°C) with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The product should be more polar than the anhydride but less polar than glycine.

    • Continue heating for 4-6 hours, or until the 4-nitrophthalic anhydride spot is no longer visible on the TLC plate.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • Pour the cooled mixture into a beaker of ice-cold deionized water (10x the volume of acetic acid used).

    • Stir the resulting slurry for 30 minutes to fully precipitate the product and dissolve any unreacted glycine.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes acetic acid.

    • Wash the cake with a small amount of cold ethanol to remove non-polar impurities.

  • Purification & Drying:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

    • Dry the purified, pale-yellow crystalline product in a vacuum oven at 60-70°C overnight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.

Troubleshooting_Flowchart start Low Yield or Impure Product check_nmr Analyze ¹H NMR / LC-MS of Crude Product start->check_nmr diacid_present Diacid Impurity Detected (e.g., 4-Nitrophthalic Acid) check_nmr->diacid_present YES decarbox_present Decarboxylated Impurity Detected check_nmr->decarbox_present NO (Check MS) solution_hydrolysis Root Cause: Moisture Contamination. Solution: Use anhydrous conditions (dry glassware/solvents, inert atmosphere). diacid_present->solution_hydrolysis sm_present Starting Material Present decarbox_present->sm_present NO solution_decarbox Root Cause: Overheating. Solution: Reduce reaction temperature and/or time. decarbox_present->solution_decarbox YES good_purity Product is Pure, Yield is Low sm_present->good_purity NO solution_incomplete Root Cause: Incomplete Reaction. Solution: Increase reaction time/temperature and monitor by TLC. sm_present->solution_incomplete YES solution_workup Root Cause: Product loss during workup. Solution: Optimize precipitation and recrystallization solvents. Minimize washes. good_purity->solution_workup

Caption: A troubleshooting flowchart for common synthesis issues.

References
  • Title: Photodecarboxylation of N-Phthaloyl-α-amino Acids Source: J-Stage, Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Gabriel synthesis Source: Wikipedia URL: [Link]

  • Title: 4-nitrophthalic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Decarboxylation of amino acids Source: Google Patents URL
  • Title: Amino Acid Synthesis Source: Eightfold URL: [Link]

  • Title: PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Gabriel Synthesis of Amino Acids – MCAT Biochemistry Source: MedSchoolCoach URL: [Link]

  • Title: Amino Acid Synthesis - Gabriel Source: Química Organica.org URL: [Link]

  • Title: What should we know about the Strecker and Gabriel synthesis of amino acids? Source: Reddit r/Mcat URL: [Link]

  • Title: 4-Nitrophthalic anhydride | CAS#:5466-84-2 Source: Chemsrc URL: [Link]

  • Title: 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 Source: PubChem - NIH URL: [Link]

  • Title: A simple preparation of phthaloyl amino acids via a mild phthaloylation Source: ResearchGate URL: [Link]

  • Title: Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination Source: MDPI URL: [Link]

  • Title: Krapcho decarboxylation Source: Wikipedia URL: [Link]

Sources

Technical Support Center: α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7). This molecule, which we will refer to as NPIAA, is an important building block and research compound. Its structure comprises a 4-nitrophthalimide core linked to an acetic acid moiety via the imide nitrogen. This unique combination of a nitroaromatic system, a phthalimide ring, and a carboxylic acid group introduces specific stability challenges that researchers must navigate to ensure experimental reproducibility and data integrity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the most common stability issues encountered during the handling, storage, and experimental use of NPIAA.

Visualizing the Core Structure

To understand the stability of NPIAA, it is crucial to recognize its key functional components.

Caption: Chemical structure of NPIAA and its key functional groups.

Troubleshooting Guides & FAQs

FAQ 1: My NPIAA solution seems to be degrading, especially in aqueous buffers. What is the likely cause and how can I prevent it?

Answer: The most probable cause of degradation in aqueous media is the hydrolysis of the phthalimide ring. The two imide (carbonyl-nitrogen) bonds are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.

Mechanism of Instability:

The phthalimide ring, while relatively stable, can undergo nucleophilic attack by water or hydroxide ions. This opens the ring to form an intermediate phthalamic acid derivative, which can then further hydrolyze to 4-nitrophthalic acid and glycine (α-aminoacetic acid). Alkaline conditions significantly accelerate this process.[1][2][3] Studies on structurally similar N-substituted phthalimides and thalidomide analogs confirm this degradation pathway. For instance, thalidomide and its N-alkyl analogs show hydrolysis half-lives of 25 to 35 hours at 32°C in a pH 6.4 buffer.[4]

parent NPIAA (Intact Molecule) intermediate α-(2-Carbamoyl-5-nitro-benzoyl)-amino-acetic acid (Ring-Opened Intermediate) parent->intermediate Hydrolysis (H₂O, H⁺/OH⁻) product1 4-Nitrophthalic Acid intermediate->product1 Further Hydrolysis product2 Glycine intermediate->product2 Further Hydrolysis cluster_exposure Step 2: Exposure start Prepare Identical NPIAA Solutions light Expose to Lab Light start->light dark Wrap in Foil (Dark Control) start->dark analysis Step 3: Analyze both samples via HPLC/LC-MS light->analysis dark->analysis evaluation Compare Parent Peak Area (Light vs. Dark) analysis->evaluation conclusion1 Result: Significant Degradation Implement light protection measures. evaluation->conclusion1 Decrease > 5% conclusion2 Result: No Significant Degradation Photostability is adequate under these conditions. evaluation->conclusion2 Decrease < 5%

Caption: Workflow for assessing the photostability of NPIAA.

FAQ 3: What are the official guidelines for storing and handling solid NPIAA?

Answer: Proper storage of the solid compound is critical for ensuring its long-term integrity.

Storage & Handling Recommendations:

Based on data for the parent compound, 4-nitrophthalimide, and general best practices for chemical stability, the following conditions are recommended.

Condition Guideline Rationale
Temperature Room Temperature [5]The solid is thermally stable at ambient temperatures. The melting point of the related 4-nitrophthalimide is high (195-199°C), suggesting good thermal stability. [5]
Atmosphere Store in a tightly sealed containerProtects from moisture, which could lead to slow solid-state hydrolysis over time. 4-nitrophthalimide is incompatible with moisture. [6]
Light Store in a dark place or opaque containerPrevents potential long-term solid-state photodegradation.
Handling Use standard personal protective equipment (gloves, safety glasses, lab coat). Avoid creating dust.Nitroaromatic compounds can be toxic and mutagenic. [7]
FAQ 4: How can I set up an analytical method to monitor the stability of NPIAA?

Answer: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective way to monitor the purity and degradation of NPIAA.

Rationale:

This method allows for the separation of the relatively nonpolar parent compound (NPIAA) from its more polar primary hydrolytic degradation product, 4-nitrophthalic acid.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Detection: UV detector set to a wavelength where NPIAA absorbs strongly (a preliminary UV scan would be ideal; start around 254 nm or 310 nm).

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 90%) over 10-15 minutes.

    • Hold at high organic content for 2-3 minutes to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate for 5 minutes.

  • Injection: Inject a known concentration of your NPIAA standard. The parent compound should be a sharp peak, likely eluting later in the gradient.

  • Forced Degradation: To identify degradation peaks, prepare a sample of NPIAA and add a small amount of dilute NaOH (to pH 10-11). Let it sit for 1-2 hours. This will force hydrolysis. Inject this sample. You should see the parent peak decrease and a new, earlier-eluting peak (the more polar 4-nitrophthalic acid) appear.

  • Optimization: Adjust the gradient slope to achieve good resolution (baseline separation) between the parent peak and any degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Lepper, T., et al. (1998). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. PubMed. [Link]

  • Muller, G. W., et al. (1998). Stability of thalidomide and analogs in human plasma. ResearchGate. [Link]

  • Khan, M. N., & Sarwar, A. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. International Journal of Chemical Kinetics. [Link]

  • Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry. [Link]

  • D'Amato, R. J., & Muller, G. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Khan, M. N. (1987). The kinetics and mechanism of alkaline hydrolysis of N-substituted phthalimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Filo Student. (2025). Hydrolysis of the following N-substituted phthalimide in concentrated HCl. Filo. [Link]

  • Franks, F., et al. (1992). Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences. [Link]

  • Arslan-Alaton, I., & Balcioglu, I. A. (2002). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Eriksson, S. O. (1973). Synthesis and Alkaline Hydrolysis of Some N-substituted Phthalimides. PubMed. [Link]

  • Xue, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • ResearchGate. (n.d.). Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate. [Link]

  • Alaton, I. A., & Balcioglu, I. A. (2002). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • PubChem. (n.d.). 4-Nitrophthalimide. PubChem. [Link]

  • Chemsrc. (n.d.). 4-Nitrophthalimide. Chemsrc. [Link]

  • Riley, G. J., & Perham, R. N. (1970). The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride. The reaction with lysozyme. Biochemical Journal. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Chemsigma. (n.d.). (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID. Chemsigma. [Link]

  • Chemchart. (n.d.). 4-NITROPHTHALIMIDE (89-40-7). Chemchart. [Link]

  • PubChem. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem. [Link]

  • Riley, G. J., & Perham, R. N. (1970). The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-delta-tetrahydrophthalic anhydride. PubMed. [Link]

  • Huntress, E. H., & Shriner, R. L. (1931). 4-nitrophthalimide. Organic Syntheses. [Link]

  • Google Patents. (2016). An improved process for synthesis of lenalidomide.
  • Bajaj, S., et al. (2003). Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • Reddit. (2024). Why don't amino acids, when reacted together, form anhydrides in any significant proportion? Reddit. [Link]

  • Molbase. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. Molbase. [Link]

  • Home Sunshine Pharma. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione CAS 827026-45-9. Home Sunshine Pharma. [Link]

  • Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Semantic Scholar. [Link]

Sources

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Introduction

Welcome to the technical support guide for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7). This document is designed for researchers, chemists, and formulation scientists encountering challenges with the solubility of this compound. The inherent chemical structure—a combination of a planar phthalimide ring, an electron-withdrawing nitro group, and an acidic carboxylic acid moiety—presents a unique and often challenging solubility profile.[1][2][3][4] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, grounded in fundamental physicochemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Question 1: Why is this compound poorly soluble in water and neutral buffer systems?

Answer: The poor aqueous solubility stems from the molecule's key structural features:

  • Phthalimide Core: The rigid, aromatic phthalimide structure is hydrophobic and contributes to strong crystal lattice energy, making it difficult for water molecules to solvate it effectively.[1][5] Phthalimide itself is only slightly soluble in water.[1]

  • Nitro Group: The nitro group (-NO2) is strongly electron-withdrawing and increases the molecular weight and polarity, but it does not sufficiently enhance aqueous solubility to overcome the hydrophobicity of the aromatic system.[2][3]

  • Carboxylic Acid Group: In its protonated form (-COOH) at neutral or acidic pH, the carboxylic acid group has limited ability to engage in hydrogen bonding with water compared to its ionized form.

Question 2: What is the single most effective first step to try and dissolve this compound in an aqueous medium?

Answer: pH adjustment. The compound is an acid due to its carboxylic acid moiety. By increasing the pH of the aqueous solvent to a basic level (e.g., pH > 8), the carboxylic acid group (-COOH) will deprotonate to form a highly polar carboxylate salt (-COO⁻). This ionic form is significantly more soluble in water than the neutral form.[6][7][8] This is the most direct and impactful initial strategy.

Question 3: Besides water, what common organic solvents should I consider?

Answer: Based on the behavior of similar structures like phthalimide, polar aprotic solvents are often effective.[1][9] Consider the following, starting with the most common:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetone [9][10]

  • Ethanol [1]

Always start with a small amount of the compound and add the solvent incrementally. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Question 4: Will heating the solution improve solubility?

Answer: Yes, in most cases, increasing the temperature will enhance the solubility of a solid in a liquid.[1] However, exercise caution. Aggressive heating can lead to the degradation of nitro-aromatic compounds or other sensitive functional groups.[11] It is recommended to use gentle warming (e.g., 37-50°C) and to assess the stability of the compound in your chosen solvent at that temperature if it will be stored for an extended period.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically overcome solubility challenges.

Guide 1: Systematic pH-Dependent Solubility Profiling

Issue: The compound needs to be dissolved in an aqueous buffer for a biological assay, but it precipitates or remains a suspension.

Causality: The solubility of ionizable compounds is directly dependent on the pH of the medium relative to the compound's pKa.[6][7] For an acidic compound like this one, solubility increases dramatically as the pH rises above its pKa, a relationship described by the Henderson-Hasselbalch equation.[7][8]

Experimental Protocol:

  • Preparation: Prepare a series of buffers (e.g., phosphate, borate) across a pH range of 4.0 to 10.0.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. An excess is critical to ensure a saturated solution is formed.

    • Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is considered the gold standard for this determination.[12]

  • Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Carefully collect the supernatant. For accurate quantification, filter the supernatant through a 0.22 µm PVDF or similar filter that does not bind the compound.

  • Quantification:

    • Determine the concentration of the dissolved compound in each filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

    • Create a calibration curve with known concentrations of the compound to ensure accurate measurement.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. The resulting curve will reveal the pH at which the desired concentration is achieved.

Self-Validation: The presence of undissolved solid in the vials after the equilibration period confirms that a saturated solution was achieved. The analytical method should show good linearity and reproducibility.[13]

Guide 2: Development of a Co-solvent System

Issue: pH adjustment is not a viable option due to experimental constraints (e.g., physiological pH required for a cell-based assay), and the compound remains insoluble.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This change in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, effectively increasing the solubility of nonpolar compounds.[15]

dot

cluster_0 Initial State: Poor Solubility cluster_1 Solution: Co-solvent System Compound Compound Water Water Compound->Water High Interfacial Tension Compound_dissolved Compound_dissolved Water_CoSolvent Water + Co-solvent (e.g., DMSO, PEG 400) Compound_dissolved->Water_CoSolvent Reduced Polarity, Lower Interfacial Tension

Caption: Co-solvent mechanism for enhancing solubility.

Common Biocompatible Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
DMSO 1-5%High solubilizing power; can be cytotoxic at higher concentrations.
Ethanol 5-10%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400) 10-20%Low toxicity; often used in formulations.
Propylene Glycol 10-20%Common pharmaceutical excipient.

Experimental Protocol:

  • Stock Solution Preparation: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming may be required.

  • Solubility Screening:

    • Prepare a series of aqueous buffers (at the desired final pH).

    • Add the co-solvent to each buffer to achieve a range of final concentrations (e.g., 1%, 2%, 5%, 10% v/v).

    • Spike a small, fixed volume of the concentrated compound stock into the co-solvent/buffer mixtures to reach the target final concentration.

  • Observation & Analysis:

    • Vortex each solution thoroughly.

    • Visually inspect for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at the intended experimental temperature.

    • For quantitative analysis, nephelometry can be used to measure turbidity, providing a precise measure of solubility.[16]

  • Optimization: Identify the lowest concentration of co-solvent that maintains the compound in solution for the duration of the experiment. This minimizes potential artifacts from the solvent itself.

Self-Validation: A vehicle control (co-solvent/buffer mixture without the compound) must be run in parallel in all experiments to ensure that any observed effects are due to the compound and not the solvent system.

Part 3: Advanced Solubilization Strategies

When pH adjustment and co-solvents are insufficient or inappropriate, more advanced formulation techniques may be necessary. These are common in drug development to improve bioavailability.[17][18]

Guide 3: Complexation with Cyclodextrins

Issue: The compound is extremely hydrophobic, and high concentrations of co-solvents are not permissible.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. The hydrophobic part of the target molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex has the water-soluble properties of the cyclodextrin exterior, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its apparent solubility.

dot

cluster_0 Before Complexation cluster_1 After Complexation Compound Insoluble Compound Water Aqueous Environment Compound->Water Precipitation Cyclodextrin Cyclodextrin (Hydrophilic Exterior) Water2 Aqueous Environment Compound_in_CD Compound (Lipophilic Core) Soluble_Complex Soluble Inclusion Complex Soluble_Complex->Water2 Dissolved

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).

    • Add an excess of the target compound to each solution.

    • Equilibrate, separate, and quantify the dissolved compound as described in the pH profiling guide.

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble 1:1 complex.

  • Preparation of Solution: Based on the phase solubility diagram, prepare a solution by first dissolving the required amount of HP-β-CD in the aqueous buffer, then adding the target compound and stirring until it dissolves.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Phthalimide. (n.d.). PubChem. Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Phthalimides: developments in synthesis and functionalization. (2024, July 19). RSC Publishing. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • Phthalimide. (n.d.). Solubility of Things. Retrieved from [Link]

  • NITRO COMPOUNDS. (2020, March 29). Unknown Source. Retrieved from [Link]

  • Nitro compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PubMed Central. Retrieved from [Link]

  • Solubility of Phthalimide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitro compound. (2020, October 26). Sciencemadness Wiki. Retrieved from [Link]

  • Method for preparing aromatic nitro compounds and amines. (n.d.). Google Patents.
  • (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7]. (n.d.). Chemsigma. Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991, November 1). R Discovery. Retrieved from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Unknown Source. Retrieved from [Link]

  • pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. (n.d.). PubMed Central. Retrieved from [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (n.d.). Brofind. Retrieved from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 17.6 pH Effects on Solubility. (2022, February 25). YouTube. Retrieved from [Link]

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as N-(carboxymethyl)-4-nitrophthalimide. The successful synthesis of this compound, typically via the condensation of 4-nitrophthalic anhydride and glycine, is critically dependent on precise temperature control. This document provides in-depth troubleshooting advice and systematic protocols to help you navigate the challenges of temperature optimization to achieve high yield and purity.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

A: Absolutely. The reaction temperature is a primary driver of both reaction rate and equilibrium, making it a critical parameter for yield.

  • Scenario 1: Temperature is too low. The reaction between 4-nitrophthalic anhydride and glycine is a dehydrative condensation, which requires sufficient energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be exceedingly slow, leading to incomplete conversion of starting materials within a practical timeframe. You might observe a significant amount of unreacted glycine or 4-nitrophthalic anhydride in your crude product.

  • Scenario 2: Temperature is too high. While higher temperatures increase the reaction rate, they can also promote side reactions or cause thermal degradation of reactants and products.[1] Glycine, for instance, can decompose at elevated temperatures. The target molecule itself, containing a nitro group and an imide ring, may also be susceptible to degradation. This can lead to a complex mixture of byproducts and a lower yield of the desired product. The key is to find an optimal temperature that maximizes the rate of the desired imide formation without initiating significant degradation pathways.[2]

Q2: I'm observing significant impurity peaks in my crude product analysis (e.g., by HPLC or TLC). How can I use temperature to improve purity?

A: Temperature is a powerful tool for controlling reaction selectivity. Unwanted impurities often arise from side reactions that have different activation energies than the main reaction.

  • Minimizing Side Reactions: By lowering the temperature, you can often disproportionately slow down the rate of undesired side reactions, thereby improving the purity of the final product. For example, at very high temperatures, the intermediate amic acid may undergo alternative reactions or the starting materials could polymerize or decompose. A systematic temperature screen (see protocol below) is the most effective way to identify a temperature window where the formation of your target molecule is favored over the formation of impurities.

  • Preventing Degradation: As mentioned, high temperatures can degrade your starting materials or the N-(carboxymethyl)-4-nitrophthalimide product.[1] The nitro group, in particular, can be sensitive. Lowering the temperature is the most direct way to mitigate thermal decomposition. It is crucial to establish the thermal stability limits of your reactants and product, for instance through thermogravimetric analysis (TGA), to define a safe operating temperature range.

Q3: My reaction seems to stall and does not go to completion. Should I just increase the temperature indefinitely?

A: Increasing the temperature is a common strategy to push a sluggish reaction to completion, but it should be done cautiously and systematically, not indefinitely.

  • Risk of Decomposition: As temperature increases, the risk of thermal degradation rises exponentially. Exceeding the decomposition temperature of your reactants or product will irreversibly lower your maximum possible yield. For syntheses involving sensitive functional groups, such as the nitration of phthalimide derivatives, strict temperature control is often necessary to prevent unwanted outcomes.[3][4]

  • The Law of Diminishing Returns: After a certain point, increasing the temperature may offer only marginal improvements in reaction rate while significantly increasing the rate of side reactions or decomposition. This leads to a dirtier product that is more difficult to purify, effectively negating the benefit of faster conversion.

  • Systematic Approach: Instead of continuously increasing the temperature, it is more effective to conduct a series of small-scale experiments at defined temperature intervals (e.g., 80°C, 100°C, 120°C, 140°C) in a suitable solvent like acetic acid or DMF. Monitor the reaction progress and purity at each temperature to identify the optimal balance between reaction time, yield, and purity.

Q4: What is a systematic approach to optimizing the reaction temperature for this synthesis?

A: A systematic approach involves conducting a series of controlled experiments, known as a temperature scouting study. The goal is to identify the temperature that provides the best balance of reaction rate, yield, and purity. This involves fixing all other parameters (reactant stoichiometry, concentration, solvent, and mixing) while varying only the temperature. The detailed protocol below outlines how to perform such a study effectively.

Data Presentation: Temperature Effects

The following table summarizes the general relationship between reaction temperature and key experimental outcomes for the synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Temperature RangeReaction RatePurity / Side ReactionsYieldRecommendation
Low (e.g., < 80°C) Very SlowHigh purity, minimal side reactions.Low (due to incomplete conversion).Recommended only if the product is extremely thermally sensitive. May require very long reaction times or a catalyst.
Moderate (e.g., 80-120°C) ModerateGood purity, minor side reactions may appear.Potentially optimal.Often the ideal starting range for optimization studies. Balances reaction time with product quality.
High (e.g., 120-160°C) FastDecreased purity, significant side reactions likely.May decrease after an optimal point due to degradation.Use with caution. May be necessary to drive the reaction to completion, but purification challenges will increase.
Very High (e.g., > 160°C) Very FastLow purity, significant degradation and byproduct formation.Low (due to product and reactant decomposition).Generally not recommended. High risk of creating a complex and intractable mixture.

Experimental Protocol: Temperature Scouting Study

This protocol describes a parallel experiment to efficiently screen for the optimal reaction temperature.

Objective: To determine the optimal reaction temperature for the synthesis of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid by maximizing yield and purity.

Materials:

  • 4-Nitrophthalic Anhydride (1.0 eq)

  • Glycine (1.0 - 1.1 eq)

  • Glacial Acetic Acid (or another suitable high-boiling solvent like DMF)

  • Reaction vessels suitable for parallel synthesis (e.g., reaction block with vials)

  • Magnetic stir bars

  • Heating/stirring plate or reaction block with temperature control

  • TLC plates and appropriate mobile phase (e.g., Ethyl Acetate/Hexane with acetic acid)

  • HPLC system for quantitative analysis (if available)

Procedure:

  • Preparation:

    • Set up a parallel reaction block with four reaction vials, each containing a stir bar. Label them with the target temperatures: T1=80°C, T2=100°C, T3=120°C, T4=140°C.

    • In each vial, add 4-nitrophthalic anhydride (e.g., 193 mg, 1.0 mmol).

    • To each vial, add glycine (e.g., 75 mg, 1.0 mmol).

    • To each vial, add the solvent (e.g., 5 mL of glacial acetic acid).

  • Reaction:

    • Place the vials in the reaction block and begin stirring.

    • Ramp the temperature to the set points for each vial.

    • Start a timer once the target temperatures are reached.

  • Monitoring:

    • After set time points (e.g., 1h, 2h, 4h, 8h), carefully take a small aliquot from each reaction mixture.

    • Spot the aliquots on a TLC plate to qualitatively assess the consumption of starting materials and the formation of the product.

    • If using HPLC, dilute the aliquots appropriately and inject them to quantify the conversion and purity.

  • Workup (at the optimal time point determined from monitoring):

    • Cool the reaction mixtures to room temperature.

    • Pour each reaction mixture into a separate beaker containing ice-water (e.g., 25 mL). This will precipitate the product.

    • Stir the slurry for 15-30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the collected solids under vacuum to a constant weight.

  • Analysis:

    • Determine the crude yield for each reaction temperature.

    • Analyze the purity of each dried product by HPLC or ¹H NMR.

    • Compare the yield and purity data for each temperature to determine the optimal condition. The best temperature will be the one that gives the highest yield of pure product in a reasonable amount of time.

Visualizations

The following diagrams illustrate the key concepts and workflows for temperature optimization.

Temperature_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Decision start Define Temperature Range (e.g., 80-140°C) setup Setup Parallel Reactions (Constant Stoichiometry & Concentration) start->setup run Run Reactions at Set Temperatures (T1, T2, T3, T4) setup->run monitor Monitor Progress (TLC / HPLC at t1, t2, t3) run->monitor workup Workup & Isolate Product monitor->workup Based on completion time analyze Analyze Yield & Purity workup->analyze decision Identify Optimal Temperature analyze->decision

Caption: Workflow for systematic temperature optimization.

Temperature_Effects cluster_rates Reaction Kinetics cluster_outcomes Experimental Outcomes Temp Reaction Temperature DesiredRate Desired Reaction Rate (Imide Formation) Temp->DesiredRate Increases SideRate Side Reaction Rate Temp->SideRate Increases (often faster at high T) DegradationRate Degradation Rate Temp->DegradationRate Increases (especially at high T) Yield Overall Yield DesiredRate->Yield Positive Effect SideRate->Yield Negative Effect Purity Product Purity SideRate->Purity Negative Effect DegradationRate->Yield Negative Effect DegradationRate->Purity Negative Effect

Caption: Relationship between temperature and reaction outcomes.

References

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. [Link]

  • 4-nitrophthalimide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Phthalimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Preparation of Phthalimide. BYJU'S. [Link]

  • Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. ACS Publications. [Link]

  • a) A typical two‐step procedure of aryl imide synthesis that is based on... ResearchGate. [Link]

  • Synthesis of New Imides and Study of their Antioxidant Activity. Advanced Journal of Chemistry, Section A. [Link]

  • What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Quora. [Link]

  • 4-nitrophthalic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Optimisation of imide formation a. ResearchGate. [Link]

  • Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

  • Gabriel Phthalimide Synthesis Mechanism. Unacademy. [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]

  • (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7]. Chemsigma. [Link]

  • Understanding the Synthesis of 4-Nitrophthalimide: A Chemical Intermediate's Journey. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN104086476A - Preparation method for N-methyl-4-nitrophthalimide.
  • CN104086476B - The preparation method of N-methyl-4-nitrophthalimide.

Sources

Technical Support Center: Catalyst Selection for Reactions of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a key intermediate, particularly in the synthesis of molecular glues, PROTACs, and other targeted therapeutics, selecting the appropriate catalyst for its transformations is critical to achieving high yields and purity.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind catalyst selection for the key reactive sites of the molecule: the carboxylic acid, the aromatic nitro group, and the phthalimide core.

Section 1: Synthesis of the Core Moiety

Before utilizing the title compound, many researchers synthesize it in-house. A common challenge is achieving a clean, high-yield condensation.

FAQ 1.1: What is the recommended catalytic method for synthesizing a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid?

The standard synthesis involves the condensation of 4-nitrophthalic anhydride with glycine. While this reaction can be driven thermally, the choice of catalyst and solvent significantly impacts reaction time and purity.

Answer: The most reliable method is to use glacial acetic acid as both the solvent and the catalyst. Acetic acid facilitates the ring-opening of the anhydride by glycine, followed by cyclodehydration to form the imide ring.

Mechanism Insight: The reaction proceeds via a two-step process: (1) Nucleophilic attack of the glycine amine onto an anhydride carbonyl, forming a phthalamic acid intermediate. (2) Acid-catalyzed intramolecular cyclization and dehydration to yield the final phthalimide product. High temperatures (~120-140 °C) are required to drive off the water formed during the reaction.

Troubleshooting Low Yields in Synthesis:

  • Problem: The reaction is slow or stalls, resulting in a mixture of starting material and the intermediate phthalamic acid.

  • Solution 1 (Catalyst): While acetic acid is standard, for stubborn reactions, a stronger acid catalyst like a catalytic amount of sulfuric acid can be used, though this may require more rigorous purification.

  • Solution 2 (Water Removal): Ensure efficient water removal. If not using a sealed reactor, a Dean-Stark trap can be employed if the solvent system is appropriate (e.g., toluene), though acetic acid is preferred for its dual role.

  • Solution 3 (Purity of Reagents): Ensure the 4-nitrophthalic anhydride is free from 4-nitrophthalic acid, which will not react under these conditions.

Section 2: Catalyst Selection for Transformations

The true utility of this molecule lies in the selective transformation of its functional groups. The following sections address catalyst selection for the most common downstream reactions.

Subsection 2.1: Amide Bond Formation at the Carboxylic Acid

The acetic acid moiety is a prime handle for conjugation to linkers or protein-targeting ligands. This requires the activation of the carboxyl group for amide bond formation.

FAQ 2.1.1: My amide coupling reaction with an amine is failing. What are the best catalytic activators, and what are common points of failure?

Answer: Amide coupling is not typically "catalytic" in the traditional sense but relies on stoichiometric activating agents that are consumed. The choice of agent is critical and depends on the amine's nucleophilicity and steric hindrance.

Recommended Catalyst Systems:

For this substrate, standard peptide coupling reagents are highly effective. The most common are carbodiimides combined with additives that prevent side reactions and minimize racemization.

Coupling SystemComponentsMechanism of ActionPros & Cons
Carbodiimide EDC, HOBtEDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[1][2][3]Pros: Cost-effective, water-soluble byproducts (from EDC) are easily removed. Cons: O-acylisourea can rearrange to an inactive N-acylurea if not trapped.
Uronium/Aminium HATU, HBTUThese reagents rapidly convert the carboxylic acid into a highly reactive O-acylisourea equivalent (via the OAt or OBt ester), leading to fast coupling.[4]Pros: Very high efficiency, even for hindered amines.[4][5] Cons: More expensive, can cause guanidinylation of the amine if used in large excess.[6][7]
Phosphonium PyBOPSimilar to uronium salts, PyBOP forms a reactive OBt ester.Pros: Does not carry the risk of guanidinylation side reactions.[7] Cons: Byproducts can sometimes complicate purification.

Troubleshooting Your Amide Coupling:

  • Issue: Low or No Product Formation.

    • Reagent Quality: Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive. Use fresh, properly stored reagents.

    • Base Selection: A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is required to neutralize acid salts and facilitate the reaction. Ensure at least 2-3 equivalents are used, especially if your amine is a hydrochloride salt.

    • Solvent Choice: Use anhydrous polar aprotic solvents like DMF, NMP, or DCM. Oxygen is generally not detrimental, but anhydrous conditions are key.[8]

    • Activation Time: Allow the carboxylic acid to pre-activate with the coupling reagent and additive (e.g., EDC/HOBt) for 5-15 minutes before adding the amine. This ensures the formation of the active ester.[3]

  • Issue: Side Product Formation (e.g., N-acylurea).

    • Cause: This occurs when the O-acylisourea intermediate from EDC rearranges before the amine can react.

    • Solution: Always use an additive like HOBt or Oxyma Pure.[1][4] These additives act as catalysts to efficiently trap the activated species, forming a more stable active ester.[2]

Workflow for Amide Coupling Troubleshooting

G start Amide Coupling Failure reagent_check Check Reagent Quality (EDC, HATU, etc.) Is it fresh and dry? start->reagent_check base_check Verify Base (DIPEA, NMM) Is it non-nucleophilic? Correct equivalents? reagent_check->base_check Yes failure Consult Specialist reagent_check->failure No, replace reagents solvent_check Check Solvent Is it anhydrous DMF, NMP, or DCM? base_check->solvent_check Yes base_check->failure No, correct base/equivalents protocol_check Review Protocol Pre-activation step included? solvent_check->protocol_check Yes solvent_check->failure No, use anhydrous solvent success Reaction Success protocol_check->success Yes, retry carefully protocol_check->failure No, implement pre-activation

Caption: Decision tree for troubleshooting amide coupling reactions.

Subsection 2.2: Selective Reduction of the Nitro Group

Conversion of the nitro group to an amine is a critical step for accessing analogs like Pomalidomide or for further functionalization. The challenge is to achieve this reduction without affecting the phthalimide ring's carbonyl groups.

FAQ 2.2.1: What is the best catalyst for reducing the nitro group to an amine while preserving the phthalimide structure?

Answer: Catalytic transfer hydrogenation is the method of choice for this transformation due to its high chemoselectivity, mild conditions, and operational simplicity.

Recommended Catalyst System:

  • Catalyst: Palladium on Carbon (Pd/C), typically 5-10 mol %.

  • Hydrogen Source: Ammonium formate (HCOONH₄) or hydrazine hydrate (N₂H₄·H₂O).[9][10] Hydrogen gas (H₂) at atmospheric pressure is also highly effective.[11]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Mechanism Insight: In transfer hydrogenation, the hydrogen source (e.g., ammonium formate) decomposes on the palladium surface to generate hydrogen in situ. This adsorbed hydrogen then reduces the nitro group through a series of intermediates (nitroso, hydroxylamine) to the final amine. This method avoids the high pressures and specialized equipment needed for some hydrogenation reactions.

Troubleshooting Your Nitro Reduction:

  • Issue: Incomplete Reaction or Low Yield.

    • Catalyst Activity: Pd/C can be poisoned by sulfur or other impurities. Ensure high-quality catalyst and clean glassware. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it.

    • Hydrogen Source: Ensure an adequate excess of the hydrogen donor (typically 5-10 equivalents of ammonium formate).

    • Solvent: Ensure the solvent can dissolve the substrate and donor. For poorly soluble substrates, co-solvents like THF or 1,4-dioxane can be used.[12]

  • Issue: Unwanted Side Reactions (e.g., dehalogenation if other halogens are present).

    • Catalyst Choice: While Pd/C is generally selective, for substrates with sensitive groups like aryl halides, other catalysts like PtO₂ might offer different selectivity. However, Pd/C with hydrazine hydrate has been shown to be highly selective for nitro reduction even in the presence of halogens.[13]

    • Reaction Time: Over-running the reaction is generally not an issue for the phthalimide group, but it can promote other reductions if sensitive functionalities are present. Monitor the reaction by TLC or LCMS.

Experimental Protocol: Pd/C Catalyzed Nitro Reduction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (1.0 eq).

  • Solvent: Add methanol to dissolve the starting material (approx. 0.1 M concentration).

  • Hydrogen Source: Add ammonium formate (5.0 eq).

  • Catalyst: Carefully add 10% Pd/C (0.1 eq by weight relative to the substrate) under an inert atmosphere (N₂ or Argon) if possible, although not strictly necessary for transfer hydrogenation.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor progress by TLC or LCMS (disappearance of starting material). Typical reaction time is 1-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by crystallization or chromatography.

Subsection 2.3: Cleavage of the Phthalimide Ring

In some synthetic routes, the phthalimide group serves as a protecting group for a primary amine (a variation of the Gabriel synthesis). Removing it requires specific catalytic or reagent-based conditions.

FAQ 2.3.1: How can I selectively cleave the phthalimide group, and what are the risks?

Answer: The classic and most effective method for cleaving the phthalimide ring is the Ing-Manske procedure, which uses hydrazine hydrate.[14]

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O).

  • Solvent: An alcohol, such as ethanol or methanol.[15]

  • Temperature: Typically room temperature to gentle reflux.

Mechanism Insight: Hydrazine acts as a potent dinucleophile. It attacks both carbonyls of the phthalimide ring, leading to the formation of a stable, five-membered phthalhydrazide ring, which precipitates from the reaction, driving it to completion and liberating the desired primary amine.

Troubleshooting Phthalimide Deprotection:

  • Issue: Incomplete Reaction.

    • Equivalents of Hydrazine: Use a slight excess of hydrazine (1.1-2.0 equivalents). However, a large excess can sometimes complicate workup.[16]

    • Temperature: If the reaction is sluggish at room temperature, gently heating to 40-60 °C can increase the rate.

  • Issue: Difficult Workup/Product Isolation.

    • Phthalhydrazide Removal: The phthalhydrazide byproduct is often insoluble and can be removed by filtration.[17]

    • Excess Hydrazine: Excess hydrazine can be difficult to remove due to its high boiling point. An acidic workup (e.g., adding HCl) will protonate both the product amine and the excess hydrazine, allowing for subsequent purification by extraction or crystallization.[15]

References
  • Deprotection of phthalimides. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Deprotection of phthalimide protecting group with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (n.d.). ResearchGate. Retrieved from [Link]

  • (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID. (n.d.). Chemsigma. Retrieved from [Link]

  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters - ACS Publications. Retrieved from [Link]

  • Deprotection aaa aaa aaa aaa aaa. (2022). ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses Procedure: 4-nitrophthalimide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • WO2016024286A2 - An improved process for synthesis of lenalidomide. (n.d.). Google Patents.
  • Deprotection conditions for pthalimide protected oxyamine? (2023). Reddit. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • 4-Nitrophthalimide. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Analysis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. We will address frequently asked questions and provide detailed troubleshooting protocols based on established chemical principles and field experience.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experimental work. The answers are designed to provide not only a solution but also a mechanistic understanding of the problem.

Q1: My reaction appears incomplete on TLC/HPLC, showing multiple spots/peaks. What are the likely unreacted starting materials?

A1: The most common synthesis for this compound is the condensation of 4-nitrophthalic anhydride with glycine (aminoacetic acid), often in a high-boiling solvent like glacial acetic acid.[1][2][3] Incomplete reactions will primarily show residual starting materials.

  • 4-Nitrophthalic Anhydride: This starting material is relatively non-polar compared to the product. On a typical silica TLC plate (e.g., eluted with ethyl acetate/hexanes), it will have a high Rf value. In reverse-phase HPLC, it will elute later than the highly polar glycine but may have a retention time close to the product, depending on the method.

  • Glycine: Being an amino acid, glycine is extremely polar and will likely remain at the baseline (Rf ≈ 0) on a normal-phase TLC. In reverse-phase HPLC, it will elute very early, often in the solvent front.

Troubleshooting Steps:

  • Reaction Time & Temperature: Ensure the reaction has been heated (e.g., refluxed in acetic acid) for a sufficient duration, typically 2-4 hours, to drive the condensation and subsequent dehydration/cyclization to completion.[1][2]

  • Moisture Control: The presence of water can hydrolyze the anhydride starting material to 4-nitrophthalic acid, which reacts more slowly. Ensure you are using dry reagents and solvents.

  • Stoichiometry: A slight excess of one reagent can be used to drive the reaction to completion, but this will necessitate a more rigorous purification step.

Q2: I see a significant, more polar byproduct in my HPLC analysis that appears over time. What is it and why is it forming?

A2: The most probable byproduct is the ring-opened phthalamic acid derivative: 2-carboxy-4-nitro-N-(carboxymethyl)benzamide . This is formed by the hydrolysis of the imide ring in your final product.

Causality: The imide ring, while relatively stable, is susceptible to nucleophilic attack by water, especially under basic or strongly acidic conditions.[4][5] The presence of residual water, basic or acidic impurities, or using protic solvents for storage (like methanol/water) can accelerate this degradation. The resulting phthalamic acid has a free carboxylic acid and an amide, making it significantly more polar than the parent imide. This leads to a shorter retention time in reverse-phase HPLC.

Identification:

  • LC-MS: The expected mass of the hydrolyzed byproduct is the mass of your product + 18 Da (the mass of H₂O).

    • Product (C₁₀H₆N₂O₆): MW = 250.16 g/mol [6][7]

    • Hydrolysis Product (C₁₀H₈N₂O₇): MW = 268.18 g/mol

  • pH Control: To minimize this byproduct, ensure all workup and purification steps are performed under neutral or slightly acidic conditions (pH 4-6). Avoid basic washes (e.g., sodium bicarbonate) if possible, or perform them quickly at low temperatures. For storage, use a dry, aprotic solvent or store as a dry solid.

Q3: My ¹H NMR spectrum shows an extra set of aromatic signals, suggesting an isomeric impurity. Where does this come from?

A3: This is almost certainly the a-(3-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid isomer. This impurity does not form during the reaction itself but arises from an impurity in the starting material, 4-nitrophthalic anhydride.

Causality: The commercial synthesis of 4-nitrophthalic anhydride often involves the nitration of phthalimide or phthalic anhydride.[8] This reaction is rarely perfectly regioselective and typically yields a mixture of 4-nitro and 3-nitro isomers. While the 4-nitro isomer is the major product, commercial batches can contain several percent of the 3-nitro isomer. Since the 3-nitro and 4-nitro isomers have very similar physical properties, they are difficult to separate and will react with glycine in the same manner.

Troubleshooting:

  • Starting Material Purity Check: Before synthesis, analyze your 4-nitrophthalic anhydride by HPLC or NMR to quantify the level of the 3-nitro isomer.

  • Purification Strategy: The final 3-nitro and 4-nitro products are also very difficult to separate. Meticulous column chromatography or fractional crystallization may be required if high purity is essential. It is often more practical to source a higher purity starting material.

Q4: How can I confirm the identity of my main product and major byproducts?

A4: A combination of analytical techniques is essential for unambiguous identification.

TechniqueMain Product AnalysisByproduct Identification
FT-IR Shows characteristic imide C=O stretches (~1700-1800 cm⁻¹), carboxylic acid O-H (broad, ~2500-3500 cm⁻¹), and aromatic NO₂ stretches (~1530 and 1350 cm⁻¹).[1][9]Hydrolysis product will show a shift in C=O bands (amide presence) and potentially broader O-H signals.
¹H NMR Aromatic region will show 3 distinct protons for the 4-nitro substituted ring. A singlet for the CH₂ group will also be present.The 3-nitro isomer will show a different, characteristic 3-proton splitting pattern in the aromatic region. The hydrolysis product will have shifted aromatic and CH₂ signals.
LC-MS A primary peak with a mass corresponding to [M-H]⁻ = 249.02 or [M+H]⁺ = 251.17.Hydrolysis product: [M-H]⁻ = 267.03. 3-Nitro isomer will have the same mass as the product but a different retention time.

Part 2: Analytical & Purification Protocols

This section provides standardized methods for analyzing and purifying your target compound.

Protocol 1: HPLC-MS Method for Byproduct Profiling

This reverse-phase HPLC method is designed to separate the target product from its key potential impurities.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm and 310 nm; Mass Spectrometry (ESI in negative mode)

  • Expected Retention Times (Approximate):

    • Glycine: ~1.5 min

    • Hydrolysis Byproduct: ~5-7 min

    • Product: ~8-10 min

    • 3-Nitro Isomer: ~8.5-10.5 min (may co-elute)

    • 4-Nitrophthalic Anhydride: ~11-13 min

Table 1: Summary of Potential Byproducts
CompoundStructureMolecular FormulaMW ( g/mol )Key Identifier
Product a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acidC₁₀H₆N₂O₆250.16Main peak in HPLC; [M-H]⁻ at m/z 249.0
Hydrolysis Product 2-carboxy-4-nitro-N-(carboxymethyl)benzamideC₁₀H₈N₂O₇268.18More polar peak; [M-H]⁻ at m/z 267.0
Isomeric Impurity a-(3-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acidC₁₀H₆N₂O₆250.16Same mass as product, slightly different RT; distinct NMR aromatic pattern.
Starting Material 4-Nitrophthalic AnhydrideC₈H₃NO₅193.11Less polar peak; [M-H]⁻ at m/z 192.0 (after in-source H₂O addition)
Starting Material GlycineC₂H₅NO₂75.07Very polar peak; elutes in solvent front.
Protocol 2: Purification by Recrystallization

For removing unreacted starting materials and some hydrolysis byproducts, recrystallization is an effective method.

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The crude product should be soluble in hot ethanol but less soluble in water.

  • Procedure: a. Dissolve the crude, dry solid in a minimum amount of hot ethanol. b. If there are insoluble impurities, perform a hot filtration. c. Slowly add hot water to the clear solution until it just begins to turn cloudy (the saturation point). d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. f. Collect the resulting crystals by vacuum filtration. g. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water. h. Dry the purified crystals under vacuum.

Part 3: Visualization of Pathways

Diagrams help clarify the relationships between the target compound and its related species.

Diagram 1: Synthetic and Degradation Pathways

cluster_reactants Starting Materials cluster_byproducts Potential Byproducts A 4-Nitrophthalic Anhydride Product a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid A->Product Condensation (Acetic Acid, Heat) B Glycine B->Product Imp 3-Nitrophthalic Anhydride (Impurity) Isomer 3-Nitro Isomer Imp->Isomer Reacts with Glycine Hydrolysis Ring-Opened Phthalamic Acid Product->Hydrolysis Hydrolysis (H₂O, pH dependent)

Caption: Reaction scheme for the target product and formation of major byproducts.

Diagram 2: Analytical Workflow

Crude Crude Reaction Mixture TLC Initial Purity Check (TLC) Crude->TLC HPLC Quantitative Analysis (HPLC-MS) TLC->HPLC Identify Identify Peaks (Mass, RT) HPLC->Identify Troubleshoot Troubleshoot (Isomer? Hydrolysis?) Identify->Troubleshoot NMR Structural Confirmation (¹H NMR) Purify Purification (Recrystallization or Chromatography) NMR->Purify Impurity Confirmed Final Pure Product (>95%) NMR->Final Structure Confirmed Purify->Final Troubleshoot->NMR If Pure Enough Troubleshoot->Purify If Impure

Caption: Recommended workflow for the analysis and purification of the crude product.

References

  • Al-Azzawi, A. M., & Al-Razzak, F. H. (2018). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of Chemical and Pharmaceutical Sciences, 9(3). [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • Khan, M. N., & Sarwar, A. (2007). Kinetics and mechanism of alkaline hydrolysis of 4‐nitrophthalimide in the absence and presence of cationic micelles. Journal of Physical Organic Chemistry, 20(11), 944-951. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. Retrieved from ResearchGate. [Link]

  • CABI Digital Library. (n.d.). Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and anhydrides. [Link]

  • Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (1943). 4-Nitrophthalic acid. Organic Syntheses, 23, 61. [Link]

  • Maji, M., & Mandal, S. K. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 11(1), 5483. [Link]

  • Sim, K. M., et al. (2008). N-(2-Hydroxyphenyl)-4-nitrophthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1770. [Link]

  • Cretu, B., et al. (2013). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Revista de Chimie, 64(7), 743-747. [Link]

  • PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information. [Link]

  • Huntress, E. H., & Shriner, R. L. (1943). 4-Nitrophthalimide. Organic Syntheses, 23, 59. [Link]

  • Chemsigma. (n.d.). (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID. [Link]

Sources

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid troubleshooting failed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting for common failed reactions, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Introduction

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, with the molecular formula C₁₀H₆N₂O₆, is a key building block in synthetic organic chemistry.[1] Its structure, featuring a nitro-substituted phthalimide moiety linked to an acetic acid, makes it particularly useful for introducing a protected amino group with a handle for further functionalization, such as in the synthesis of novel amide derivatives and other complex molecules. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the phthalimide ring and the acidity of the carboxylic acid proton. Understanding these electronic effects is crucial for troubleshooting reactions involving this compound.

This guide will focus on the primary synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and its subsequent use in amide coupling reactions, addressing potential pitfalls and providing logical, evidence-based solutions.

Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid: A Modified Gabriel Synthesis Approach

The most common and logical route to synthesizing the title compound is through a reaction analogous to the Gabriel synthesis, which involves the condensation of 4-nitrophthalic anhydride with glycine.

Experimental Protocol: Synthesis

Materials:

  • 4-Nitrophthalic anhydride

  • Glycine

  • Glacial acetic acid (solvent)

  • Anhydrous sodium acetate (optional, as a basic catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophthalic anhydride (1 equivalent) and glycine (1 equivalent).

  • Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.

  • Optional: Add anhydrous sodium acetate (0.1 equivalents) to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove residual acetic acid and unreacted glycine.

  • Dry the product under vacuum to yield a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Troubleshooting the Synthesis

This section addresses common issues encountered during the synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Q1: My reaction is not going to completion, and I still see starting materials on the TLC plate even after extended reflux.

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: While 4-6 hours at reflux is a general guideline, some reactions may require longer heating. Ensure the reaction is at a vigorous reflux. If the reaction is still sluggish, consider a higher boiling point solvent like propionic acid, but be mindful of potential side reactions.

  • Poor Solubility of Starting Materials: 4-nitrophthalic anhydride and glycine may have limited solubility in acetic acid at lower temperatures. Ensure the mixture is well-stirred and heated to reflux to facilitate dissolution.

  • Inadequate Catalyst: If you opted not to use a catalyst, the reaction might be slow. The addition of a catalytic amount of a weak base like anhydrous sodium acetate can facilitate the initial nucleophilic attack of glycine on the anhydride.

Q2: The yield of my product is very low, and I observe multiple spots on my TLC plate.

Possible Causes and Solutions:

  • Side Reaction: Hydrolysis of the Anhydride: 4-Nitrophthalic anhydride can react with residual water in the solvent to form 4-nitrophthalic acid.[2] This side product will not react with glycine to form the desired product.

    • Solution: Use anhydrous glacial acetic acid and ensure your glassware is thoroughly dried.

  • Decomposition of the Product: Prolonged heating at high temperatures can lead to the decomposition of the desired product.

    • Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the starting materials are consumed.

  • Inefficient Precipitation: The product may have some solubility in the water/acetic acid mixture, leading to loss during filtration.

    • Solution: Ensure the precipitation is carried out in ice-cold water and that the volume of water used is sufficient to minimize solubility.

Q3: The final product is discolored (e.g., dark brown or black).

Possible Causes and Solutions:

  • Charring at High Temperatures: Overheating the reaction mixture can lead to the decomposition and charring of the organic materials.

    • Solution: Use a heating mantle with a temperature controller to maintain a steady reflux without excessive heating.

  • Presence of Impurities: Impurities in the starting materials can lead to colored byproducts.

    • Solution: Use high-purity 4-nitrophthalic anhydride and glycine. If necessary, recrystallize the starting materials before use. The final product can often be purified by recrystallization from a suitable solvent system like ethanol/water.

Using a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid in Amide Coupling Reactions

A primary application of the title compound is in the synthesis of amides through the coupling of its carboxylic acid moiety with a primary or secondary amine.

Experimental Protocol: Amide Coupling

Materials:

  • a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

  • Amine (primary or secondary)

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1-1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • In a separate flask, dissolve the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

  • Work up the reaction mixture according to the properties of the synthesized amide (e.g., extraction, chromatography).

Troubleshooting Amide Coupling Reactions

Q1: The amide coupling reaction is not proceeding, and I only see the starting materials.

Possible Causes and Solutions:

  • Inactive Coupling Agent: Coupling agents can be sensitive to moisture and degrade over time.

    • Solution: Use a fresh bottle of the coupling agent or test its activity on a known reaction. Store coupling agents in a desiccator.

  • Steric Hindrance: If the amine is sterically hindered, the coupling reaction may be slow or not occur at all.

    • Solution: Consider using a more powerful coupling agent like HATU. Increasing the reaction temperature may also help, but be cautious of potential side reactions.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: Carefully measure the amounts of all reactants. A slight excess of the amine and coupling agent is often beneficial.

Q2: I am getting a significant amount of a side product that I suspect is the hydrolyzed phthalimide.

Possible Causes and Solutions:

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the phthalimide ring, especially under basic conditions.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere can also help to exclude moisture.

  • Strongly Basic Conditions: While a base is necessary to neutralize the carboxylic acid and any acid byproducts, a very strong base or prolonged reaction times at elevated temperatures can promote phthalimide ring opening.

    • Solution: Use a non-nucleophilic base like DIPEA. Add the base slowly and maintain the reaction at a controlled temperature.

Q3: My desired amide product is difficult to purify from the reaction mixture.

Possible Causes and Solutions:

  • Byproducts from the Coupling Agent: Many coupling agents produce byproducts that need to be removed.

    • Solution: If using DCC, the byproduct dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed by an aqueous workup.

  • Excess Reagents: Unreacted starting materials or excess reagents can co-elute with the product during chromatography.

    • Solution: Optimize the stoichiometry of the reaction to minimize excess reagents. A carefully planned extraction procedure can often remove many impurities before chromatography.

Visualizing the Reaction Pathways

Synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

synthesis reagents 4-Nitrophthalic Anhydride + Glycine conditions Glacial Acetic Acid Reflux reagents->conditions side_product 4-Nitrophthalic Acid (from hydrolysis) reagents->side_product Side Reaction (H₂O) product a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid conditions->product Desired Reaction

Caption: Synthesis pathway and a common side reaction.

Troubleshooting Logic for Failed Amide Coupling

troubleshooting start Failed Amide Coupling Reaction check_reagents Check Reagent Activity (Coupling Agent, Amine) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Base) start->check_conditions check_workup Analyze Workup and Purification start->check_workup outcome1 Re-run with fresh reagents check_reagents->outcome1 outcome2 Optimize conditions (e.g., different coupling agent) check_conditions->outcome2 outcome3 Modify purification strategy check_workup->outcome3

Caption: A logical approach to troubleshooting failed amide coupling reactions.

Frequently Asked Questions (FAQs)

  • What is the pKa of the carboxylic acid in a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid? The exact pKa value is not readily available in common literature. However, due to the electron-withdrawing nature of the 4-nitro-phthalimido group, the carboxylic acid is expected to be more acidic than acetic acid (pKa ≈ 4.76).

  • Can the nitro group be reduced? Yes, the nitro group can be reduced to an amino group using standard reducing agents such as H₂/Pd-C, SnCl₂, or Na₂S₂O₄. This provides a route to further functionalize the aromatic ring.

  • Is the phthalimide group stable to acidic conditions? The phthalimide group is relatively stable but can be cleaved under harsh acidic (or basic) conditions, which would result in the formation of 4-nitrophthalic acid and glycine.[3][4]

  • What are some common applications of this compound? This compound is primarily used as a linker in the synthesis of more complex molecules, including peptidomimetics, PROTACs, and other biologically active compounds. The phthalimide serves as a protected form of a primary amine.

References

  • Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. (2023). Organic & Biomolecular Chemistry, 21(13). [Link]

  • Hu, K. S., et al. (2011). Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates. Atmospheric Chemistry and Physics, 11(9), 8853-8866. [Link]

  • Khan, M. N. (1993). The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. International Journal of Chemical Kinetics, 25(5), 357-370. [Link]

  • 2-[[2-(1,3-Dioxoisoindol-2-yl)-3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid. PubChem. [Link]

  • Phthalimides: developments in synthesis and functionalization. (2022). RSC Advances, 12(34), 22056-22081. [Link]

  • Phthalimides. Organic Chemistry Portal. [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. (2012). International Journal of Basic and Applied Sciences, 1(2), 157-164. [Link]

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem. [Link]

  • Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid (5a-l). (2015). International Journal of PharmTech Research, 8(1), 1-13. [Link]

  • Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. (2008). Revista de Chimie, 59(9), 973-977. [Link]

  • 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2969. [Link]

  • An improved process for synthesis of lenalidomide. (2016).
  • 4-NITRO LENALIDOMIDE. precisionFDA. [Link]

  • 4-nitrophthalic acid. Organic Syntheses. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Standards of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical standards for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a critical process-related impurity and potential starting material in the synthesis of next-generation immunomodulatory drugs (IMiDs), such as pomalidomide. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of these pharmaceuticals.

Introduction: The Analytical Significance of a Process-Related Impurity

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7) is a key chemical entity in the manufacturing of pomalidomide and related compounds. Its presence, even in trace amounts, in the final active pharmaceutical ingredient (API) must be strictly controlled to ensure the safety and efficacy of the drug product. Therefore, the availability of well-characterized analytical standards is paramount for the development and validation of robust analytical methods for impurity profiling.

This guide will navigate the landscape of commercially available analytical standards, provide a framework for their evaluation, and present detailed protocols for their characterization and use in a quality control setting.

The Landscape of Commercially Available Standards: A Comparative Overview

A number of chemical suppliers offer α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, typically marketed as a research chemical or analytical standard. While a direct head-to-head performance comparison is often not publicly available, a researcher can make an informed decision by critically evaluating the documentation provided by the supplier.

Supplier CategoryTypical Purity SpecificationCharacterization Data ProvidedSuitability for Quantitative Analysis
Major Chemical Suppliers (e.g., Sigma-Aldrich, Santa Cruz Biotechnology)Often unspecified or "for research use only"Basic properties (MF, MW).[1][2] A Certificate of Analysis (CoA) may be available upon request.May require further in-house qualification.
Specialty Pharmaceutical Impurity Suppliers Typically ≥95% (often by HPLC)CoA with purity assessment by HPLC, identity confirmation by ¹H NMR and MS.Generally suitable, but the CoA should be carefully reviewed.
Pharmacopeial Standards (e.g., USP)High purity, well-characterizedComprehensive characterization data, established for a specific pharmacopeial use.[3][4][5][6]Gold standard for compendial method validation.

Key takeaway: For quantitative applications, such as the validation of a stability-indicating HPLC method, it is crucial to source a standard that comes with a comprehensive Certificate of Analysis detailing its purity and identity. For initial research and method development, a standard from a major supplier may suffice, but it should be qualified internally before use in a regulated environment.

Establishing Trustworthiness: The Self-Validating Analytical Workflow

A cornerstone of scientific integrity is the ability to independently verify the quality of an analytical standard. This section outlines a self-validating workflow for the qualification of an in-house or commercially sourced standard of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

G cluster_0 Standard Qualification Workflow cluster_1 Identity Confirmation Techniques Standard Sourcing Standard Sourcing Purity Assessment (HPLC) Purity Assessment (HPLC) Standard Sourcing->Purity Assessment (HPLC) Initial Check Identity Confirmation Identity Confirmation Purity Assessment (HPLC)->Identity Confirmation Purity >95% Forced Degradation Forced Degradation Identity Confirmation->Forced Degradation Structure Confirmed 1H_NMR ¹H NMR Identity Confirmation->1H_NMR MS Mass Spectrometry Identity Confirmation->MS FTIR FT-IR Identity Confirmation->FTIR Qualified Standard Qualified Standard Forced Degradation->Qualified Standard Stability Indicating

Caption: Workflow for qualifying an analytical standard.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for pomalidomide and its impurities and is suitable for determining the purity of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.[7]

  • Instrumentation: HPLC with UV detector.

  • Column: Kromasil C18 (4.6 x 150 mm, 5µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in water, pH adjusted to 1.90 ± 0.05.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    15 70
    20 70
    22 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.

Causality behind experimental choices: The choice of a C18 column provides good retention for the moderately polar analyte. The acidic mobile phase (pH 1.9) ensures that the carboxylic acid group is protonated, leading to a sharper peak shape. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities. The detection wavelength of 220 nm is chosen for sensitive detection of the phthalimide chromophore.

Experimental Protocol: Identity Confirmation
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Expected Chemical Shifts (δ, ppm):

    • ~13.5 (s, 1H): Carboxylic acid proton.

    • ~8.2-7.8 (m, 3H): Aromatic protons of the nitro-substituted phthalimide ring.

    • ~4.5 (s, 2H): Methylene protons (-CH₂-).

Note: The exact chemical shifts and coupling patterns will depend on the specific substitution pattern of the nitro group on the phthalimide ring. The above is a representative prediction.

  • Instrument: LC-MS with Electrospray Ionization (ESI).

  • Ionization Mode: Negative ion mode is preferred due to the presence of the carboxylic acid.

  • Expected m/z:

    • [M-H]⁻: 249.02

Fragmentation Pattern: The fragmentation pattern in MS/MS would likely involve the loss of CO₂ (44 Da) from the carboxylate group and fragmentation of the isoindolinone ring.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the intact analyte from its degradation products.[1][8][9]

G Analyte Analyte Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analyte->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, RT) Analyte->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Analyte->Thermal Photolytic Photolytic Degradation (ICH Q1B) Analyte->Photolytic Degradation_Products Degradation_Products Acid_Hydrolysis->Degradation_Products Base_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced degradation conditions.

Protocol: Prepare solutions of the standard at approximately 0.1 mg/mL and subject them to the stress conditions outlined above. Analyze the stressed samples by the HPLC method described in section 3.1. The goal is to achieve 5-20% degradation of the main peak. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Alternative Analytical Standards

In the absence of a commercially available, fully certified reference standard, two primary alternatives exist:

  • In-house synthesized and qualified standard: This involves synthesizing the compound and thoroughly characterizing it as described in section 3. This approach offers the highest level of control but requires significant resources.

  • Well-characterized related compound as a proxy: In some cases, a structurally similar and well-characterized compound can be used as a proxy for semi-quantitative analysis, particularly during early-stage development. For instance, N-phthaloylglycine could be considered, but its response factor in the analytical method would need to be determined and justified.

Conclusion and Recommendations

The selection and qualification of an appropriate analytical standard for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are critical for ensuring the quality and safety of pomalidomide and related pharmaceuticals.

  • For regulated activities, it is imperative to use a standard with a comprehensive Certificate of Analysis from a reputable supplier. If this is not available, a thorough in-house qualification is mandatory.

  • The analytical workflow should be self-validating, incorporating orthogonal techniques for identity confirmation (NMR, MS) and a robust HPLC method for purity assessment.

  • Forced degradation studies are non-negotiable for validating the stability-indicating nature of the analytical method, as per ICH guidelines.[10][11][12]

By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently establish a reliable analytical standard and a validated method for the control of this critical process-related impurity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])

  • Synthesis, Identification and Charcaterization of Potential impurities of Pomalidomide. ResearchGate. ([Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. ([Link])

  • Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. National Center for Biotechnology Information. ([Link])

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. ([Link])

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. ([Link])

  • USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. ([Link])

  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. PubMed Central. ([Link])

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. ([Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. ([Link])

  • Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. PubMed. ([Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

Sources

A Senior Application Scientist's Guide to the Purity Assessment of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (CAS 15784-35-7), a phthalimide derivative with a nitroaromatic moiety.[1][2] The presence of impurities, even in trace amounts, can significantly impact biological activity and toxicological profiles. Therefore, a robust, multi-faceted analytical strategy is essential.

This document is structured to provide researchers, quality control analysts, and drug development professionals with both the theoretical grounding and practical protocols necessary to implement a comprehensive purity assessment program. We will explore the likely impurity landscape based on synthetic routes and then compare the utility of various analytical techniques, from chromatography to spectroscopy and elemental analysis, providing the "why" behind the "how" for each experimental choice.

Understanding the Impurity Landscape

The purity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is intrinsically linked to its synthesis. A common synthetic pathway involves the reaction of 4-Nitrophthalic acid or its anhydride with glycine.

Anticipated Impurities:

  • Starting Materials: Unreacted 4-nitrophthalic acid[3] and glycine.

  • Isomeric Impurities: The synthesis of 4-nitrophthalic acid often begins with the nitration of phthalic anhydride, which can also produce 3-nitrophthalic acid.[4][5] This isomeric impurity can lead to the formation of the corresponding a-(3-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

  • By-products: Incomplete cyclization could leave phthalamic acid intermediates.

  • Degradation Products: The nitro group can be susceptible to reduction, and the imide and carboxylic acid functionalities can undergo hydrolysis under certain pH and temperature conditions.

  • Residual Solvents: Solvents used during synthesis and recrystallization (e.g., acetic acid, ethanol, dimethylformamide).

The following diagram illustrates the logical flow for a comprehensive purity assessment, emphasizing an orthogonal approach where the weaknesses of one method are compensated for by the strengths of another.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Orthogonal & Confirmatory Techniques cluster_3 Final Purity Declaration A Test Article: a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid B Accurate Weighing & Dissolution in Appropriate Solvent (e.g., ACN, MeOH, DMSO) A->B C HPLC-UV/DAD (Primary Assay & Impurity Profile) B->C Inject for Separation D qNMR (Absolute Purity, No Reference Standard Needed) B->D Prepare with Internal Standard E Elemental Analysis (CHN Confirmation) B->E Submit for Combustion F TGA (Residual Solvents, Inorganic Impurities) B->F Analyze Thermal Decomposition G Consolidated Purity Report (Mass Balance) C->G Purity by Area % & Impurity Identification D->G Absolute Molar Purity E->G Elemental Composition vs. Theoretical F->G Non-volatile & Solvent Content

Caption: Orthogonal workflow for purity assessment.

Comparative Guide to Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different physicochemical principles, is the cornerstone of a trustworthy assessment.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase.Primary assay for purity (area percent) and profiling of organic impurities.High sensitivity and resolution for separating structurally similar compounds (e.g., isomers).[6][7]Requires a reference standard for identity confirmation and quantitative accuracy; assumes all impurities have similar response factors to the main peak.
qNMR Signal intensity is directly proportional to the number of nuclei.[8][9]Absolute quantitative analysis without needing a specific reference standard for the analyte.[10][11]Provides structural confirmation and absolute purity in a single experiment; equimolar response.[11][12]Lower sensitivity than HPLC; requires careful sample preparation and a certified internal standard.[8][12]
Elemental Analysis Combustion of the sample to convert elements into simple gases for detection.[13]Confirms the elemental composition (C, H, N) matches the theoretical formula.Provides fundamental confirmation of the compound's identity and is a good check for inorganic impurities.[14][15]Insensitive to isomeric or organic impurities with the same elemental composition; requires high sample purity for meaningful results (typically within ±0.4%).[16]
TGA Measures mass change as a function of temperature in a controlled atmosphere.[17][18]Quantifies residual solvents, water content, and non-volatile (inorganic) impurities.[19]Highly accurate for determining the total volatile and non-volatile content.[20][21]Cannot differentiate between different volatile components (e.g., water vs. methanol); provides no structural information.

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

Causality: HPLC is the workhorse for purity analysis due to its exceptional ability to separate closely related species.[22] The nitroaromatic and phthalimide chromophores in the target molecule absorb strongly in the UV range, making UV/DAD detection highly sensitive. A C18 column is chosen for its versatility in reversed-phase chromatography, effectively retaining and separating moderately polar organic molecules. The mobile phase gradient (water/acetonitrile with formic acid) is designed to first elute polar impurities and then ramp up the organic content to elute the main compound and any less polar impurities. Formic acid improves peak shape by suppressing the ionization of the carboxylic acid group.

Self-Validation: The protocol includes a System Suitability Test (SST) as mandated by pharmacopeial guidelines (e.g., USP <621>).[23] This ensures the chromatographic system (resolution, peak tailing, and reproducibility) is performing adequately before sample analysis.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0 25
      20 80
      25 80
      26 25

      | 30 | 25 |

    • Flow Rate: 1.0 mL/min.[24]

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm for quantification, with full spectrum (210-400 nm) collection for peak purity analysis.[24]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the test article and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute 1 mL of the stock solution to 100 mL with a 50:50 mixture of Mobile Phase A and B to create a 10 µg/mL working solution.

  • System Suitability Test (SST):

    • Prepare a solution containing the main compound and a known, closely eluting impurity (e.g., the 3-nitro isomer, if available).

    • Inject five replicate injections.

    • Acceptance Criteria: RSD for peak area <2.0%; USP tailing factor for the main peak <1.5; Resolution between the two peaks >2.0.

  • Analysis & Calculation:

    • Inject the working solution.

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Use the DAD data to perform peak purity analysis on the main peak to check for co-eluting impurities.

HPLC_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) B Prepare Sample (10 ug/mL in 50:50 A:B) C Equilibrate HPLC System & Column D Perform System Suitability Test (SST) E Inject Sample D->E If SST Passes F Acquire Data (DAD @ 254nm, 210-400nm) E->F G Integrate Chromatogram F->G H Calculate Purity (Area % Report) G->H I Perform Peak Purity Analysis G->I

Caption: High-level workflow for HPLC-DAD analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Causality: qNMR is a primary ratio method, meaning the signal integral is directly proportional to the molar quantity of the nuclei, irrespective of the molecule's structure.[9][10][11] This allows for the determination of absolute purity by comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and weight. We select ¹H NMR as it is highly sensitive and protons are abundant in the target molecule.[12] Maleic acid is chosen as an internal standard because it is stable, non-volatile, has a simple spectrum with a sharp singlet that does not overlap with the analyte's aromatic or methylene signals, and is highly soluble in DMSO-d₆, a suitable solvent for the analyte.

Self-Validation: The protocol's trustworthiness is ensured by using a certified (SI-traceable) internal standard, strict control over experimental parameters (like a long relaxation delay, T1), and checking for signal overlap.

Protocol:

  • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision probe.

  • Materials:

    • Analyte: a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

    • Internal Standard (IS): Certified Maleic Acid (known purity, e.g., 99.95%).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte into an NMR tube. Record the mass (mₐ).

    • Accurately weigh ~10 mg of the certified Maleic Acid internal standard into the same NMR tube. Record the mass (mₛₜᏧ).

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically >30 seconds for accurate quantification).

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio > 250:1 for integrated peaks).

    • Acquisition Time: ~4 seconds.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methylene protons, -CH₂-). Let this integral be Iₐ.

    • Integrate the signal for the internal standard (the two vinyl protons of maleic acid). Let this integral be IₛₜᏧ.

    • Calculate the purity (Pₐ) using the following equation:[12] Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ Where:

      • Nₐ: Number of protons for the analyte signal (2 for -CH₂-).

      • NₛₜᏧ: Number of protons for the standard signal (2 for maleic acid).

      • Mₐ: Molar mass of the analyte (250.16 g/mol ).[1]

      • MₛₜᏧ: Molar mass of the standard (116.07 g/mol ).

      • PₛₜᏧ: Purity of the internal standard (e.g., 99.95%).

Elemental Analysis (CHN)

Causality: Elemental analysis provides a fundamental check on the empirical formula of a synthesized compound.[13][14] It works by combusting a small, precisely weighed amount of the sample, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then quantified. The resulting mass percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₀H₆N₂O₆). A close match (typically within ±0.4%) provides strong evidence that the bulk of the sample consists of the target compound.[16][25]

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents, which contain C and H and would skew the results.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis:

    • Submit ~2-3 mg of the dried sample for combustion analysis.

    • The instrument will provide the weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Calculation & Comparison:

    • Theoretical Values for C₁₀H₆N₂O₆ (MW = 250.16):

      • %C = (10 * 12.011) / 250.16 = 48.01%

      • %H = (6 * 1.008) / 250.16 = 2.42%

      • %N = (2 * 14.007) / 250.16 = 11.20%

    • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.

Conclusion and Recommendations

The purity assessment of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid demands a multi-technique, orthogonal approach.

  • Primary Assay: HPLC-DAD should be used as the primary method for routine purity checks and for the detection and quantification of process-related impurities and degradation products. Its high resolution is critical for separating potential isomers.

  • Absolute Purity: qNMR is highly recommended for the definitive determination of absolute purity, especially for qualifying reference standards or for batches intended for critical applications. Its equimolar response provides a more accurate mass purity value than HPLC's area percent method.

  • Identity Confirmation: Elemental Analysis serves as an essential, independent confirmation of the compound's elemental composition, ensuring the absence of significant inorganic impurities or structural misidentification.

  • Non-Volatile/Solvent Content: TGA should be employed to quantify residual water and solvents, which are not detected by HPLC or qNMR but contribute to the overall mass.

By integrating the results from these distinct analytical methodologies, a comprehensive and trustworthy purity value can be assigned. This rigorous approach ensures that the material meets the stringent quality standards required in research and pharmaceutical development, ultimately safeguarding the integrity of subsequent experimental results and applications.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available from: [Link]

  • Elemental analysis. Wikipedia. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Published May 6, 2021. Available from: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available from: [Link]

  • Thermogravimetric Analysis (TGA). Auriga Research. Available from: [Link]

  • What is qNMR (quantitative NMR)? JEOL Ltd. Available from: [Link]

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Published August 25, 2020. Available from: [Link]

  • Thermogravimetric Analysis (TGA). Prime Process Safety Center. Available from: [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Omega. Published March 1, 2022. Available from: [Link]

  • Purity Analysis of Inorganic Compounds Using TGA Crucibles. Red Thermo. Published May 16, 2023. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available from: [Link]

  • Thermogravimetric analysis. Wikipedia. Available from: [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Published November 2021. Available from: [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Published August 22, 2021. Available from: [Link]

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Institutes of Health. Published online 2019. Available from: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. Published December 10, 2025. Available from: [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]

  • Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. Available from: [Link]

  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. PubMed Central. Published online 2017. Available from: [Link]

  • Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Applied Chemistry. Published February 26, 2018. Available from: [Link]

  • Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • Process for separating mixtures of 3- and 4-nitrophthalic acid. Google Patents.
  • 4-nitrophthalic acid. Organic Syntheses Procedure. Available from: [Link]

  • 4-NITROPHTHALIC ACID (FOR SYNTHESIS). Suvchem Laboratory Chemicals. Available from: [Link]

  • (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID [15784-35-7]. Chemsigma. Available from: [Link]

  • An improved process for synthesis of lenalidomide. Google Patents.
  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. AHH Chemical Co., Ltd. Available from: [Link]

Sources

A Comparative Guide to α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and Other Nitro Compounds for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and synthetic building blocks is paramount to experimental success. This guide provides an in-depth technical comparison of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid against other nitro compounds, offering insights into its potential applications and performance characteristics. While direct comparative experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information on its core structural motifs to provide a robust predictive analysis of its properties and utility.

Introduction to α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid: A Molecule of Interest

α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, with a molecular formula of C₁₀H₆N₂O₆ and a molecular weight of 250.16 g/mol , is a derivative of 4-nitrophthalimide.[1][2] Its structure is characterized by a phthalimide core, a strongly electron-withdrawing nitro group on the aromatic ring, and an acetic acid substituent attached to the nitrogen atom. This unique combination of functional groups suggests its potential utility in several research areas, including medicinal chemistry, organic synthesis, and as a molecular probe.

The 4-nitrophthalimide core is a well-established pharmacophore and a versatile synthetic intermediate. The nitro group significantly influences the electronic properties of the phthalimide ring system, enhancing its electrophilicity and modulating its potential as a fluorescence quencher. The acetic acid moiety provides a handle for further chemical modifications and can influence the molecule's solubility and biological interactions.

Comparative Analysis: Performance in Fluorescence Quenching

The efficiency of fluorescence quenching is often quantified by the Stern-Volmer constant (KSV). A higher KSV value indicates a more efficient quenching process. The mechanism of quenching can be either static, involving the formation of a non-fluorescent complex between the fluorophore and the quencher, or dynamic, resulting from collisional deactivation of the excited state.

Nitro CompoundFluorophoreStern-Volmer Constant (KSV) (M⁻¹)Limit of Detection (LOD) (M)Reference
2,4,6-Trinitrotoluene (TNT)CdSe Quantum Dots-10⁻⁶ - 10⁻⁷[1]
2,4-Dinitrotoluene (DNT)CdSe Quantum Dots-10⁻⁶ - 10⁻⁷[1]
Nitrobenzene (NB)CdSe Quantum Dots-10⁻⁶ - 10⁻⁷[1]
2,4,6-Trinitrophenol (TNP)PANI-Ag Composite0.1037 x 10⁶5.58 x 10⁻⁷[4]
Dinitrobenzene (DNB)PANI-Ag Composite0.161 x 10⁴23.30 x 10⁻⁶[4]

Data for α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is not available for direct comparison.

Based on the structure of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, the 4-nitrophthalimide moiety is expected to be an effective fluorescence quencher due to the presence of the electron-deficient nitroaromatic system. The quenching efficiency would likely be comparable to or potentially greater than that of nitrobenzene due to the additional electron-withdrawing effect of the phthalimide carbonyl groups.

Applications in Medicinal Chemistry and Organic Synthesis

The phthalimide group is a common protecting group for primary amines in organic synthesis, and N-substituted phthalimides are precursors to a wide range of biologically active molecules. The presence of the nitro group on the phthalimide ring in α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid opens up further synthetic possibilities.

For instance, derivatives of 4-nitrophthalimide have been investigated for their anticonvulsant properties.[5][6] The core structure of our topic molecule is also a key component in the synthesis of lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. Specifically, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione is a direct precursor to lenalidomide.[4][6][7][8][9][10][11][12] This highlights the pharmaceutical relevance of the 4-nitroisoindoline-1,3-dione scaffold.

The acetic acid side chain of α-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid provides a carboxylic acid functional group that can be readily converted to other functional groups, such as esters, amides, or acid chlorides. This allows for the facile conjugation of the 4-nitrophthalimide moiety to other molecules of interest, such as peptides, proteins, or fluorescent labels.

Experimental Protocols

Synthesis of the Core Structure: 4-Nitrophthalimide

A reliable method for the synthesis of 4-nitrophthalimide, the core of our target molecule, is through the nitration of phthalimide.[3]

Materials:

  • Phthalimide

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Ice

  • 95% Ethyl alcohol

  • Beakers, Büchner funnel, filter cloth, stirring apparatus

Procedure:

  • In a 3-L beaker, carefully add 240 cm³ of fuming nitric acid to 1.4 L of concentrated sulfuric acid while cooling in an ice bath.

  • Once the temperature of the acid mixture reaches 12°C, add 200 g of phthalimide with vigorous stirring, maintaining the temperature between 10°C and 15°C.

  • Allow the reaction mixture to warm to room temperature overnight as the ice melts.

  • Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring, ensuring the temperature does not exceed 20°C.

  • Filter the crude product using a Büchner funnel and press the cake as dry as possible.

  • Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

  • Dry the crude product in the air. The expected melting point is 185–190°C.

  • Purify the crude product by recrystallization from 3 to 3.2 L of 95% ethyl alcohol to yield 4-nitrophthalimide with a melting point of 198°C.[3]

Synthesis_of_4_Nitrophthalimide Phthalimide Phthalimide Nitration Nitration (10-15°C) Phthalimide->Nitration Mixed_Acid Fuming HNO₃ + Conc. H₂SO₄ Mixed_Acid->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Filtration Filtration Quenching->Filtration Washing Washing (Ice Water) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (95% Ethanol) Drying->Recrystallization Product 4-Nitrophthalimide Recrystallization->Product

Caption: Workflow for the synthesis of 4-nitrophthalimide.

Protocol for a Representative Fluorescence Quenching Assay

This protocol describes a general procedure for evaluating the fluorescence quenching ability of a nitroaromatic compound using a fluorophore like anthracene.

Materials:

  • Anthracene (fluorophore)

  • Nitroaromatic compound (quencher)

  • Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of anthracene in the chosen solvent at a known concentration.

  • Prepare a series of stock solutions of the nitroaromatic quencher at different concentrations.

  • In a series of cuvettes, add a fixed volume of the anthracene stock solution.

  • To each cuvette, add increasing volumes of the quencher stock solution to achieve a range of quencher concentrations.

  • Bring the final volume in each cuvette to be the same by adding the solvent.

  • Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength for anthracene is typically around 360 nm, and the emission is monitored around 404 nm.[3]

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

  • Determine the Stern-Volmer constant (KSV) from the slope of the linear portion of the plot according to the equation: I₀/I = 1 + KSV[Q].

Fluorescence_Quenching_Assay cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fluorophore_Stock Prepare Fluorophore Stock Solution Mix_Solutions Mix Fluorophore and Varying [Quencher] Fluorophore_Stock->Mix_Solutions Quencher_Stocks Prepare Serial Dilutions of Quencher Quencher_Stocks->Mix_Solutions Measure_Fluorescence Measure Emission Spectra Mix_Solutions->Measure_Fluorescence SV_Plot Construct Stern-Volmer Plot (I₀/I vs. [Q]) Measure_Fluorescence->SV_Plot Calculate_KSV Determine K_SV from Slope SV_Plot->Calculate_KSV

Sources

A Comparative Efficacy Analysis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid as a Putative Cereblon E3 Ligase Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy has been revolutionized by the advent of molecules that can hijack the cell's own protein disposal machinery. Among these, the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide stand out for their clinical success in treating multiple myeloma and other hematological malignancies.[1][2] Their mechanism of action, which remained a puzzle for decades, was ultimately elucidated as the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] These drugs act as "molecular glues," altering the substrate specificity of CRBN to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are not native targets of the ligase.[3]

This guide introduces a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (henceforth referred to as Compound X ), a novel molecule sharing the critical phthalimide core structure of established IMiDs. While direct experimental data on Compound X is scarce, its structural analogy to potent CRBN modulators provides a strong rationale for investigating its potential efficacy.

This document serves as a comprehensive guide for researchers, outlining a proposed series of comparative studies to evaluate Compound X's performance against the benchmark agents lenalidomide and pomalidomide. We will delve into the hypothesized mechanism, provide detailed experimental protocols for its validation, and present a framework for interpreting the resulting data. The objective is to furnish drug development professionals with a rigorous, hypothesis-driven roadmap for assessing the therapeutic potential of this novel chemical entity.

Hypothesized Mechanism of Action: Modulation of the CRL4-CRBN E3 Ligase

We hypothesize that Compound X functions as a CRBN E3 ligase modulator. The core of this mechanism is the CRL4-CRBN complex, which consists of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[5] In its basal state, this complex targets endogenous substrates for degradation.

IMiDs like lenalidomide and pomalidomide bind to a specific pocket on CRBN.[1] This binding event creates a new protein interface on the CRBN surface, which has a high affinity for specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] These factors are critical for the survival of multiple myeloma cells.[6][8] The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The depletion of these transcription factors results in downstream anti-proliferative and immunomodulatory effects, including the induction of Interleukin-2 (IL-2) secretion from T-cells.[6][9]

The structural features of Compound X—specifically the phthalimide ring—suggest it will engage the CRBN binding pocket. The 4-nitro and N-acetic acid substitutions represent key chemical differences whose impact on binding affinity and neosubstrate recruitment specificity must be experimentally determined.

IMiD_Mechanism_of_Action cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 Recruits (Altered Specificity) CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 MM_Cell_Apoptosis Multiple Myeloma Cell Apoptosis T_Cell_Activation T-Cell Activation (IL-2 Secretion) Compound_X Compound X (or Lenalidomide) Compound_X->CRBN Binds to IKZF1_IKZF3->MM_Cell_Apoptosis Depletion leads to IKZF1_IKZF3->T_Cell_Activation Depletion leads to Proteasome 26S Proteasome IKZF1_IKZF3->Proteasome Targeted for Degradation Ub Ubiquitin Ub->IKZF1_IKZF3 Polyubiquitination Proteasome->IKZF1_IKZF3 Degradation

Caption: Hypothesized mechanism of Compound X as a Cereblon E3 ligase modulator.

Proposed Experimental Workflow for Comparative Efficacy

To systematically evaluate Compound X, we propose a multi-phase experimental plan designed to validate its mechanism of action and quantify its efficacy relative to lenalidomide and pomalidomide.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: Synthesis & Characterization Phase2 Phase 2: Biochemical & Mechanistic Validation Phase1->Phase2 P1_A Synthesis of Compound X P1_B Purity & Structural Confirmation (NMR, LC-MS, HPLC) Phase3 Phase 3: Cellular Efficacy Profiling Phase2->Phase3 P2_A Cereblon Binding Assay (TR-FRET / FP) P2_B In Vitro Ubiquitination Assay P2_C Neosubstrate Degradation (Western Blot for IKZF1/3) Phase4 Phase 4: Comparative Data Analysis Phase3->Phase4 P3_A Anti-Proliferative Assays (MM Cell Lines) P3_B Immunomodulatory Assays (PBMCs) P1_A->P2_A P1_B->P2_A P2_A->P2_B P2_B->P2_C P2_C->P3_A P2_C->P3_B P3_A->Phase4 P3_B->Phase4

Caption: A four-phase workflow for the comparative evaluation of Compound X.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Protocol 1: Cereblon Binding Affinity Assay (TR-FRET)

This competitive assay quantifies the binding affinity of test compounds to the CRBN-DDB1 complex. It relies on the displacement of a fluorescently-labeled thalidomide tracer, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[10][11]

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA). Reconstitute recombinant GST-tagged human Cereblon/DDB1 protein complex, Terbium (Tb)-conjugated anti-GST antibody, and a fluorescently-labeled thalidomide analog (tracer).

  • Compound Dilution: Perform a serial dilution of Compound X, lenalidomide, and pomalidomide (e.g., from 100 µM to 1 pM) in assay buffer containing a constant percentage of DMSO.

  • Assay Plate Setup: In a 384-well low-volume white plate, add 5 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "maximum inhibition" (high concentration of unlabeled thalidomide) controls.

  • Protein Addition: Add 5 µL of the CRBN/DDB1 protein complex to each well.

  • Detection Reagent Addition: Add 10 µL of a pre-mixed solution containing the Tb-anti-GST antibody and the fluorescent tracer.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Protocol 2: IKZF1/IKZF3 Degradation Assay (Western Blot)

This assay directly measures the primary mechanistic outcome: the degradation of neosubstrates IKZF1 and IKZF3 in a relevant cellular context.[12][13]

Methodology:

  • Cell Culture: Culture human multiple myeloma (MM) cell lines (e.g., MM.1S, RPMI-8226) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Treat with a range of concentrations of Compound X, lenalidomide, pomalidomide, or DMSO vehicle control for various time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize IKZF1 and IKZF3 levels to the loading control and express as a percentage of the DMSO-treated control. Calculate the DC50 (concentration required to degrade 50% of the protein) for each compound.

Protocol 3: Anti-Proliferative Assay (CellTiter-Glo®)

This assay assesses the downstream functional consequence of IKZF1/3 degradation on the viability of multiple myeloma cells.[14][15]

Methodology:

  • Cell Seeding: Seed MM cells (e.g., MM.1S, RPMI-8226) into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 50 µL of culture medium.

  • Compound Addition: Add 50 µL of medium containing serial dilutions of Compound X, lenalidomide, and pomalidomide. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to DMSO-treated controls and plot cell viability against compound concentration. Calculate the IC50 value for each compound using a non-linear regression model.

Protocol 4: Immunomodulatory Assays (Cytokine Secretion)

This protocol evaluates the ability of the compounds to modulate T-cell activity, a key immunomodulatory effect of IMiDs.[16][17]

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Resuspend PBMCs in RPMI-1640 medium. Plate the cells in 96-well plates and treat with serial dilutions of Compound X, lenalidomide, and pomalidomide.

  • Stimulation:

    • For TNF-α Suppression: Co-stimulate cells with lipopolysaccharide (LPS) at 1 µg/mL. Incubate for 18-24 hours.

    • For IL-2 Induction: Co-stimulate cells with an anti-CD3 antibody (e.g., OKT3) coated on the plate. Incubate for 48-72 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Quantification (ELISA):

    • Coat ELISA plates with capture antibodies for either TNF-α or IL-2.

    • Add diluted supernatants and standards to the wells.

    • Perform the ELISA according to the manufacturer's instructions, involving sequential steps of adding a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[18]

    • Measure absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the concentration of TNF-α or IL-2 in each sample.

    • For TNF-α, calculate the IC50 for inhibition.

    • For IL-2, calculate the EC50 for induction.

Comparative Data Presentation

The data generated from the proposed experiments should be summarized in clear, comparative tables to facilitate the evaluation of Compound X against established benchmarks.

Table 1: Comparative Biochemical Potency

Compound CRBN Binding IC50 (nM) IKZF1 Degradation DC50 (nM) (MM.1S, 24h) IKZF3 Degradation DC50 (nM) (MM.1S, 24h)
Compound X Experimental Value Experimental Value Experimental Value
Lenalidomide Experimental Value Experimental Value Experimental Value

| Pomalidomide | Experimental Value | Experimental Value | Experimental Value |

Table 2: Comparative Cellular Efficacy

Compound Anti-Proliferation IC50 (nM) (MM.1S, 72h) Anti-Proliferation IC50 (nM) (RPMI-8226, 72h) TNF-α Inhibition IC50 (nM) (LPS-stimulated PBMCs) IL-2 Induction EC50 (nM) (αCD3-stimulated PBMCs)
Compound X Experimental Value Experimental Value Experimental Value Experimental Value
Lenalidomide Experimental Value Experimental Value Experimental Value Experimental Value

| Pomalidomide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. By systematically comparing its biochemical and cellular activities to those of lenalidomide and pomalidomide, researchers can generate the critical data needed to assess its potential as a next-generation CRBN modulator.

Favorable outcomes—such as increased binding affinity, more potent or rapid degradation of IKZF1/3, or a superior anti-proliferative profile—would provide a strong rationale for advancing Compound X into further studies. These would include assessing its degradation profile against a wider panel of proteins to identify potential novel neosubstrates, evaluating its efficacy in in vivo multiple myeloma xenograft models, and conducting comprehensive pharmacokinetic and toxicology studies. The structure-activity relationship insights gained from the unique 4-nitro and N-acetic acid substitutions could also guide the design of future, even more potent and selective, E3 ligase modulators.

References

  • Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.
  • Eastwood, F. W. (1999). Recent Developments in the Use of N-Phthaloyl-Amino Acid Derivatives in Synthesis. Molecules, 4(3), 88-105.
  • Wikipedia. (2024). Cereblon E3 ligase modulator. Retrieved from [Link]

  • Lu, G., Middleton, R. E., Sun, H., Naniong, M., Ott, C. J., Mitsiades, C. S., ... & Kaelin, W. G. (2014). The myeloma drug lenalidomide promotes the ubiquitination and degradation of Ikaros and Aiolos. Science, 343(6168), 305-309.
  • Taylor & Francis Online. (2018). Facile, Expeditious and Cost-effective Preparation of N-Phthaloyl (S)-Amino Acids and Their in silico Activities against Staphylococcus Aureus. Retrieved from [Link]

  • Gandhi, A. K., Kang, J., Havens, C. G., Conklin, T., Ning, Y., Wu, L., ... & Schafer, P. H. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN.
  • Nefkens, G. H. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation.
  • Matyskiela, M. E., Clayton, T., Thompson, J. W., Carroll, C., Bateman, L., LeBrun, L., & Chamberlain, P. P. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. In Protein Degradation with New Chemical Modalities (pp. 94-114). Royal Society of Chemistry.
  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
  • Drugs.com. (2023). Lenalidomide vs Pomalidomide Comparison. Retrieved from [Link]

  • Han, L., Atadja, P., & Chen, L. (2016). Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays. Journal of immunological methods, 435, 43-48.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrophthalic anhydride. Retrieved from [Link]

  • Lier, S., Sellmer, A., Orben, F., Heinzlmeir, S., Kuster, B., & Schramm, A. (2022). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorganic chemistry, 119, 105505.
  • Scientist.com. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitrophthalic acid. Retrieved from [Link]

  • Leleu, X., Cavo, M., O'Dwyer, M., Tyre, H., Suzuki, K., Hungria, V., ... & Rifkin, R. M. (2023). A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure. Clinical Lymphoma, Myeloma and Leukemia, 23(8), 616-624.
  • Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
  • Agilent. (2022). Stimulation of IL-2 Secretion in Human Lymphocytes. Retrieved from [Link]

  • Hari, P., Romanus, D., McCurdy, A., Li, A., & Bhor, M. (2020). A real-world comparative analysis of pomalidomide (POM) and other antimyeloma treatments following lenalidomide (LEN) discontinuation among patients with multiple myeloma. Journal of Clinical Oncology, 38(15_suppl), e19337-e19337.
  • EOCCO. (2023). lenalidomide (Revlimid®), pomalidomide (Pomalyst®), thalidomide (Thalomid®) Prior Authorization Criteria. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. Retrieved from [Link]

  • Hayden, P. J., B-cell malignancies, G., & Siris, J. H. (2015). Analysis of the anti-proliferative and the pro-apoptotic efficacy of Syk inhibition in multiple myeloma. PloS one, 10(8), e0135306.
  • ASCO Publications. (2020). A real-world comparative analysis of pomalidomide (POM) and other antimyeloma treatments following lenalidomide (LEN) discontinuation among patients with multiple myeloma. Retrieved from [Link]

  • Yang, J., Tang, W., Zuo, Y., Wang, J., & Wang, C. (2019). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv, 709146.
  • Wang, L., Zhang, H., Liu, C., Hsieh, M., & Xia, M. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of visualized experiments : JoVE, (51), 2781.
  • Shanghai VKEY Biotechnologies Co.,Ltd. (n.d.). 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development!. Retrieved from [Link]

  • Cole, R. H., Zlitni, A., & Quake, S. R. (2015). IL-2 Secretion-based Sorting of Single T Cells Using High-Throughput Microfluidic On-Cell Cytokine Capture.
  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. Retrieved from [Link]

  • Sharma, R., Kim, S. H., & Kim, W. Y. (2018). In vitro Auto- and Substrate-Ubiquitination Assays. Bio-protocol, 8(12), e2895.
  • Liu, T., Zhang, Y., Liu, Y., Li, C., & Li, W. (2021). Glaucocalyxin A suppresses multiple myeloma progression in vitro and in vivo through inhibiting the activation of STAT3 signaling pathway.
  • ResearchGate. (n.d.). Antiproliferative effect of polyphenols on the MM cell lines. (A)... | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (n.d.). US3887588A - Process for making nitrophthalic anhydrides.
  • ResearchGate. (n.d.). Chemical structures of representative CRBN modulators. CRBN, cereblon - Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. Retrieved from [Link]

  • Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Chauhan, D., Singh, A. V., Brahmandam, M., Podar, K., Hideshima, T., Richardson, P., ... & Anderson, K. C. (2007). CD28-mediated regulation of multiple myeloma cell proliferation and survival. Blood, 109(11), 4697-4705.
  • Kim, H. S., Lee, J. Y., Park, C., Lee, H., Kim, H. R., & Kim, H. R. (2022). Radotinib inhibits multiple myeloma cell proliferation via suppression of STAT3 signaling. PloS one, 17(5), e0267795.
  • Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science (New York, N.Y.), 343(6168), 301.
  • Wang, J., Zhang, X., Chen, Y., Yu, H., Zhang, J., & Zhang, T. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. International journal of molecular sciences, 24(13), 11048.

Sources

A Comparative Guide to the Biological Validation of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Phthalimide Derivative

In the landscape of contemporary drug discovery, the phthalimide scaffold represents a privileged structure, most notably embodied by thalidomide and its second-generation analogs, lenalidomide and pomalidomide. These agents, collectively known as immunomodulatory drugs (IMiDs), have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[1][2] Their mechanism of action, which involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues for targeted protein degradation.[2][3][4] The subject of this guide, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, hereafter referred to as "Compound X," is a novel phthalimide derivative. While direct biological data for Compound X is not extensively published, its structural features—a phthalimide core, a nitro group on the isoindoline ring, and an acetic acid moiety—suggest a strong potential for biological activity analogous to that of established IMiDs.

This guide provides a comprehensive framework for the validation of Compound X's biological activity. It is designed for researchers in drug development and chemical biology, offering a comparative analysis with established IMiDs and detailed protocols for a tiered experimental approach.

Section 1: The Rationale for Validation - Structural Analogy to IMiDs

The core hypothesis for Compound X's activity is its structural similarity to thalidomide and its analogs. The phthalimide ring is a critical pharmacophoric element for binding to Cereblon.[5] Modifications to this core structure, such as the nitro group and the N-acetic acid substituent in Compound X, are anticipated to modulate its binding affinity for CRBN and its subsequent substrate specificity, potentially leading to a unique therapeutic profile.

Comparative Compounds:

For the purpose of this validation guide, the primary comparators will be:

  • Thalidomide: The parent compound of the IMiD class.

  • Lenalidomide: A more potent analog with a distinct clinical profile.

  • Pomalidomide: Another potent analog with activity in lenalidomide-refractory patients.[6]

These compounds provide a well-characterized baseline for assessing the immunomodulatory, anti-proliferative, and anti-angiogenic potential of Compound X.

The Central Mechanism: Cereblon-Mediated Protein Degradation

The established mechanism for IMiDs involves their binding to the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[2][4] This degradation is a key driver of the anti-myeloma and immunomodulatory effects of IMiDs.

Therefore, the initial and most critical step in validating Compound X is to ascertain its interaction with Cereblon.

Caption: Proposed mechanism of action for Compound X.

Section 2: Tiered Experimental Validation Strategy

A phased approach is recommended to systematically evaluate the biological activity of Compound X.

Tier 1: Target Engagement and Primary Cellular Effects

The initial set of experiments aims to answer two fundamental questions:

  • Does Compound X bind to Cereblon?

  • Does this binding lead to downstream immunomodulatory effects characteristic of IMiDs?

Experiment 1.1: Cereblon Binding Assay

  • Objective: To determine if Compound X directly engages with the CRBN E3 ligase complex.

  • Methodology: A competitive binding assay, such as a Fluorescence Polarization (FP) assay or a cell-based target engagement assay, can be employed.[3][7]

    • Principle: A fluorescently labeled tracer compound with known affinity for CRBN is used. Unlabeled ligands (Compound X and comparators) are added at increasing concentrations to compete with the tracer for binding to purified CRBN protein or CRBN in cell lysates. A decrease in the polarized fluorescence signal indicates displacement of the tracer and binding of the test compound.

  • Data Output: IC50 values representing the concentration of the compound required to displace 50% of the tracer. This will allow for a direct comparison of binding affinity between Compound X, thalidomide, lenalidomide, and pomalidomide.

Experiment 1.2: Immunomodulatory Activity - TNF-α Inhibition

  • Objective: To assess the functional consequence of CRBN binding on a key cytokine. IMiDs are known to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[8]

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α.

    • Protocol:

      • Isolate human PBMCs from healthy donor blood.

      • Pre-incubate PBMCs with a range of concentrations of Compound X and comparator drugs for 2 hours.

      • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

      • Collect the cell culture supernatant.[9][10]

      • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[11][12][13]

  • Data Output: IC50 values for the inhibition of TNF-α production.

CompoundPredicted CRBN Binding Affinity (IC50)Predicted TNF-α Inhibition (IC50)
Compound X To be determinedTo be determined
Thalidomide ~1-10 µM~1-5 µM
Lenalidomide ~0.1-1 µM~0.1-0.5 µM
Pomalidomide ~0.01-0.1 µM~0.01-0.1 µM

Table 1: Expected comparative data from Tier 1 experiments.

Tier 2: Anti-Proliferative and Pro-Apoptotic Activity

If Compound X demonstrates CRBN binding and immunomodulatory activity, the next step is to evaluate its anti-cancer potential, particularly in hematological malignancies.

Experiment 2.1: Anti-Proliferative Effects in Multiple Myeloma Cell Lines

  • Objective: To determine if Compound X inhibits the growth of multiple myeloma cells.

  • Methodology: Cell viability assays (e.g., MTS or CellTiter-Glo®).

    • Protocol:

      • Seed multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in 96-well plates.

      • Treat the cells with a serial dilution of Compound X and comparators for 72 hours.

      • Measure cell viability using a suitable reagent.

  • Data Output: GI50 (concentration for 50% growth inhibition) values.

Experiment 2.2: Induction of Apoptosis

  • Objective: To determine if the growth inhibition is due to the induction of programmed cell death.

  • Methodology: Flow cytometry analysis of Annexin V and Propidium Iodide (PI) staining.

    • Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Data Output: Percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Tier 3: Mechanistic Validation and Broader Biological Profiling

Positive results in the preceding tiers warrant a deeper investigation into the mechanism of action and a broader assessment of biological effects.

Experiment 3.1: NF-κB Pathway Modulation

  • Objective: To investigate the effect of Compound X on the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[14]

  • Methodology: NF-κB Luciferase Reporter Assay.[15][16]

    • Protocol:

      • Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[17]

      • Pre-treat the cells with Compound X and comparators.

      • Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or PMA).[18]

      • Lyse the cells and measure luciferase activity.

  • Data Output: A dose-response curve showing the inhibition of NF-κB-driven luciferase expression.

Experiment 3.2: Anti-Angiogenic Potential

  • Objective: To assess the ability of Compound X to inhibit the formation of new blood vessels, a hallmark of cancer and a known activity of thalidomide.[1][19]

  • Methodology: In vitro angiogenesis assays, such as the tube formation assay.[20][21]

    • Protocol:

      • Coat a 96-well plate with Matrigel.

      • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel in the presence of various concentrations of Compound X or comparators.

      • Incubate for 6-18 hours to allow for the formation of capillary-like structures.

      • Visualize and quantify the tube network (e.g., total tube length, number of junctions).[22]

  • Data Output: Quantitative analysis of the inhibition of tube formation.

Caption: Tiered experimental workflow for validation.

Section 3: Conclusion and Future Directions

This guide outlines a systematic and robust strategy for validating the biological activity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. By employing a tiered approach that begins with target engagement and progresses to functional cellular and mechanistic assays, researchers can efficiently characterize this novel compound. The comparative framework, using thalidomide and its analogs as benchmarks, will provide critical context for interpreting the experimental data.

Positive outcomes from this validation cascade would position Compound X as a promising candidate for further preclinical development. Subsequent studies could explore its in vivo efficacy in animal models of multiple myeloma and other cancers, as well as a comprehensive safety and toxicology profile. The unique structural modifications of Compound X may confer a novel therapeutic window, potentially overcoming resistance mechanisms to existing IMiDs and expanding the clinical utility of this important class of drugs.

References

  • Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Staton, C. A. (2007). In Vitro Assays of Angiogenesis for Assessment of Angiogenic and Anti-Angiogenic Agents. Microvascular Research, 74(2-3), 172-183. Retrieved January 13, 2026, from [Link]

  • Al-Ghananeem, A. M., et al. (2003). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. Journal of Pharmaceutical Sciences, 92(9), 1890-1896. Retrieved January 13, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved January 13, 2026, from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. Retrieved January 13, 2026, from [Link]

  • Angiogenesis Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 13, 2026, from [Link]

  • Abdel-rahman, H. M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(51), 33261-33276. Retrieved January 13, 2026, from [Link]

  • Thalidomide. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Elabscience® Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). Elabscience. Retrieved January 13, 2026, from [Link]

  • Characterization of an optimized protocol for an NF-κB luciferase... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Shortt, J., et al. (2013). Thalidomide-analogue biology: immunological, molecular and epigenetic targets in cancer therapy. Oncogene, 32(40), 4787-4797. Retrieved January 13, 2026, from [Link]

  • Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. Retrieved January 13, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved January 13, 2026, from [Link]

  • Staton, C. A., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular Research, 74(2-3), 172-183. Retrieved January 13, 2026, from [Link]

  • In Vitro Angiogenesis Assays. (n.d.). Amsbio. Retrieved January 13, 2026, from [Link]

  • The cancer angiogenesis co-culture assay: In vitro quantification of the angiogenic potential of tumoroids. (2021). PLOS ONE. Retrieved January 13, 2026, from [Link]

  • A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). PubMed. Retrieved January 13, 2026, from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments, (155). Retrieved January 13, 2026, from [Link]

  • Barton, B. E., et al. (2024). Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma. International Journal of Molecular Sciences, 25(12), 6699. Retrieved January 13, 2026, from [Link]

  • Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. (2020). Eurofins Discovery. Retrieved January 13, 2026, from [Link]

  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Novel immunomodulatory drugs and neo-substrates. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. (2024). Journal for ImmunoTherapy of Cancer. Retrieved January 13, 2026, from [Link]

  • Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. (2026). Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

  • Novel immunomodulatory drugs and neo-substrates. (2020). Journal of Hematology & Oncology, 13(1), 135. Retrieved January 13, 2026, from [Link]

Sources

a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid characterization of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic Acid Derivatives

Introduction: The Significance of the 4-Nitro-Phthalimide Scaffold

The compound a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known as 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid (CAS 15784-35-7), belongs to the N-phthaloyl amino acid family.[1][2] This chemical class is anchored by the phthalimide group, a substructure renowned in medicinal chemistry as a "privileged scaffold."[3][4] Its rigid structure and hydrophobic nature allow it to effectively interact with biological targets, making it a cornerstone for developing molecules with diverse pharmacological activities.[3][4]

The historical and clinical significance of thalidomide, a prominent phthalimide derivative, has spurred extensive research into its analogs for their potent immunomodulatory and antiangiogenic properties.[5][6] The core structure of 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid serves as a versatile starting point for creating extensive libraries of novel derivatives. The presence of the electron-withdrawing nitro group on the phthalimide ring and the reactive carboxylic acid moiety provides two key handles for chemical modification, enabling the synthesis of esters, amides, and other analogs with tailored physicochemical and biological profiles. These derivatives are frequently investigated for applications ranging from anticancer and anti-inflammatory to antimicrobial and anxiolytic agents.[7][8][9]

This guide provides a comprehensive comparison of the essential analytical techniques used to characterize these derivatives, explaining the causality behind experimental choices and presenting a self-validating workflow to ensure scientific rigor.

General Synthetic Strategy for Derivatives

The generation of derivatives from the parent compound, 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid, or its precursors typically follows two primary pathways:

  • Modification of the Carboxylic Acid: The terminal carboxylic acid group of the parent molecule is readily converted into esters, amides, or other functionalities using standard coupling reactions.

  • Synthesis from Building Blocks: A more versatile approach involves reacting 4-nitrophthalic anhydride with a variety of amino acids or primary amines. This method allows for extensive diversity in the side chain attached to the phthalimide nitrogen.[10]

The following workflow diagram illustrates this generalized synthetic approach.

Synthetic_Workflow Figure 1: General Synthetic Workflow for Derivatives cluster_0 Pathway A: Derivatization cluster_1 Pathway B: De Novo Synthesis Parent_Acid 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)acetic acid Coupling Coupling Reaction (e.g., DCC, EDC, Acid Chloride) Parent_Acid->Coupling Derivative_A Ester or Amide Derivative Coupling->Derivative_A Alcohol_Amine Alcohol (R'-OH) or Amine (R'-NH2) Alcohol_Amine->Coupling Anhydride 4-Nitrophthalic Anhydride Condensation Condensation Reaction (e.g., Reflux in Acetic Acid or Toluene) Anhydride->Condensation Amino_Acid Amino Acid or Amine (e.g., H2N-R) Amino_Acid->Condensation Derivative_B N-Substituted Derivative Condensation->Derivative_B Characterization_Workflow Figure 2: Comprehensive Characterization Workflow cluster_struct Structural Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC & HPLC) Purification->Purity_Check Pure_Compound Pure Compound (>95%) Purity_Check->Pure_Compound Pass Fail Repurify Purity_Check->Fail Fail IR FT-IR (Functional Groups) Pure_Compound->IR MS HRMS (Molecular Formula) Pure_Compound->MS NMR ¹H & ¹³C NMR (Connectivity) Pure_Compound->NMR Fail->Purification Final_Confirmation Final Confirmation IR->Final_Confirmation MS->Final_Confirmation NMR->Final_Confirmation Elemental Elemental Analysis (Confirms Formula) Final_Confirmation->Elemental Crystal X-Ray Crystallography (If crystal obtained) Final_Confirmation->Crystal Optional Characterized Fully Characterized Derivative Elemental->Characterized Crystal->Characterized

Sources

A Researcher's Guide to Characterizing CRBN-Recruiting Molecules: Evaluating a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

This guide provides a comprehensive framework for evaluating the performance of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a key building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. While not a therapeutic agent itself, this molecule is a critical component in the design of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][2][] Its performance is defined by its ability to effectively hijack the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[4][5]

We will explore the essential assays required to characterize this phthalimide-based ligand, comparing its expected performance with established CRBN ligands like pomalidomide. This guide offers both the "why" behind experimental choices and the detailed "how" through step-by-step protocols.

The Central Role of the Phthalimide Moiety in Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ligase, and a connecting linker.[6] The molecule a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid serves as the E3 ligase ligand portion. Its phthalimide core is designed to bind to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[7]

Upon binding, the PROTAC forms a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery.[][9] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4] The 4-nitro substitution on the phthalimide ring is a key feature, often used as a precursor to the 4-amino group found in high-affinity ligands like lenalidomide and pomalidomide, and is expected to enhance CRBN binding relative to unsubstituted phthalimide.[10][11]

Part 1: Foundational Assays for Ligand Performance

The initial characterization focuses on the ligand's fundamental ability to engage its target, CRBN. This is a critical first step before incorporating it into a full PROTAC molecule.

Assay 1: CRBN Binding Affinity

Causality: The primary function of this molecule is to bind CRBN. Therefore, quantitatively measuring its binding affinity is the most fundamental indicator of its potential performance. A higher affinity (lower dissociation constant, Kd) generally suggests that a lower concentration of the molecule will be needed to occupy the CRBN binding pocket. We compare it to well-characterized ligands to benchmark its potency. Assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic data.[4][12]

Comparative Data: CRBN Binding Affinity of Phthalimide Analogs

CompoundBinding Affinity (Kd or IC50) to CRBNMethod
Thalidomide ~250 nMITC[13]
Lenalidomide ~178 nMITC[13]
Pomalidomide ~157 nMITC[13]
a-(4-Nitro-1,3-dioxo...)-acetic acid Predicted to be in the low micromolar to high nanomolar rangeHypothetical

Note: The nitro-substituted compound's affinity is predicted based on structure-activity relationships of similar analogs. Experimental validation is crucial.

Part 2: Performance Evaluation in a PROTAC Context

The true measure of this ligand's performance is its ability to induce degradation of a target protein when incorporated into a PROTAC. For this guide, we will consider a hypothetical PROTAC, "Nitra-Degrader-X," which links the a-(4-nitro...)-acetic acid moiety to a warhead for a specific Protein of Interest (POI), such as the transcription factor IKZF1 (Ikaros).

Experimental Workflow for PROTAC Validation

The following diagram outlines the logical flow for characterizing a new PROTAC molecule built with our ligand of interest.

G cluster_0 Phase 1: Degradation Efficacy cluster_1 Phase 2: Mechanism of Action Degradation_Assay Assay 2: Target Degradation (Western Blot) Measure DC50 & Dmax Viability_Assay Assay 3: Cellular Viability (CTG) Measure IC50 Degradation_Assay->Viability_Assay Functional Consequence Ternary_Complex Assay 4: Ternary Complex Formation (NanoBRET / AlphaLISA) Degradation_Assay->Ternary_Complex Mechanistic Confirmation End Comprehensive Performance Profile Viability_Assay->End Ubiquitination Assay 5: Target Ubiquitination (IP-Western) Ternary_Complex->Ubiquitination Proximal Event Ubiquitination->End Start Synthesize PROTAC: Nitra-Degrader-X Start->Degradation_Assay

Caption: Workflow for PROTAC characterization.

Assay 2: Target Protein Degradation

Causality: This is the primary functional assay for any PROTAC. It directly measures the intended biological outcome: the reduction of the target protein levels in a cellular context.[14] A Western Blot is a robust and widely used method for quantifying changes in protein levels.[14] Key metrics derived from this assay are the DC50 (concentration for 50% degradation) and Dmax (maximal degradation), which define the PROTAC's potency and efficacy.

Comparative Data: IKZF1 Degradation in MM.1S Cells (24h Treatment)

PROTACCRBN Ligand MoietyDC50 (nM)Dmax (%)
Pomalidomide-based PROTAC Pomalidomide~5>90
Nitra-Degrader-X a-(4-Nitro...)-acetic acidHypothetical: 10-50>85
Warhead Only (Control) N/A>10,000<10
CRBN Ligand Only (Control) a-(4-Nitro...)-acetic acid>10,000<10

Note: Data for pomalidomide-based degraders of IKZF1 are well-established.[15][16] The performance of Nitra-Degrader-X is a projected estimate for illustrative purposes.

Assay 3: Cellular Viability

Causality: Degrading a target protein should, in a therapeutic context, lead to a desired phenotypic outcome, such as inhibiting cancer cell proliferation.[14] This assay links the molecular action (degradation) to a functional cellular response. For a target like IKZF1, which is essential for multiple myeloma cell survival, its degradation is expected to decrease cell viability.[17]

Assay 4: Ternary Complex Formation

Causality: The formation of the POI-PROTAC-CRBN ternary complex is the mechanistic prerequisite for ubiquitination and degradation.[][18] Directly measuring this complex confirms the PROTAC's mechanism of action. Assays like NanoBRET or AlphaLISA are sensitive, cell-based methods to quantify this interaction in real-time.[18][19] The stability and efficiency of ternary complex formation are critical determinants of a PROTAC's overall effectiveness.[]

PROTAC Mechanism of Action Diagram

G cluster_POI Protein of Interest (POI) cluster_E3 E3 Ligase Complex cluster_Ternary Ternary Complex Formation POI IKZF1 PROTAC Nitra-Degrader-X POI->PROTAC Binds Warhead Proteasome Proteasome POI->Proteasome Recognition & Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 Ub Ubiquitin CUL4->Ub Recruits E2~Ub PROTAC->CRBN Binds Phthalimide POI_PROTAC_CRBN [IKZF1] --- [PROTAC] --- [CRBN] Ub->POI Poly-ubiquitination

Caption: PROTAC-induced ternary complex and degradation.

Part 3: Detailed Experimental Protocols

To ensure scientific rigor, detailed and self-validating protocols are essential.

Protocol 1: Western Blot for IKZF1 Degradation
  • Cell Culture & Treatment: Seed MM.1S multiple myeloma cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to adhere overnight. Treat cells with a serial dilution of "Nitra-Degrader-X" (e.g., 0.1 nM to 10 µM) and controls (DMSO, warhead only, ligand only) for 24 hours.

  • Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes with periodic vortexing.

  • Protein Quantification: Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay kit.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against IKZF1 (e.g., rabbit anti-IKZF1) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH). Quantify band intensity using software like ImageJ. Normalize IKZF1 band intensity to the loading control and then to the DMSO-treated sample to determine the percentage of remaining protein.

Protocol 2: Target Ubiquitination via Immunoprecipitation
  • Cell Treatment: Treat MM.1S cells with "Nitra-Degrader-X" at its approximate DC50 concentration for a shorter time course (e.g., 2-4 hours). Include a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours to allow ubiquitinated proteins to accumulate.

  • Lysis: Lyse cells in a modified IP buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide, NEM).

  • Immunoprecipitation (IP):

    • Pre-clear the lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared lysate with an anti-IKZF1 antibody overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for 2-3 hours to capture the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads extensively with IP buffer to remove non-specific binders.

    • Elute the captured proteins from the beads by boiling in 1x Laemmli sample buffer.

  • Western Blot: Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane as described above. Probe the membrane with a primary antibody against Ubiquitin to detect the polyubiquitin smear on the immunoprecipitated IKZF1.

Conclusion and Outlook

The performance of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is not measured in isolation but as a functional component within a larger system. This guide outlines a logical, multi-assay approach to move from fundamental binding affinity to mechanistic validation and functional cellular outcomes. By systematically comparing a novel PROTAC built with this ligand against established standards and appropriate controls, researchers can build a comprehensive and reliable performance profile. The principles and protocols described here provide a robust framework for advancing novel phthalimide-based degraders from concept to validated lead candidates.

References

  • Future Science. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]

  • Bio-Techne. Assays for Targeted Protein Degradation. Available from: [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. Available from: [Link]

  • Domainex. Ternary Complex Formation Assays. Available from: [Link]

  • National Center for Biotechnology Information. Assays and technologies for developing proteolysis targeting chimera degraders. Available from: [Link]

  • National Center for Biotechnology Information. Molecular mechanisms of thalidomide and its derivatives. Available from: [Link]

  • Royal Society of Chemistry. Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Available from: [Link]

  • Royal Society of Chemistry. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Available from: [Link]

  • National Center for Biotechnology Information. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Available from: [Link]

  • Springer Nature. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Available from: [Link]

  • Portland Press. A beginner's guide to PROTACs and targeted protein degradation. Available from: [Link]

  • ResearchGate. Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... Available from: [Link]

  • ResearchGate. Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... Available from: [Link]

  • ACS Publications. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Available from: [Link]

  • PubMed Central. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. Available from: [Link]

  • ACS Publications. N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. Available from: [Link]

  • Springer. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Available from: [Link]

  • American Society of Hematology. IMiD compounds affect CD34 + cell fate and maturation via CRBN-induced IKZF1 degradation. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available from: [Link]

  • ResearchGate. CRBN binding and E3 inhibition by thalidomide derivatives. (a)... Available from: [Link]

  • National Center for Biotechnology Information. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Available from: [Link]

  • Science. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available from: [Link]

  • National Center for Biotechnology Information. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Available from: [Link]

  • National Institutes of Health. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma. Available from: [Link]

  • PubMed. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Available from: [Link]

  • National Center for Biotechnology Information. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery, the specificity of a therapeutic agent is paramount. Off-target interactions can lead to unforeseen side effects and diminished efficacy, complicating the path to clinical approval. This guide provides an in-depth analysis of the cross-reactivity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a compound belonging to the phthalimide family of molecules. Due to its structural similarity to immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, a thorough investigation into its binding specificity is crucial for any future therapeutic development.

The primary molecular target of thalidomide and its analogs is the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. The binding of IMiDs to Cereblon alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is central to the therapeutic effects of these drugs in various cancers and inflammatory diseases. Given the shared phthalimide core, it is highly probable that a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid also targets Cereblon. Therefore, this guide will focus on comparative binding studies against this key protein, alongside its well-characterized analogs.

Experimental Design: A Multi-Faceted Approach to Quantifying Molecular Interactions

To comprehensively assess the cross-reactivity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a combination of biophysical and biochemical assays is recommended. This multi-pronged approach ensures the robustness and validity of the findings. The primary techniques detailed in this guide are Surface Plasmon Resonance (SPR) for real-time kinetic analysis and a competitive binding assay for determining relative binding affinities in a high-throughput format.

Selection of Comparators:

The choice of appropriate comparators is critical for a meaningful cross-reactivity study. Based on structural and functional homology, the following compounds have been selected:

  • Thalidomide: The parent compound of the IMiD class.

  • Lenalidomide: A second-generation IMiD with increased potency.

  • Pomalidomide: A third-generation IMiD with distinct clinical applications.

These compounds provide a well-established baseline for Cereblon binding affinity and will allow for a direct comparison of the relative potency and specificity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Compound and Protein Preparation cluster_assays Binding Affinity and Kinetic Analysis cluster_analysis Data Analysis and Interpretation compound a-(4-Nitro-1,3-dioxo-1,3-dihydro- isoindol-2-yl)-acetic acid spr Surface Plasmon Resonance (SPR) compound->spr competitive_assay Competitive Binding Assay (e.g., Fluorescence Polarization) compound->competitive_assay thalidomide Thalidomide thalidomide->spr thalidomide->competitive_assay lenalidomide Lenalidomide lenalidomide->spr lenalidomide->competitive_assay pomalidomide Pomalidomide pomalidomide->spr pomalidomide->competitive_assay protein Recombinant Human Cereblon (CRBN) Protein protein->spr protein->competitive_assay kd_determination Determination of Dissociation Constant (Kd) spr->kd_determination ic50_determination Determination of IC50 Values competitive_assay->ic50_determination cross_reactivity_assessment Cross-Reactivity Profile kd_determination->cross_reactivity_assessment ic50_determination->cross_reactivity_assessment

Caption: A streamlined workflow for the assessment of cross-reactivity.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand (in this case, the small molecules) and an immobilized protein (Cereblon).[1][2] This method provides valuable kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Cereblon (CRBN) protein[3][4][5]

  • a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and comparator compounds

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject a solution of recombinant human Cereblon protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization to account for non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and the comparator compounds in running buffer. A typical concentration range would be from low nanomolar to high micromolar.

    • Inject the compound solutions over the immobilized Cereblon and reference flow cells at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Between each compound injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration buffer) to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

Competitive binding assays are an efficient method for determining the relative binding affinities of a panel of compounds. In this format, the test compound competes with a known fluorescently labeled ligand for binding to the target protein.

Materials:

  • Fluorescence polarization plate reader

  • Black, low-binding 384-well plates

  • Recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide analog (tracer)

  • a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and comparator compounds

  • Assay buffer

Procedure:

  • Assay Setup:

    • Prepare a working solution of Cereblon protein and the fluorescently labeled thalidomide tracer in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

    • Prepare a serial dilution of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and the comparator compounds.

  • Competition:

    • In the wells of the 384-well plate, add the serially diluted test compounds.

    • Add the pre-mixed Cereblon/tracer solution to all wells.

    • Include control wells with only Cereblon and tracer (maximum polarization) and wells with only the tracer (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound, which represents the concentration of the competitor that displaces 50% of the fluorescent tracer.

Comparative Data Analysis

The following table presents a hypothetical but realistic dataset that could be obtained from the described experiments. The binding affinities of the known IMiDs are based on published data.[6][7][8][9][10][11][12][13]

CompoundSPR (Kd, µM)Competitive Assay (IC50, µM)
a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid To be determinedTo be determined
Thalidomide~0.250~1.5 - 2.0
Lenalidomide~0.178~1.2 - 1.5
Pomalidomide~0.157~1.2

Interpretation of Results:

  • A lower Kd value from the SPR analysis indicates a higher binding affinity.

  • A lower IC50 value from the competitive binding assay indicates a more potent competitor and thus a higher affinity for Cereblon.

  • By comparing the Kd and IC50 values of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid to those of thalidomide, lenalidomide, and pomalidomide, a clear cross-reactivity profile can be established.

Molecular Interactions and Cross-Reactivity

The binding of thalidomide and its analogs to Cereblon occurs within a specific pocket in the C-terminal domain of the protein. The glutarimide ring of the IMiDs is essential for this interaction, while the phthalimide ring is more solvent-exposed and can be modified to alter the neosubstrate specificity.

Caption: Molecular interactions and structural relationships.

The structural similarity between a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and the known IMiDs strongly suggests a high likelihood of cross-reactivity for Cereblon. The nitro group on the phthalimide ring of the topic compound may influence its binding affinity and potentially its neosubstrate recruitment profile compared to the other IMiDs. The experimental data generated from the described protocols will be essential to quantify these differences.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. By employing robust biophysical and biochemical methods and comparing the results to well-characterized IMiDs, researchers can gain a clear understanding of its binding specificity for Cereblon. A favorable cross-reactivity profile, demonstrating high affinity and specificity for Cereblon, would be a critical step in the preclinical development of this compound. Future studies should focus on elucidating the downstream functional consequences of its binding to Cereblon, including the identification of its specific neosubstrates and its cellular effects in relevant disease models.

References

  • Ito, T., Ando, H., & Handa, H. (2018). Molecular mechanisms of thalidomide and its derivatives. The Journal of Biochemistry, 163(3), 147-153.
  • Mori, T., Ito, T., Liu, S., Ando, H., Sakamoto, S., Yamaguchi, Y., ... & Hakoshima, T. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific reports, 8(1), 1-9.
  • Zhang, X., Lee, H., Li, Y., Wang, Y., & Li, Y. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay.
  • Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Zhang, X., Lee, H., Li, Y., Wang, Y., & Li, Y. (2020). Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay.
  • Recombinant Human Protein cereblon (CRBN). Cusabio. Available at: [Link].

  • Cereblon/DDB1 Complex Recombinant. BPS Bioscience. Available at: [Link].

  • Recombinant Human Protein cereblon(CRBN). GeneBio Systems. Available at: [Link].

  • Human CRBN ELISA kit. RayBiotech. Available at: [Link].

  • Asatsuma-Okumura, T., Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5995-6010.
  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... ResearchGate. Available at: [Link].

  • Lopez-Girona, A., Mendy, D., Ito, T., Miller, K., Gandhi, A. K., Kang, J., ... & Handa, H. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335.
  • del Alamo, D., Ade, C. P., Moro, A., & Iturbe, D. (2023). Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of Medicinal Chemistry, 66(9), 6049-6058.
  • Mouse CRBN ELISA Kit (A7811). Antibodies.com. Available at: [Link].

  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... ResearchGate. Available at: [Link].

  • Wu, H., Yang, L., He, Y., Li, S., Wang, Y., & Li, Y. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of medicinal chemistry, 63(15), 8433-8442.
  • Methods for measuring small molecule affinity to cereblon. Google Patents.
  • Cereblon Binding Assay Kit. BPS Bioscience. Available at: [Link].

  • Cereblon CULT Domain SPR Assay Service. Reaction Biology. Available at: [Link].

  • O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. In Methods in Molecular Biology (pp. 3-20). Humana, New York, NY.
  • O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in molecular biology (Clifton, N.J.), 2365, 3-20.
  • Competitive cereblon engagement assay for the measuring of cell permeability. CRBN. ResearchGate. Available at: [Link].

  • Zhang, T., Li, Y., Ma, H., Chen, H., Chen, X., & Zhang, T. (2025). Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders. Journal of Medicinal Chemistry.
  • Wu, H., Yang, L., He, Y., Li, S., Wang, Y., & Li, Y. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of medicinal chemistry, 63(15), 8433-8442.

Sources

Benchmarking a Novel Phthalimide Derivative, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, Against Known ABC Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy Analysis

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively efflux cytotoxic drugs from cancer cells. The phthalimide scaffold is a recurring motif in compounds exhibiting diverse biological activities, prompting an investigation into novel derivatives as potential MDR modulators. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, against well-established inhibitors of P-gp and MRP1. We will delve into the rationale for this investigation, detailed experimental protocols for quantitative assessment, and a comparative analysis of its performance.

Introduction: The Challenge of Multidrug Resistance and the Potential of Novel Phthalimides

The development of resistance to a broad spectrum of anticancer drugs is a formidable challenge in oncology.[1] The overexpression of P-gp and MRP1 is a key mechanism, as these transporters utilize the energy from ATP hydrolysis to expel a wide variety of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[2] While first-generation inhibitors like verapamil demonstrated the potential of targeting these transporters, their clinical utility has been hampered by off-target effects and pharmacokinetic interactions.[3] This has spurred the development of more potent and specific inhibitors, such as tariquidar for P-gp.[4][5]

The compound at the center of this investigation, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, belongs to the phthalimide class of compounds. Phthalimide derivatives have a rich history in medicinal chemistry, with a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[6][7][8] The structural features of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, particularly the phthalimide core, suggest a potential interaction with the substrate-binding domains of ABC transporters. This guide outlines a rigorous, hypothesis-driven approach to evaluate this potential and benchmark its efficacy against known standards.

Selection of Benchmark Inhibitors

To provide a robust comparison, we have selected well-characterized inhibitors for both P-gp and MRP1, representing different generations and potencies.

  • Verapamil: A first-generation P-gp inhibitor and a calcium channel blocker.[9] While not entirely specific, it serves as a historical and widely recognized benchmark.

  • Tariquidar (XR9576): A potent and specific third-generation, non-competitive inhibitor of P-gp.[4][5] It exhibits high affinity for P-gp with a dissociation constant (Kd) of 5.1 nM.[4]

  • MK-571: A potent and selective inhibitor of MRP1, also known as a leukotriene D4 receptor antagonist.[10]

These inhibitors will provide a comprehensive performance spectrum against which to evaluate our test compound.

Experimental Design for Comparative Analysis

Our benchmarking strategy will employ a multi-pronged approach, assessing the direct interaction of the compounds with the transporters and their functional consequence in whole cells.

P-glycoprotein (P-gp) Inhibition Assessment

Two primary assays will be utilized to determine the P-gp inhibitory activity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid in comparison to Verapamil and Tariquidar.

Rationale: P-gp is an ATPase, and its drug-efflux function is intrinsically linked to ATP hydrolysis. Substrates and inhibitors of P-gp modulate its ATPase activity. This assay directly measures the interaction of a compound with P-gp by quantifying the rate of ATP hydrolysis.[11][12]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection membranes P-gp expressing membranes incubate Incubate membranes with compounds at 37°C membranes->incubate compounds Test Compound & Controls (Verapamil, Tariquidar) compounds->incubate buffer Assay Buffer buffer->incubate add_atp Initiate reaction with MgATP incubate->add_atp incubate2 Incubate for 40 min at 37°C add_atp->incubate2 stop_reaction Add ATPase Detection Reagent incubate2->stop_reaction read_luminescence Measure Luminescence stop_reaction->read_luminescence analyze Calculate ΔRLU and IC50 read_luminescence->analyze

Caption: P-gp ATPase Assay Workflow.

Protocol:

  • Preparation: Recombinant human P-gp membranes are incubated in a 96-well plate with Pgp-Glo™ Assay Buffer.

  • Compound Addition: Serial dilutions of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, Verapamil, and Tariquidar are added to the wells. A positive control (e.g., 200 µM Verapamil) and a selective P-gp ATPase inhibitor (e.g., 100 µM sodium orthovanadate) are also included.[11]

  • Reaction Initiation: The reaction is initiated by the addition of 5 mM MgATP.

  • Incubation: The plate is incubated for 40 minutes at 37°C to allow for ATP hydrolysis.

  • Detection: The reaction is stopped, and luminescence is generated by adding an ATPase Detection Reagent.

  • Measurement: Luminescence is measured using a plate reader. The change in luminescence (ΔRLU) is proportional to the P-gp ATPase activity.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Rationale: This cell-based assay provides a functional measure of P-gp inhibition. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. In cells overexpressing P-gp, it is rapidly effluxed. Inhibition of P-gp leads to the intracellular accumulation of Calcein-AM, which is then hydrolyzed by intracellular esterases to the highly fluorescent calcein. The increase in intracellular fluorescence is directly proportional to the P-gp inhibitory activity of the test compound.[13][14][15]

Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed P-gp overexpressing cells in 96-well plate attach_cells Incubate for 24h for attachment seed_cells->attach_cells add_compounds Add test compounds & controls attach_cells->add_compounds pre_incubate Pre-incubate for 30-60 min add_compounds->pre_incubate add_calcein Add Calcein-AM (0.25 µM) pre_incubate->add_calcein incubate_dark Incubate for 30 min at 37°C in dark add_calcein->incubate_dark wash_cells Wash with ice-cold PBS incubate_dark->wash_cells read_fluorescence Measure intracellular fluorescence (Ex/Em: 485/535 nm) wash_cells->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50

Caption: Calcein-AM Efflux Assay Workflow.

Protocol:

  • Cell Seeding: P-gp overexpressing cells (e.g., K562/DOX or MDCKII-MDR1) are seeded in a 96-well black, clear-bottom plate and allowed to attach overnight.[15]

  • Compound Treatment: Cells are pre-incubated with serial dilutions of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and the benchmark inhibitors for 30-60 minutes.

  • Calcein-AM Loading: Calcein-AM is added to a final concentration of 0.25 µM, and the plate is incubated for 30 minutes at 37°C in the dark.[14]

  • Fluorescence Measurement: After washing with ice-cold PBS, intracellular fluorescence is measured using a fluorescence plate reader (Excitation/Emission ~485/535 nm).[2]

  • Data Analysis: IC50 values are determined from the concentration-dependent increase in fluorescence.

Multidrug Resistance-Associated Protein 1 (MRP1) Inhibition Assessment

The inhibitory activity against MRP1 will be assessed using a vesicular transport assay with a fluorescent substrate.

Rationale: This assay directly measures the ability of a compound to inhibit the transport of a known MRP1 substrate into inside-out membrane vesicles.[16][17] The inhibition of transport of a fluorescent substrate, such as bimane-glutathione conjugate (B-GS), is quantified.[16]

Protocol:

  • Vesicle Preparation: Inside-out membrane vesicles from Sf9 cells expressing human MRP1 are used.

  • Reaction Mixture: Vesicles are incubated with the test compound, MK-571 as a positive control, and the fluorescent substrate B-GS in a transport buffer.

  • Transport Initiation: The transport reaction is initiated by the addition of Mg-ATP. A parallel reaction with AMP instead of ATP serves as a negative control.

  • Reaction Termination: After a short incubation at 37°C, the reaction is stopped by rapid filtration through a filter that retains the vesicles.

  • Quantification: The amount of fluorescent substrate trapped inside the vesicles is quantified using a fluorescence detector.

  • Data Analysis: The inhibition of ATP-dependent transport by the test compound is used to calculate the IC50 value.

Functional Assessment: Reversal of Doxorubicin Resistance

Rationale: The ultimate goal of an MDR inhibitor is to re-sensitize resistant cancer cells to chemotherapeutic agents. This assay measures the ability of the test compound to enhance the cytotoxicity of a known P-gp/MRP1 substrate, doxorubicin, in a resistant cell line.[1][18]

Experimental Workflow:

cluster_setup Assay Setup cluster_treatment Treatment cluster_viability Viability Assessment seed_cells Seed resistant cells (e.g., K562/DOX) add_inhibitor Add fixed concentration of inhibitor seed_cells->add_inhibitor add_dox Add serial dilutions of Doxorubicin add_inhibitor->add_dox incubate Incubate for 72h add_dox->incubate add_mtt Add MTT/XTT reagent incubate->add_mtt incubate_reagent Incubate for 2-4h add_mtt->incubate_reagent read_absorbance Measure absorbance incubate_reagent->read_absorbance calculate_ic50 Calculate Doxorubicin IC50 read_absorbance->calculate_ic50

Caption: Doxorubicin Resistance Reversal Assay Workflow.

Protocol:

  • Cell Seeding: Doxorubicin-resistant cells (e.g., K562/DOX) are seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with a serial dilution of doxorubicin in the presence or absence of a fixed, non-toxic concentration of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid or the benchmark inhibitors.

  • Incubation: The cells are incubated for 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or XTT assay.[1]

  • Data Analysis: The IC50 of doxorubicin is calculated for each condition. The fold-reversal (FR) value is determined by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of the inhibitor.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.

Table 1: Comparative Inhibitory Potency against P-gp

CompoundP-gp ATPase Assay IC50 (nM)Calcein-AM Efflux Assay IC50 (nM)
a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid8501200
Verapamil15002500
Tariquidar43[5]50

Table 2: Comparative Inhibitory Potency against MRP1

CompoundMRP1 Vesicular Transport Assay IC50 (µM)
a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid5.2
MK-5710.16[10]

Table 3: Functional Reversal of Doxorubicin Resistance in K562/DOX Cells

TreatmentDoxorubicin IC50 (µM)Fold Reversal (FR)
Doxorubicin alone25-
+ a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (1 µM)5.84.3
+ Verapamil (5 µM)3.18.1
+ Tariquidar (0.1 µM)0.550

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid against established P-gp and MRP1 inhibitors. The proposed multi-assay approach, encompassing direct biochemical and functional cell-based readouts, will generate a robust dataset to evaluate its potential as a multidrug resistance modulator.

Based on the hypothetical data, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid demonstrates moderate inhibitory activity against both P-gp and MRP1, leading to a modest reversal of doxorubicin resistance. While its potency does not surpass that of the third-generation inhibitor Tariquidar, it shows promise, particularly if it exhibits a favorable toxicity profile and pharmacokinetic properties.

Future investigations should focus on structure-activity relationship (SAR) studies to optimize the phthalimide scaffold for enhanced potency and selectivity. Furthermore, in vivo studies in animal models of drug-resistant tumors will be crucial to validate its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for these next steps in the drug discovery and development process.

References

  • Tariquidar (XR9576) | P-gp Inhibitor. MedchemExpress.com. Accessed January 12, 2026.
  • Tariquidar | P-gp inhibitor | CAS 206873-63-4. Selleck Chemicals. Accessed January 12, 2026.
  • Application Notes and Protocols for Calcein-AM Assay in P-gp Inhibition Studies Using Zosuquidar. Benchchem. Accessed January 12, 2026.
  • MRP1 PREDIVEZ Protocol. SOLVO Biotechnology. February 21, 2011.
  • Application Notes: Calcein-AM Assay for Characterizing P-gp Inhibition by P-gp Modulator 2. Benchchem. Accessed January 12, 2026.
  • Protocol Data Sheet for MRP1-Sf9 Vesicular Transport Inhibition Assay. Sigma-Aldrich. November 20, 2018.
  • Tariquidar Datasheet. Selleck Chemicals. Accessed January 12, 2026.
  • P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. J Biol Chem. 2012;287(48):40470-40480.
  • P-gp ATPase Activity Assay. Bio-protocol. 2020;10(19):e3776.
  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorg Med Chem. 2017;25(13):3464-3472.
  • Human Transporter MRP1 Fluorescence-based Antagonist Assay Service. Creative Biolabs. Accessed January 12, 2026.
  • Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metab Dispos. 2013;41(7):1345-1358.
  • MRP1 TR ATPase Assay Protocol. Sigma-Aldrich. February 2, 2007.
  • MK-571 (L-660711) | ABCC1/MRP4 Inhibitor. MedchemExpress.com. Accessed January 12, 2026.
  • Calcein assay: a high-throughput method to assess P-gp inhibition. J Biomol Screen. 2011;16(7):795-805.
  • Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. J Pharmacol Exp Ther. 2006;317(2):755-761.
  • MRP1 Transporter Assay. BioIVT. Accessed January 12, 2026.
  • Multi-Drug Resistance Assay Kit (Calcein AM). Cayman Chemical. Accessed January 12, 2026.
  • The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). Mol Cancer Ther. 2010;9(10):2877-2886.
  • MK571 MRP Inhibitor. Selleck Chemicals. Accessed January 12, 2026.
  • Calcein assay: A high-throughput method to assess P-gp inhibition.
  • MK 571 | Leukotriene and Related Receptors. Tocris Bioscience. Accessed January 12, 2026.
  • Involvement of multidrug resistance protein 4 in the hepatocyte efflux of lamivudine and entecavir. Oncol Lett. 2018;15(5):7342-7350.
  • A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine. Clin Cancer Res. 2004;10(10):3325-3332.
  • MK-571. Focus Biomolecules. Accessed January 12, 2026.
  • P-glycoprotein | Inhibitors. MedchemExpress.com. Accessed January 12, 2026.
  • Verapamil | Calcium Channel Blocker. MedChemExpress.com. Accessed January 12, 2026.
  • Acetic acid, [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-. Biosynth. Accessed January 12, 2026.
  • Reversal of multidrug resistance by small interfering RNA (siRNA) in doxorubicin-resistant MCF-7 breast cancer cells. Cancer Biol Ther. 2008;7(11):1793-1799.
  • The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. J Biol Chem. 2012;287(21):17333-17345.
  • Reversal of Multidrug Resistance by Transferrin-Conjugated Liposomes Co-encapsulating Doxorubicin and Verapamil. Pharm Res. 2007;24(7):1398-1409.
  • Reversal of multidrug resistance in leukemia cells using a transferrin-modified nanomicelle encapsulating both doxorubicin and psoralen. Int J Nanomedicine. 2020;15:2429-2442.
  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorg Med Chem. 2017;25(13):3464-3472.
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules. 2018;23(12):3148.
  • ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. Accessed January 12, 2026.
  • Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Molecules. 2021;26(11):3247.
  • Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Accessed January 12, 2026.
  • MDR1 Inhibition Reverses Doxorubicin-Resistance in Six Doxorubicin-Resistant Canine Prostate and Bladder Cancer Cell Lines. Int J Mol Sci. 2023;24(9):8241.
  • ATPase/GTPase Activity Assay Kit. Sigma-Aldrich. Accessed January 12, 2026.
  • The reversal of multidrug resistance.
  • (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | CAS 10133-88-7. Santa Cruz Biotechnology. Accessed January 12, 2026.
  • 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. PubChem. Accessed January 12, 2026.
  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Int J Cancer. 1993;55(1):78-83.
  • (1-oxo-1,3-dihydro-isoindol-2-yl)-acetic acid. Echemi. October 1, 2022.
  • (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. Hit2Lead. Accessed January 12, 2026.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules such as (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, with CAS Number 15784-35-7, is a compound that demands careful handling throughout its use and disposal.[1] Its hazard profile, as outlined in its Safety Data Sheet (SDS), is the primary driver for the stringent disposal procedures detailed herein.

The compound is classified as Acutely Toxic if Swallowed (Oral, Category 3) and Causes Serious Eye Irritation . The presence of the GHS06 pictogram, the skull and crossbones, on its labeling immediately signals a significant hazard. Furthermore, the nitro functional group (NO2) attached to the aromatic ring places it in the category of nitroaromatic compounds. This class of chemicals is known for its energetic properties and potential for explosive decomposition, especially when containing multiple nitro groups.[2] The nitro group is a strong electron-withdrawing group, which contributes to the chemical's reactivity and recalcitrance to natural degradation pathways.[2][3]

Given these properties, improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited. Such actions can lead to environmental contamination and pose a severe risk to public health and safety.

Core Principle: Cradle-to-Grave Responsibility

The Resource Conservation and Recovery Act (RCRA) establishes the principle of "cradle-to-grave" responsibility for hazardous waste.[4] This means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, environmentally sound disposal. Adherence to the procedures outlined below is essential for fulfilling this responsibility.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the inherent hazards of the material and the requirements of safe laboratory practice.

Step 1: Waste Identification and Classification

All waste containing (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, whether as unadulterated solid, in solution, or as contaminated labware, must be treated as hazardous waste.[3][5] While this specific compound may not be explicitly listed on the EPA's P or U lists of hazardous wastes, its characteristic toxicity mandates its management as such.[6][7][8]

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect solid (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid waste in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap) that will not react with the chemical.[9]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Liquid Waste:

    • For solutions containing the compound, use a designated liquid hazardous waste container.

    • Never mix this waste with other waste streams unless you have confirmed their compatibility.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container or a securely lined bag designated for solid hazardous waste.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is crucial for the safety of laboratory personnel and waste handlers. The label on your hazardous waste container must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and its CAS Number: 15784-35-7 .

  • An accurate list of all constituents and their approximate concentrations if it is a mixed waste.

  • The specific hazard(s) associated with the waste (e.g., "Toxic").

  • The date when waste was first added to the container (the "accumulation start date").

  • Your name, laboratory room number, and a contact phone number.

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Incompatibility: Nitroaromatic compounds can react violently with reducing agents and strong oxidizing agents.[10][11] Therefore, it is imperative to store the waste container for (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid segregated from these incompatible materials. A chemical compatibility chart should be consulted to prevent accidental mixing of incompatible wastes.[12]

  • Satellite Accumulation Area (SAA): Store the labeled and sealed waste container in a designated SAA within your laboratory. The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: The SAA should have secondary containment, such as a tray or bin, capable of holding the contents of the largest container in the event of a leak.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Disposal of Empty Containers

Due to the acute toxicity of this compound, empty containers that once held (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid require special handling. Even trace amounts of residue can pose a hazard.

  • If the compound were determined to be a P-listed waste, the container would need to be triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous waste.[13]

  • As a conservative and best-practice approach, it is recommended to follow this triple-rinse procedure for this acutely toxic compound.

  • After triple-rinsing, the container should be defaced of its original label and can then typically be disposed of as regular laboratory glass or plastic waste. Consult your institution's specific guidelines.

Step 6: Arranging for Waste Pickup and Final Disposal
  • Contact your Environmental Health & Safety (EH&S) Department: Once your hazardous waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often not to exceed one year), you must contact your institution's EH&S department to arrange for a waste pickup.[9]

  • Professional Disposal: Your EH&S department will then transport the waste to a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF).[14][15]

  • Final Disposal Method: For organic compounds like (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, the most common and environmentally sound disposal method is high-temperature incineration at a permitted hazardous waste facility.[14] This process destroys the hazardous components of the waste, converting them into less harmful substances such as carbon dioxide, water, and nitrogen gas.

Spill Response Protocol

In the event of a spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the contaminated absorbent material and any broken container fragments into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EH&S emergency line.

    • Prevent entry into the affected area until the emergency response team arrives.

Data Summary Table

ParameterInformationSource
Chemical Name (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid[1]
CAS Number 15784-35-7[1]
Molecular Formula C₁₀H₆N₂O₆[1]
Hazard Classifications Acute Toxicity, Oral (Category 3), Serious Eye Irritation
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional Oversight (EH&S) cluster_TSDF Final Disposal Start Waste Generation (Solid, Liquid, Contaminated Labware) Collect Collect in Compatible, Labeled Container Start->Collect Segregate Segregate from Incompatibles (Reducing Agents, Strong Oxidizers) Collect->Segregate Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Segregate->Store Request Request Waste Pickup from EH&S Store->Request Pickup EH&S Collects Waste Request->Pickup Transport Transport to Approved Hazardous Waste Facility (TSDF) Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Decision workflow for the proper disposal of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.

Conclusion

The responsible disposal of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a testament to a laboratory's commitment to safety and environmental compliance. By understanding the chemical's inherent hazards and adhering to a structured, multi-step disposal protocol, researchers can ensure that their scientific pursuits do not come at the cost of the well-being of their colleagues or the environment. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan. Always consult your institution's Environmental Health & Safety department for clarification on local policies and procedures.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (2025-2028). Regulation of Laboratory Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Baylor University, Environmental Health & Safety. (n.d.). i. Listed Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines.
  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing Your Hazardous Waste - A GUIDE FOR SMALL BUSINESSES IN NEW YORK. Retrieved from [Link]

  • Oregon Department of Environmental Quality. (2024, August 15). Basic Hazardous Waste Management [Video]. YouTube. Retrieved from [Link]

  • Los Angeles County Fire Department. (n.d.). Compliance Guideline For Hazardous Wastes and Materials. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem Compound Database. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.